Pyromellitic diimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O4/c13-7-3-1-4-6(10(16)12-8(4)14)2-5(3)9(15)11-7/h1-2H,(H,11,13,15)(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQZLDXDWSPAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)NC3=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25931-07-1 | |
| Record name | Benzo[1,2-c:4,5-c′]dipyrrole-1,3,5,7(2H,6H)-tetrone, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25931-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4062515 | |
| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
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Molecular Weight |
216.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-73-4 | |
| Record name | Benzo[1,2-c:4,5-c′]dipyrrole-1,3,5,7(2H,6H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyromellitic diimide | |
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| Record name | Pyromellitic diimide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55160 | |
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| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
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| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
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| Record name | Benzene-1,2:4,5-tetracarboxydiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.048 | |
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| Record name | PYROMELLITIC ACID DIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XA0W314G | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Pyromellitic Diimide
For Researchers, Scientists, and Drug Development Professionals
Pyromellitic diimide (PMDI) is a highly stable, planar aromatic compound that serves as a fundamental building block in the development of advanced materials. Its robust chemical and thermal properties, coupled with its electron-accepting nature, make it a molecule of significant interest in fields ranging from polymer chemistry and materials science to electronics. This guide provides a comprehensive overview of the core properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.
Core Properties of this compound
This compound's key characteristics stem from its rigid, π-conjugated structure. It is known for its high thermal stability, excellent chemical resistance, and distinct electronic properties, making it a valuable component in the synthesis of polyimides and other high-performance polymers.[1] Aromatic diimides like PMDI are recognized for their dimensional stability and good mechanical and electronic properties.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quantitative look at its key characteristics.
| Property | Value | References |
| Molecular Formula | C₁₀H₄N₂O₄ | [2] |
| Molecular Weight | 216.15 g/mol | [2] |
| Melting Point | >320 °C | [2][3][4] |
| Density | ~1.64 - 1.719 g/cm³ | [2][3][4] |
| Appearance | Powder | |
| CAS Number | 2550-73-4 | [2] |
| EINECS Number | 219-852-1 | [5] |
Electrochemical Properties
This compound and its derivatives are electrochemically active, capable of undergoing reversible reduction processes. This redox behavior is central to their application in organic electronics and energy storage.[6][7] The core this compound structure is a strong electron acceptor.[6]
The electrochemical characteristics of a PDI-TEMPO bipolar molecule, which incorporates the this compound moiety, were investigated using cyclic voltammetry. The molecule exhibited three reversible redox events. The two redox couples at lower potentials are associated with the PDI moiety, while the one at a higher potential corresponds to the TEMPO moiety.[8] In a 0.1 M TBAPF₆/ACN electrolyte, the half-redox potentials were observed at -1.72 V, -1.17 V, and 0.45 V versus Ag/Ag+.[8]
| Derivative/System | Redox Potentials (vs. Ag/Ag+) | Electrolyte | Reference |
| Pyromellitic Dianhydride | -1.46 V, -0.83 V | 0.1 M TBAPF₆/ACN | [8] |
| PDI-TEMPO | -1.72 V, -1.17 V, 0.45 V | 0.1 M TBAPF₆/ACN | [8] |
| PDI-TEMPO | -1.83 V, -1.14 V, 0.39 V | 0.1 M TBAPF₆/DMF | [8] |
Thermal Stability
This compound-based materials are renowned for their exceptional thermal stability. For instance, crosslinked polymers of this compound functionalized with ethylene (B1197577) glycol chains (PMDI-EG) exhibit high thermal stability with an onset temperature of approximately 360 °C.[7] The glass transition temperature (Tg) for PMDI-EG is reported to be 130 °C.[7] This high thermal resistance is a critical attribute for applications in demanding environments, such as in aerospace and electronics.[9]
Crystal Structure
The crystal structure of this compound derivatives reveals a planar central moiety.[10][11] In N,N'-dibenzylthis compound, the molecule is located about a crystallographic inversion center, rendering the this compound core planar.[10][11] The terminal phenyl groups are oriented away from each other in an elongated S-shaped conformation.[10][11] Similarly, N,N'-didecylthis compound also has a center of the molecule on a crystallographic inversion center, with the decyl chains pointing in opposite directions, resulting in a rod-shaped conformation.[12][13] The planarity of the core and the packing of the molecules in the crystal lattice are influenced by weak intermolecular interactions such as C—H⋯O hydrogen bonds and C—H⋯π interactions.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of this compound and its derivatives. Below are protocols for key experimental procedures.
Synthesis of N,N'-Disubstituted Pyromellitic Diimides
A common method for the synthesis of N,N'-disubstituted pyromellitic diimides involves the reaction of pyromellitic dianhydride with a primary amine.
Example: Synthesis of N,N´-bis(4-pyridyl)-pyromellitic diimide [14]
-
Reactants: Pyromellitic dianhydride (1,2,4,5-benzenetetracarboxylic dianhydride) and 4-aminopyridine (B3432731).
-
Solvent: Anhydrous dimethylformamide (DMF).
-
Procedure:
-
Add pyromellitic dianhydride (4.6 mmol) and 4-aminopyridine (11.5 mmol) to a three-neck flask.
-
Add 50 mL of anhydrous DMF under a nitrogen atmosphere.
-
Reflux the solution at 130°C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Filter the resulting white slurry.
-
Wash the product with dichloromethane (B109758) (CH₂Cl₂) and acetone.
-
Alternative "Green" Synthesis using Imidazole [14]
-
Reactants: Pyromellitic dianhydride and 4-aminopyridine.
-
Solvent/Catalyst: Molten imidazole.
-
Procedure:
-
Combine pyromellitic dianhydride (1.88 mmol) and 4-aminopyridine (5.77 mmol) in 2.0 g of molten imidazole.
-
Heat the mixture at 120°C for 30 minutes.
-
Chemical Imidization for Polymer Synthesis
For the synthesis of polyimides, a two-step process involving the formation of a poly(amic acid) followed by imidization is often employed.
Example: Synthesis of a this compound-Based Polymer (PB-PyDI) [1]
-
Monomers: N,N′-Di-2-decyltetradecyl-3,6-bis(4-aminophenyl)this compound and pyromellitic dianhydride.
-
Solvent: 1-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Stir the diamine monomer and pyromellitic dianhydride in NMP to form the poly(amic acid).
-
Perform chemical imidization by adding a dehydrating agent, which is a mixture of acetic anhydride (B1165640) and pyridine.
-
Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a key technique to investigate the redox properties of this compound and its derivatives.
-
Working Electrode: Platinum or glassy carbon electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/Ag+.
-
Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an appropriate solvent (e.g., acetonitrile (B52724) or dimethylformamide).
-
Analyte: The this compound derivative at a concentration of approximately 1 mM.
-
Procedure:
-
Assemble the three-electrode cell.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Scan the potential within a defined range and record the resulting current.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal standard for potential calibration.[1]
-
Visualizing Chemical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key chemical synthesis pathways and logical relationships for this compound.
Caption: General synthesis of N,N'-disubstituted pyromellitic diimides.
Caption: Two-step synthesis of this compound-based polyimides.
Caption: Stepwise electrochemical reduction of the this compound core.
References
- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2550-73-4 [m.chemicalbook.com]
- 3. 2550-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | CAS#:2550-73-4 | Chemsrc [chemsrc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of N,N′-dibenzylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal structure of N,N′-didecylpyromellitic diimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of N, N'-di-decyl-pyromellitic di-imide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. commons.stmarytx.edu [commons.stmarytx.edu]
An In-Depth Technical Guide to the Basic Synthesis Routes for Pyromellitic Diimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental synthesis routes for pyromellitic diimide derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways to serve as a valuable resource for researchers in chemistry and drug development.
Introduction to Pyromellitic Diimides
Pyromellitic diimides (PMDIs) are a class of aromatic compounds characterized by a central pyromellitic acid core with two imide functional groups. These molecules have garnered significant interest due to their rigid, planar structure, and electron-accepting properties. While extensively studied in materials science for applications in high-performance polymers and organic electronics, their derivatives are also emerging as compounds with interesting biological activities, including antimicrobial and anticancer properties. This guide focuses on the core synthetic methodologies for preparing these versatile derivatives.
Core Synthesis Routes
The synthesis of this compound derivatives primarily originates from the reaction of pyromellitic dianhydride (PMDA) with primary amines. The main synthetic strategies include the traditional two-step method involving the formation of a poly(amic acid) intermediate followed by imidization, and more direct one-pot syntheses.
Two-Step Synthesis via Poly(amic acid) Intermediate
The most common method for synthesizing N-substituted pyromellitic diimides involves a two-step process. The first step is the reaction of pyromellitic dianhydride with a primary amine to form a soluble poly(amic acid) or a simple amic acid. The second step is the cyclodehydration (imidization) of the amic acid to the final diimide, which can be achieved either thermally or chemically.
Caption: General workflow for the two-step synthesis of pyromellitic diimides.
Thermal imidization involves heating the poly(amic acid) intermediate, typically in the form of a cast film or powder, to elevated temperatures (usually between 200-350 °C).[1] This process drives the cyclodehydration reaction to form the imide rings. The specific temperature and duration of heating depend on the nature of the substituents and the desired properties of the final product.
Chemical imidization offers a milder alternative to thermal methods and is often preferred when the substituents are sensitive to high temperatures. This process is carried out at or near room temperature using a dehydrating agent, such as acetic anhydride (B1165640), in the presence of a tertiary amine catalyst like pyridine (B92270) or triethylamine.[1]
One-Pot Synthesis
For the synthesis of simpler, non-polymeric pyromellitic diimides, a one-pot approach is often employed. In this method, pyromellitic dianhydride and the amine are reacted in a high-boiling solvent, and the intermediate amic acid is converted to the diimide in situ by heating. This method is generally faster and more straightforward for small molecule synthesis.
Caption: Simplified workflow for the one-pot synthesis of pyromellitic diimides.
Synthesis of Asymmetrically Substituted Pyromellitic Diimides
The synthesis of asymmetrically substituted pyromellitic diimides, where the two imide nitrogens bear different substituents, requires a stepwise approach. This is typically achieved by reacting pyromellitic dianhydride with one equivalent of the first amine to form a mono-amic acid anhydride, which is then cyclized to the monoimide anhydride. This intermediate is subsequently reacted with a second, different amine to form the asymmetrically substituted diimide.
Caption: Stepwise synthesis of asymmetrically substituted pyromellitic diimides.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of various this compound derivatives.
Table 1: Conditions for the Synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reflux | DMF | 130 | 24 | 58.3 |
| Molten Imidazole (B134444) | Imidazole | 120 | 0.5 | - |
Data extracted from a study on pyridine-based diimide ligands.[2] The yield for the molten imidazole method was not specified.
Table 2: Thermal Imidization Conditions for PMDA-ODA Polyimide
| Pre-bake Temperature (°C) | Pre-bake Time (min) | Post-bake Temperature (°C) | Post-bake Time (min) | Imidization Ratio (%) |
| 80 | 1 | 250 | 20 | >90 |
| 80 | 1 | 440 | 20 | ~100 |
Data from a study on the thermal imidization of PMDA-ODA polyimide films.[3]
Experimental Protocols
This section provides detailed experimental procedures for key synthesis methods.
Protocol for One-Pot Synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide
Materials:
-
Pyromellitic dianhydride (1,2,4,5-benzenetetracarboxylic dianhydride)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
To a three-neck round-bottom flask, add pyromellitic dianhydride (4.6 mmol) and 4-aminopyridine (11.5 mmol).
-
Add 50 mL of anhydrous DMF to the flask under a nitrogen atmosphere.
-
Heat the solution to reflux at 130 °C and maintain for 24 hours under a continuous nitrogen purge.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Filter the resulting white slurry and wash the product with dichloromethane (B109758) and acetone.
-
Further wash the product with DMF and dry it in an oven at 110 °C.
-
The reported yield for this procedure is 58.3%.[2]
Protocol for Two-Step Synthesis of a Polyimide Film (PMDA-ODA) via Thermal Imidization
Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Silicon wafer substrates
-
Spin-coater
-
Programmable oven
Procedure:
-
Prepare a poly(amic acid) (PAA) precursor solution by reacting equimolar amounts of PMDA and ODA in NMP. The final solution should have a specific viscosity and weight percentage of PAA as required for the application.
-
Spin-coat the PAA solution onto silicon wafer substrates. The spin speed should be adjusted to achieve the desired film thickness after curing.
-
Pre-bake the coated substrates at a low temperature (e.g., 80-100 °C) to remove the bulk of the solvent.
-
Cure the films in a programmable oven using a multi-step heating profile. For example, heat to 200 °C, then ramp up to a final imidization temperature between 250 °C and 380 °C. The holding time at each temperature will influence the final properties of the polyimide film. A post-bake at 250 °C for 20 minutes can achieve over 90% imidization.[3]
Protocol for Chemical Imidization of Poly(amic acid)
Materials:
-
Poly(amic acid) solution (e.g., PMDA-ODA in NMP or DMAc)
-
Acetic anhydride
-
Pyridine (or other tertiary amine catalyst)
Procedure:
-
To a solution of poly(amic acid) at room temperature, add a mixture of acetic anhydride and pyridine. The molar ratio of acetic anhydride and pyridine to the amic acid repeat unit is typically 2:1.
-
Stir the reaction mixture at ambient temperature. The imidization process will proceed, and the degree of imidization can be controlled by the reaction time and the initial concentration of the reactants.[4]
-
The resulting polyimide can be isolated by precipitation in a non-solvent such as methanol (B129727) or water, followed by filtration and drying.
Biological Relevance and Signaling Pathways
While the primary applications of pyromellitic diimides have been in materials science, there is growing interest in their biological activities. Notably, diimide derivatives, particularly those with larger aromatic cores like naphthalenediimides, have been shown to possess potent anticancer activity. This activity is often attributed to their ability to bind to and stabilize G-quadruplex DNA structures.
G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of some oncogenes. The stabilization of these structures by small molecule ligands, such as this compound derivatives, can interfere with key cellular processes.
Mechanism of Action via G-Quadruplex Stabilization: The stabilization of G-quadruplexes in telomeres can lead to telomere uncapping, which triggers a DNA damage response (DDR). This, in turn, can lead to cell cycle arrest, senescence, or apoptosis.[1][5] Stabilization of G-quadruplexes in the promoter regions of oncogenes can inhibit their transcription, leading to a downregulation of cancer-promoting proteins.[1]
Caption: A representative signaling pathway for the anticancer action of G-quadruplex stabilizing diimides.
Conclusion
The synthesis of this compound derivatives is well-established, with several reliable methods available to researchers. The choice of synthetic route depends on the desired complexity of the final molecule, with one-pot methods being suitable for simple derivatives and multi-step approaches necessary for more complex and asymmetrically substituted compounds. The emerging biological activities of these compounds, particularly their potential as anticancer agents through the stabilization of G-quadruplex DNA, open up new avenues for research and drug development. This guide provides a foundational understanding of the synthesis and potential mechanisms of action of this compound derivatives, serving as a valuable starting point for further investigation in this exciting field.
References
- 1. Mechanism of the antiproliferative activity of some naphthalene diimide G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the Antiproliferative Activity of Some Naphthalene Diimide G-Quadruplex Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Characteristics of N-Substituted Pyromellitic Diimides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-substituted pyromellitic diimides. The solubility of these compounds is a critical parameter influencing their processability for applications in organic electronics, high-performance polymers, and materials science. Understanding the factors that govern their solubility is essential for designing materials with desired properties and for their effective formulation and application.
Factors Influencing the Solubility of N-Substituted Pyromellitic Diimides
The solubility of N-substituted pyromellitic diimides is primarily influenced by the nature of the substituent groups attached to the nitrogen atoms of the imide rings, as well as the properties of the solvent and the temperature. The rigid and planar structure of the pyromellitic diimide core tends to promote strong intermolecular π-π stacking interactions, which can lead to low solubility. To enhance solubility, various strategies are employed to disrupt these intermolecular forces.
1.1. Nature of the N-Substituent:
-
Alkyl Chains: The introduction of alkyl chains at the N-positions generally improves solubility in organic solvents. Longer and branched alkyl chains are more effective at disrupting the crystal packing of the diimide molecules, thereby increasing their solubility. For instance, a this compound-based polymer with N,N'-bis(2-decyltetradecyl) substituents showed very good solubility in chloroform, toluene, and chlorobenzene.[1]
-
Aromatic Groups: The presence of bulky aromatic substituents on the imide positions can also enhance solubility by preventing close packing of the this compound cores.
-
Flexible Linkers: Incorporating flexible linkers, such as ether or long alkyl chains, in the N-substituents can increase the conformational flexibility of the molecule, which in turn can lead to improved solubility.
-
Functional Groups: The introduction of polar functional groups can influence solubility in polar solvents.
1.2. Solvent Properties:
N-substituted pyromellitic diimides, particularly those with nonpolar or weakly polar substituents, tend to be more soluble in nonpolar or moderately polar organic solvents. Common solvents for these compounds include:
-
Chlorinated Solvents: Chloroform, Dichloromethane
-
Aromatic Solvents: Toluene, Xylene, Chlorobenzene
-
Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO)
The choice of solvent is critical, and solubility can vary significantly from one solvent to another.
1.3. Temperature:
In general, the solubility of solid organic compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid state.
Quantitative Solubility Data
Table 1: Solubility of N,N'-Dialkylnaphthalene Diimides in Chloroform
| Compound | N-Alkyl Chain | Solubility (mg/mL) |
| NDIC3 | Propyl | 46.9 ± 1.5 |
| NDIC4 | Butyl | 65.5 ± 1.6 |
| NDIC5 | Pentyl | > 100 |
| NDIC6 | Hexyl | > 100 |
| NDIC7 | Heptyl | > 100 |
| NDIC8 | Octyl | > 100 |
| NDIC9 | Nonyl | 47.0 ± 1.0 |
| NDIC10 | Decyl | > 100 |
| NDIC11 | Undecyl | 15.15 ± 0.6 |
Table 2: Solubility of N,N'-Dialkylnaphthalene Diimides in Toluene
| Compound | N-Alkyl Chain | Solubility (mg/mL) |
| NDIC3 | Propyl | 0.8 ± 0.1 |
| NDIC4 | Butyl | 2.0 ± 0.2 |
| NDIC5 | Pentyl | 4.5 ± 0.3 |
| NDIC6 | Hexyl | 6.0 ± 0.4 |
| NDIC7 | Heptyl | 4.2 ± 0.3 |
| NDIC8 | Octyl | 3.1 ± 0.2 |
| NDIC9 | Nonyl | 1.5 ± 0.1 |
| NDIC10 | Decyl | 1.2 ± 0.1 |
| NDIC11 | Undecyl | 0.9 ± 0.1 |
Table 3: Solubility of N,N'-Dialkylnaphthalene Diimides in 1,2-Dichlorobenzene
| Compound | N-Alkyl Chain | Solubility (mg/mL) |
| NDIC3 | Propyl | 10.5 ± 0.5 |
| NDIC4 | Butyl | 15.2 ± 0.7 |
| NDIC5 | Pentyl | 25.1 ± 1.2 |
| NDIC6 | Hexyl | 30.5 ± 1.5 |
| NDIC7 | Heptyl | 22.3 ± 1.1 |
| NDIC8 | Octyl | 18.6 ± 0.9 |
| NDIC9 | Nonyl | 8.9 ± 0.4 |
| NDIC10 | Decyl | 6.7 ± 0.3 |
| NDIC11 | Undecyl | 4.3 ± 0.2 |
Data for N,N'-dialkylnaphthalene diimides is adapted from a systematic study on their properties and serves as a reference for understanding the solubility behavior of N-substituted pyromellitic diimides.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of N-substituted pyromellitic diimides.
3.1. Equilibrium Shake-Flask Method
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
N-substituted this compound compound (solid)
-
Solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid N-substituted this compound to a scintillation vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a constant temperature incubator or water bath.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved N-substituted this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.
-
3.2. UV-Vis Spectroscopy Method for Solubility Determination
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region.
Materials:
-
N-substituted this compound compound (solid)
-
Solvent of interest
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a known amount of the N-substituted this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.
-
-
Generation of a Calibration Curve:
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of the N-substituted this compound in the solvent of interest as described in the Equilibrium Shake-Flask Method (steps 1 and 2).
-
After equilibration and filtration, dilute an aliquot of the saturated solution to a concentration where the absorbance is within the range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution.
-
Calculate the solubility of the N-substituted this compound by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualization of Structure-Solubility Relationship
The following diagram illustrates the key structural factors that influence the solubility of N-substituted pyromellitic diimides.
Caption: Factors influencing the solubility of N-substituted pyromellitic diimides.
References
An In-depth Technical Guide to Pyromellitic Diimide-Based Polymers for Researchers, Scientists, and Drug Development Professionals
Introduction to Pyromellitic Diimide-Based Polymers
This compound (PMDI)-based polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and excellent mechanical and electronic properties.[1][2][3] These polymers are characterized by the presence of the this compound moiety, a rigid aromatic structure, in their backbone. This structural feature imparts a high degree of order and strong intermolecular interactions, which are responsible for their desirable properties. While traditionally utilized in the electronics and aerospace industries, emerging research is exploring their potential in biomedical applications, including drug delivery and tissue engineering. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of PMDI-based polymers, with a focus on their relevance to the scientific and drug development communities.
Synthesis of this compound-Based Polymers
The synthesis of PMDI-based polymers typically involves a two-step polycondensation reaction. The process begins with the reaction of pyromellitic dianhydride (PMDA) with a suitable diamine to form a poly(amic acid) precursor. This is followed by a cyclodehydration (imidization) step to yield the final polyimide.[2][3]
The choice of diamine is crucial as it significantly influences the final properties of the polymer, such as solubility, flexibility, and biocompatibility. A variety of diamines, including aliphatic, aromatic, and functionalized diamines, can be used to tailor the polymer characteristics for specific applications.[2]
Experimental Protocol: Two-Step Polycondensation for PMDI Polymer Synthesis
This protocol describes a general procedure for the synthesis of a PMDI-based polymer via a two-step polycondensation reaction.
Materials:
-
Pyromellitic dianhydride (PMDA)
-
Diamine (e.g., 4,4'-oxydianiline (B41483) - ODA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride (B1165640)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an anhydrous polar aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere.
-
Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to allow for the formation of the viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Heat the reaction mixture to 80-100°C and stir for 3-4 hours to facilitate the cyclodehydration process.
-
After cooling to room temperature, precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol.
-
Filter the precipitate, wash it thoroughly with methanol, and dry it under vacuum at an elevated temperature.
-
dot
Physicochemical Properties of PMDI-Based Polymers
The properties of PMDI-based polymers are largely dictated by their rigid chemical structure. These properties can be tuned by the selection of the diamine comonomer.
| Property | Typical Range/Value | Influencing Factors | Citation |
| Thermal Stability (Decomposition Temperature) | > 400 °C | Aromaticity of the backbone, strength of imide linkage | [2] |
| Glass Transition Temperature (Tg) | 250 - 400 °C | Chain flexibility, intermolecular forces | [2] |
| Mechanical Strength (Tensile Strength) | 100 - 200 MPa | Molecular weight, crystallinity, chain packing | [1] |
| Solubility | Generally insoluble in common organic solvents | Introduction of flexible linkages or bulky side groups in the diamine | [2][3] |
| Dielectric Constant | 3.0 - 3.5 | Polarity of the imide group | [2] |
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imide ring, characterized by absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and confirm the successful incorporation of both monomer units.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature of the polymer.[4]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal transitions.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of soluble polymers.
Biomedical Applications of PMDI-Based Polymers
While the exploration of PMDI-based polymers in the biomedical field is still in its early stages, their inherent properties make them attractive candidates for various applications, particularly in drug delivery and tissue engineering. The ability to functionalize the polymer backbone allows for the introduction of biocompatible moieties and drug-conjugation sites.
Drug Delivery Systems
The development of PMDI-based nanoparticles and hydrogels for controlled drug release is a promising area of research. The rigid and planar structure of the PMDI unit could facilitate drug loading through π-π stacking interactions with aromatic drug molecules.
Logical Workflow for Designing a PMDI-Based Drug Delivery System:
dot
Gene Delivery
Cationic polymers are widely investigated as non-viral vectors for gene delivery. While there is limited direct research on PMDI-based polymers for this application, the versatile chemistry of polyimides allows for the incorporation of cationic side chains, which could enable the complexation and delivery of nucleic acids like plasmid DNA and siRNA.
Biocompatibility of PMDI-Based Polymers
The biocompatibility of any material intended for biomedical use is of paramount importance. Polyimides, in general, are considered to be relatively biocompatible.[5] However, the specific biocompatibility of PMDI-based polymers needs to be thoroughly evaluated for each specific formulation.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells (e.g., a relevant cell line for the target application)
-
Cell culture medium
-
PMDI-based polymer (as a film, nanoparticle suspension, or extract)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the PMDI-based material (or its extract) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the material that causes 50% inhibition of cell viability) can be determined from the dose-response curve.
Conclusion and Future Perspectives
This compound-based polymers represent a class of materials with a unique combination of thermal, mechanical, and chemical stability. While their application has been historically dominated by the electronics and aerospace industries, their tunable properties and potential for functionalization open up exciting possibilities in the biomedical field. The development of biocompatible PMDI-based polymers for controlled drug and gene delivery is a particularly promising avenue for future research. However, a significant amount of research is still required to fully understand their in vivo behavior, including their biodistribution, degradation, and long-term toxicity. As our understanding of the structure-property-function relationships of these polymers grows, we can expect to see the emergence of novel PMDI-based biomaterials with tailored properties for a wide range of therapeutic and diagnostic applications.
References
- 1. Polymeric Nanoparticles with Precise Ratiometric Control over Drug Loading for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nlc-bnc.ca [nlc-bnc.ca]
- 5. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential: A Technical Guide to the Theoretical Capacity of Pyromellitic Diimide in Organic Batteries
For Researchers, Scientists, and Drug Development Professionals
The pursuit of next-generation energy storage solutions has led to a burgeoning interest in organic electrode materials. Among these, pyromellitic diimide (PMDI) has emerged as a promising candidate due to its high theoretical capacity, structural tunability, and the use of abundant elements. This technical guide provides an in-depth analysis of the theoretical and experimental electrochemical properties of PMDI, complete with detailed methodologies for its characterization.
Core Principles: Understanding the Theoretical Capacity
The theoretical capacity of an electrode material is a fundamental metric that dictates the maximum amount of charge it can store per unit mass. For this compound, this value is intrinsically linked to its molecular structure and its ability to undergo reversible redox reactions.
Molecular Structure and Redox Mechanism
This compound possesses the chemical formula C₁₀H₄N₂O₄ and a molecular weight of approximately 216.15 g/mol .[1][2][3][4] The core of its electrochemical activity lies in the two diimide groups attached to a central benzene (B151609) ring. These groups can reversibly accept two electrons in a two-step process, enabling charge storage.[2]
The calculation of the theoretical specific capacity (Q) is grounded in Faraday's laws of electrolysis and is determined by the following formula:
Q (mAh/g) = (n * F) / (M * 3.6)
Where:
-
n is the number of electrons transferred per formula unit (for PMDI, n = 2).
-
F is the Faraday constant, approximately 96485 C/mol.
-
M is the molar mass of the active material (216.15 g/mol for PMDI).
-
3.6 is the conversion factor from coulombs to milliampere-hours (C/mAh).
Based on this, the theoretical specific capacity of this compound is calculated to be approximately 248 mAh/g .[2]
Quantitative Electrochemical Data
The following table summarizes key quantitative data for this compound and its derivatives as reported in various studies. This allows for a clear comparison of its performance under different experimental conditions.
| Parameter | Value | Conditions/Notes |
| Theoretical Specific Capacity | ~248 mAh/g | Based on a two-electron redox process.[2] |
| Experimental Specific Capacity | 200 mAh/g | For this compound dilithium (B8592608) salt, reversibly inserting two Li⁺ ions.[5] |
| 110 mAh/g | For a PMDI-ethylene glycol polymer network in a Li-ion half-cell, representing 90% of its theoretical capacity.[2] | |
| 73 mAh/g | For a PMDI-based copolymer after the first cycle at a C/10 rate.[1] | |
| Redox Potentials (vs. Li/Li⁺) | 2.23 V / 1.92 V | Two reduction peaks for a PMDI-ethylene glycol polymer network.[2] |
| 2.65 V / 2.34 V | Two oxidation peaks for a PMDI-ethylene glycol polymer network.[2] | |
| ~2.25 V / 1.90 V | Two distinct reduction potentials for a PMDI-benzene copolymer. | |
| ~2.30 V / 2.00 V | Two distinct oxidation potentials for a PMDI-benzene copolymer. | |
| Molecular Weight | 216.15 g/mol | For the base this compound molecule.[1][2][3][4] |
Experimental Protocols
To experimentally validate the theoretical capacity and characterize the electrochemical performance of this compound, several key techniques are employed. The following sections detail the methodologies for these experiments.
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of pyromellitic dianhydride with an amine source. For instance, N,N'-di(1-cymantrenylethyl)this compound can be synthesized by adding 1-aminoethylcymantrene to a solution of pyromellitic dianhydride in dimethylformamide (DMF) under an argon atmosphere.[6] The reaction mixture is typically stirred at an elevated temperature (e.g., 100°C) for several hours.[6] The product is then isolated by pouring the mixture into ice water, followed by extraction with an organic solvent like dichloromethane (B109758) (CH₂Cl₂) and subsequent purification.[6]
Electrode Slurry Preparation
The preparation of a homogeneous electrode slurry is crucial for achieving reliable electrochemical performance. A typical procedure involves the following steps:
-
Mixing: The active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio.
-
Solvent Addition: A solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the solid mixture.
-
Homogenization: The mixture is subjected to mechanical stirring, ball milling, or ultrasonic dispersion to ensure a uniform slurry. The viscosity of the final slurry is a critical parameter that needs to be controlled.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the redox behavior of PMDI.
-
Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (containing the PMDI-based material), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
Electrolyte: A solution of a lithium salt (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆) in an organic solvent (e.g., acetonitrile (B52724) - ACN or dimethylformamide - DMF) is commonly used as the electrolyte.[4][7]
-
Procedure: The working electrode is immersed in the electrolyte, and the potential is swept linearly between two set voltage limits at a constant scan rate (e.g., 50 mV/s).[4] The resulting current is measured and plotted against the applied potential. For PMDI derivatives, a potential range of -2.5 V to 1.0 V has been utilized.[4]
Galvanostatic Charge-Discharge Cycling
This technique is used to evaluate the practical specific capacity, cycling stability, and coulombic efficiency of a PMDI-based electrode in a battery configuration (e.g., a coin cell).
-
Cell Assembly: A half-cell is constructed with the PMDI-based working electrode, a lithium metal counter/reference electrode, a separator, and the electrolyte.
-
Procedure: The cell is charged and discharged at a constant current density (e.g., C/20, where C is the theoretical capacity) between defined voltage cutoffs (e.g., 1.65 V to 2.50 V vs. Li/Li⁺).[1] The voltage of the cell is monitored over time, and the specific capacity is calculated from the discharge time and the mass of the active material.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Evaluation of polyketones with N-cyclic structure as electrode material for electrochemical energy storage: case of this compound dilithium salt - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Smallest Aromatic Diimides for High-Performance Electronics
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel organic materials for advanced electronic applications has identified aromatic diimides as a prominent class of n-type semiconductors. Their rigid, planar structures and tunable electronic properties make them ideal candidates for components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. This technical guide provides an in-depth exploration of the two smallest and most fundamental aromatic diimide cores: Naphthalene Diimides (NDIs) and Perylene Diimides (PDIs). We will delve into their synthesis, electronic characteristics, and the experimental procedures for their integration into electronic devices, offering a comprehensive resource for researchers in the field.
Core Aromatic Diimide Structures
NDIs and PDIs are characterized by their electron-deficient aromatic cores, a consequence of the two electron-withdrawing imide groups. This inherent electron deficiency facilitates efficient electron injection and transport, a key requirement for n-type semiconductors. The core structures of NDI and PDI form the foundation for a vast library of derivatives, where functionalization at the imide nitrogen atoms and the aromatic core allows for the fine-tuning of their solubility, molecular packing, and electronic properties.
Quantitative Data Summary
The electronic performance of NDI and PDI derivatives is highly dependent on their molecular structure and solid-state packing. The following tables summarize key quantitative data for representative NDI and PDI compounds, providing a comparative overview of their electronic properties.
Table 1: Electronic Properties of Representative Naphthalene Diimide (NDI) Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Electron Mobility (μe) (cm²/Vs) |
| NDI-s-Bu | - | -3.56[1] | 4.3 x 10⁻⁴[1][2][3] |
| NDI-4-n-OHePh | - | -3.71[1] | 4.6 x 10⁻⁶[1][2][3] |
| NDI-DOD-I | -5.75[4] | -3.36[4] | - |
| NDI-based polymer (PNDI-3Th) | - | - | 0.076 |
| NDI-based ladder polymer (PNDI-2BocL) | - | - | 0.0026 |
| NDI-4F | - | <-4.1 | 4.49 x 10⁻³ |
| NDI-4Cl | - | <-4.1 | 7.21 x 10⁻³ |
Table 2: Electronic Properties of Representative Perylene Diimide (PDI) Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Electron Mobility (μe) (cm²/Vs) |
| PDI-EDAQ | ~ -5.9 | ~ -3.8 | - |
| PDI-PyQ | ~ -5.9 | ~ -3.8 | - |
| iPrP-PDI | ~ -5.9 | ~ -3.8 | 1.04 x 10⁻³ |
| NO₂P-PDI | - | - | 0.58 x 10⁻³ |
| DPM-PDI | - | - | 0.91 x 10⁻³ |
| PFP-PDI | - | - | 0.504 x 10⁻³ |
| PDI-based polymer (P(PDI-DTT)) | - | - | 0.013[5] |
| A-D-A with PDI | - | - | up to 0.209 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of high-purity materials and the fabrication of reliable electronic devices. This section outlines the key methodologies for the synthesis of a common NDI derivative and the fabrication of a solution-processed OFET.
Synthesis of N,N'-bis(n-alkyl)-1,4,5,8-naphthalenetetracarboxylic diimide (NDI-Cn)
This procedure describes a general one-step synthesis for symmetrically substituted N,N'-dialkyl NDIs.
Materials:
-
1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA)
-
Primary alkylamine (e.g., n-propylamine to n-undecylamine)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or isopropanol)
-
Methanol (B129727) or ethanol (B145695) for precipitation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,5,8-naphthalenetetracarboxylic dianhydride (1 equivalent) in the chosen high-boiling point solvent.
-
Add the primary alkylamine (2.2 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 100 and 220 °C and stir for 4 to 48 hours, depending on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding methanol or ethanol.
-
Collect the solid product by filtration and wash with cold methanol or ethanol.
-
Purify the crude product by column chromatography, sublimation, or recrystallization to yield the pure N,N'-bis(n-alkyl)-1,4,5,8-naphthalenetetracarboxylic diimide.
Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable aromatic diimide.
Materials and Substrates:
-
Heavily n-doped silicon (n++-Si) wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric insulator, respectively).
-
Aromatic diimide semiconductor (e.g., a soluble NDI or PDI derivative).
-
An appropriate organic solvent for the semiconductor (e.g., chloroform, chlorobenzene).
-
Gold (Au) for source and drain electrodes.
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates using a standard three-stage cleaning protocol:
-
Ultrasonicate in a 2% Hellmanex solution in deionized water for 30 minutes.
-
Rinse thoroughly with fresh Milli-Q water.
-
Ultrasonicate in acetone, followed by isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen.
-
-
Dielectric Surface Treatment (Optional but Recommended): To improve the semiconductor film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS). This can be done by vapor deposition or solution immersion.
-
Semiconductor Deposition (Spin-Coating):
-
Prepare a solution of the aromatic diimide in the chosen solvent at a specific concentration (e.g., 10 mg/mL).
-
Spin-coat the solution onto the prepared Si/SiO₂ substrate. A typical spin-coating program would be 2000 rpm for 60 seconds.
-
Anneal the film at an optimized temperature (e.g., 120 °C) for a specific duration (e.g., 30 minutes) to remove residual solvent and improve molecular ordering. The entire spin-coating and annealing process should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask with the desired channel length (L) and width (W).
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask via thermal evaporation at a high vacuum (e.g., 10⁻⁶ mbar). The deposition rate should be controlled (e.g., 0.1-0.2 Å/s).
-
-
Device Characterization:
-
Transfer the fabricated OFETs to a probe station for electrical characterization.
-
Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS at various Gate-Source Voltages, V_GS) and transfer characteristics (I_D vs. V_GS at a constant V_DS).
-
From the transfer characteristics in the saturation regime, calculate the field-effect electron mobility (μe) and the on/off current ratio.
-
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis of aromatic diimides, the workflow for OFET fabrication, and the fundamental structure-property relationships.
Caption: General synthesis of symmetrically substituted aromatic diimides.
Caption: Workflow for fabricating and characterizing an OFET.
Caption: Structure-property relationships in aromatic diimides.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01499E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Electron Affinity of the Pyromellitic Diimide Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyromellitic diimide (PMDI) core is a fundamental building block in the design of novel organic electronic materials and redox-active compounds. Its inherent electron-deficient nature, characterized by a high electron affinity, makes it a subject of intense research for applications ranging from n-type organic field-effect transistors (OFETs) to advanced battery materials.[1][2] This technical guide provides an in-depth analysis of the electron affinity of the PMDI core, detailing experimental and computational methodologies for its determination and presenting key quantitative data.
Quantitative Data Summary
The electron affinity (EA) and related electronic properties of the this compound core and its derivatives are crucial for predicting their performance in electronic devices. These parameters are predominantly determined through electrochemical methods, such as cyclic voltammetry (CV), and computational chemistry. The Lowest Unoccupied Molecular Orbital (LUMO) energy level is often used as an indicator of electron affinity. A summary of reported values is presented below.
| Compound/Derivative | LUMO Energy (eV) | Electron Affinity (EA) (eV) | Reduction Potential (V vs. Fc/Fc⁺) | Measurement Method | Reference |
| This compound (PMDI) | -3.5 to -3.6 | - | ~ -1.20 (first reduction) | Cyclic Voltammetry | [3] |
| PB-PyDI Polymer | -3.80 | - | -1.00 (onset) | Cyclic Voltammetry | [4] |
| PMDI-based Polymers | -3.58 to -3.93 | - | - | Cyclic Voltammetry | [1] |
| N,N'-di(1-cymantrenylethyl)this compound | - | 4.96 | -0.81 | Cyclic Voltammetry | [5][6] |
| BPyDI, BPyDI1, BPIT | -3.5 to -3.7 | 2.4 to 2.7 | - | DFT Calculations | [7] |
| PMDI-TEMPO in ACN | - | - | -1.72, -1.17 | Cyclic Voltammetry | [8] |
| PMDI-TEMPO in DMF | - | - | -1.83, -1.14 | Cyclic Voltammetry | [8] |
| PMDI-EG | - | - | 2.34, 2.65 (oxidation peaks vs Li/Li⁺) | Cyclic Voltammetry | [9] |
| Pyridinium-Functionalized PMDI | - | - | Up to +0.57 V shift | Cyclic Voltammetry | [10] |
Experimental Protocols
The primary experimental technique for determining the electron affinity and redox properties of the this compound core is cyclic voltammetry (CV).
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox behavior of molecules. For PMDI and its derivatives, CV provides information on the reduction potentials, which are directly related to the LUMO energy level and, consequently, the electron affinity.
A typical experimental setup includes:
-
Electrochemical Cell: A three-electrode cell is commonly used.
-
Working Electrode: A glassy carbon disk is a frequent choice.[8]
-
Counter Electrode: A platinum wire is typically employed.[8]
-
Reference Electrode: A non-aqueous Ag/Ag⁺ electrode is often used for measurements in organic solvents.[8] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is widely used as an internal standard for potential calibration.[4]
-
Solvent and Supporting Electrolyte: Anhydrous acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are common solvents, containing a supporting electrolyte such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆).[8]
-
Procedure: The experiment involves scanning the potential of the working electrode and measuring the resulting current. For PMDI, the potential is typically scanned towards negative values to observe the reduction processes. The molecule undergoes reversible or quasi-reversible one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion.[1][8]
Data Analysis:
The onset of the first reduction peak in the cyclic voltammogram is used to estimate the LUMO energy level using the following empirical relationship, assuming the absolute energy level of the Fc/Fc⁺ couple is -4.8 eV relative to the vacuum level[4]:
ELUMO (eV) = - [Ered(onset) vs Fc/Fc⁺ + 4.8]
Visualizations
Experimental Workflow for Determining Electron Affinity
The following diagram illustrates the typical workflow for experimentally determining the electron affinity of a this compound derivative using cyclic voltammetry.
Electrochemical Reduction of the this compound Core
The this compound core undergoes a two-step reversible one-electron reduction process. The first reduction forms a stable radical anion, and the second forms a dianion. This redox behavior is central to its function in electronic materials.
Conclusion
The this compound core possesses a significant and tunable electron affinity, making it a versatile component for the development of high-performance organic electronic materials. The understanding and precise measurement of its electronic properties, primarily through cyclic voltammetry, are essential for the rational design of new materials with tailored functionalities for a wide array of applications, including those in drug development where redox processes can be relevant. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this important molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2010011658A2 - this compound organic semiconductors and devices - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene [mdpi.com]
- 6. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unlocking the Photophysical Landscape of Novel Pyromellitic Diimides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of novel pyromellitic diimide (PMDI) molecules. PMDIs are a class of aromatic compounds characterized by their rigid, planar structure and electron-accepting nature, making them compelling candidates for a range of applications, from organic electronics to advanced biomedical technologies. This document provides a consolidated overview of their synthesis, photophysical characteristics, and the experimental methodologies used to evaluate them, with a forward-looking perspective on their potential in drug development and diagnostics.
Core Photophysical Properties of Novel PMDI Derivatives
The photophysical behavior of PMDIs is intrinsically linked to their molecular structure. The central this compound core serves as a robust chromophore, while substitutions at the imide nitrogen positions (N-substitution) offer a versatile strategy to modulate their electronic and, consequently, their optical properties. These substitutions can influence solubility, molecular packing, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission characteristics.
Donor-acceptor-donor (D-A-D) architectures, where an electron-rich moiety is attached to the electron-deficient PMDI core, are a particularly promising area of investigation. These structures can exhibit intramolecular charge transfer (ICT) characteristics, leading to interesting photophysical phenomena such as dual fluorescence and large Stokes shifts.
Data Presentation: Photophysical Properties of Representative PMDI Molecules
The following table summarizes key photophysical data for a selection of recently synthesized PMDI derivatives, offering a comparative overview of their performance.
| Compound | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Solvent | Reference |
| N,N'-bis(4-fluorophenyl)PMDI | 310 | 380 | 70 | - | DMF-CH2Cl2 | [1] |
| N,N'-bis(4,6-dimethylpyrimidin-2-yl)PMDI | 345 | 420 | 75 | - | DMF-CH2Cl2 | [1] |
| N,N'-bis(2,3,5,6-tetrafluorophenyl)PMDI | 315 | 385 | 70 | - | DMF-CH2Cl2 | [1] |
| Amino acid-appended PMDI | - | various | - | - | neat | [2] |
| Cymantrene-PMDI Derivative | 321 | - | - | - | Benzene | [3] |
Note: '-' indicates data not provided in the cited source. The quantum yields for many novel PMDIs are often low or not reported due to efficient non-radiative decay pathways.
Experimental Protocols
The characterization of the photophysical properties of PMDI molecules relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the literature.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., JASCO V-570) is typically employed.[4]
-
Sample Preparation:
-
PMDI derivatives are dissolved in a spectroscopic grade solvent (e.g., dichloromethane, DMF, or acetonitrile) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
A series of dilutions are made from the stock solution to prepare samples with concentrations in the micromolar range (e.g., 1 x 10⁻⁵ M).
-
A cuvette with a 1 cm path length is filled with the sample solution. A matching cuvette is filled with the pure solvent to be used as a reference.
-
-
Measurement:
-
The spectrophotometer is calibrated, and a baseline correction is performed using the solvent-filled cuvette.
-
The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 250-800 nm).
-
The wavelength of maximum absorption (λ_abs_max_) is determined from the resulting spectrum.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission of light from a molecule after it has absorbed light, providing information about the excited state.
-
Instrumentation: A spectrofluorometer (e.g., PerkinElmer LS55) is used for these measurements.[4]
-
Sample Preparation:
-
Samples are prepared in a similar manner to UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is typically below 0.1 to avoid inner filter effects.
-
Solutions are often degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench fluorescence.
-
-
Measurement:
-
The sample is excited at or near its absorption maximum (λ_abs_max_).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em_max_) is identified.
-
Fluorescence Quantum Yield (Φ_F_) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is commonly used.
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and emission in a similar spectral region to the PMDI sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F_ = 0.54).
-
Procedure:
-
A series of solutions of both the PMDI sample and the standard are prepared with varying concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
-
The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity is calculated by finding the area under the emission curve.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (n_sample_² / n_standard_²)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.[4]
-
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) and a sensitive detector is used.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is constructed.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time, typically with a single or multi-exponential function.[5]
-
Visualizing Molecular Mechanisms and Workflows
The application of PMDI molecules in areas such as sensing and therapy often involves a series of steps or interactions that can be effectively visualized. Below are examples of such workflows represented using the DOT language for Graphviz.
Logical Workflow for a PMDI-Based Fluorescent "Turn-On" Sensor for Metal Ion Detection
Many fluorescent sensors operate via a "turn-on" mechanism, where fluorescence is initially quenched and is restored upon binding to the target analyte. Perylene (B46583) diimides (PDIs), which are structurally related to PMDIs, are often used in such applications.[6][7] The following diagram illustrates the general principle.
Caption: Logical workflow of a "turn-on" fluorescent sensor for metal ion detection.
Signaling Pathway for Photodynamic Therapy (PDT)
While specific examples of PMDIs in PDT are still emerging, the general mechanism of action for photosensitizers in PDT is well-established and provides a relevant framework for future PMDI-based drug development.[8][9][10]
Caption: Generalized signaling pathway for photodynamic therapy (PDT).
Future Perspectives in Drug Development
The unique photophysical properties of PMDI molecules position them as a promising platform for the development of novel therapeutic and diagnostic agents. Drawing parallels from the more extensively studied perylene diimides, several potential applications in drug development can be envisioned:
-
Bioimaging and Cellular Probes: The tunable fluorescence of PMDIs could be harnessed to create probes for imaging specific cellular components or processes. By conjugating PMDIs with targeting moieties, it may be possible to develop agents for disease-specific imaging.[11][12]
-
Photodynamic Therapy (PDT): As illustrated in the diagram above, photosensitizers are a key component of PDT. The ability of PMDIs to generate reactive oxygen species upon light activation could be explored for the development of new PDT agents for cancer treatment.[10][13]
-
Theranostics: The combination of diagnostic imaging and therapy in a single agent is a rapidly growing field. PMDI-based molecules could potentially be designed to have both fluorescent imaging capabilities and photosensitizing properties, enabling simultaneous diagnosis and treatment.
Conclusion
Novel this compound molecules represent a versatile and tunable class of compounds with significant potential in both materials science and biomedicine. Their rich photophysical properties, which can be finely controlled through synthetic modification, make them attractive candidates for a new generation of fluorescent probes, imaging agents, and photosensitizers. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug development professionals to explore and unlock the full potential of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid-appended this compound liquid materials, their photoluminescence, and the thermal response that turns the photoluminescence off - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal and Chemical Stability of Pyromellitic Diimide Compounds
For Researchers, Scientists, and Drug Development Professionals
Pyromellitic diimide (PMDI) and its derivatives are a class of high-performance organic materials renowned for their exceptional thermal and chemical stability. These properties, rooted in their rigid aromatic and imide ring structures, make them valuable components in a wide range of applications, from high-temperature polymers and electronics to advanced materials in the pharmaceutical and drug delivery sectors. This technical guide provides an in-depth analysis of the thermal and chemical resilience of PMDI compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Thermal Stability of this compound Compounds
The thermal stability of this compound compounds is a key attribute, enabling their use in demanding, high-temperature environments. The primary techniques for evaluating this stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its decomposition temperature. The onset of decomposition is a critical parameter for determining the upper service temperature of a material. Below is a summary of TGA data for various polyimides derived from pyromellitic dianhydride.
| Polymer/Compound | Onset Decomposition Temperature (Td, 5% weight loss) (°C) | Atmosphere | Reference |
| Polyimide (PMDA-ODA) | 545.5–565.7 | Nitrogen | [1] |
| Polyimide (from PMDA and short-chain aliphatic diamines) | 258 - 350 | Nitrogen | [2] |
| Fluorinated copoly(pyridine ether imide)s (from PMDA) | 459–516 | Nitrogen | |
| Semi-aromatic polyimides (from fatty diamine and PMDA) | 330–380 (2% weight loss) | Nitrogen | [3] |
| N,N′-bis(4,6-dimethylpyrimidin-2-yl)-pyromellitic diimide | >300 | - | |
| N,N′-bis(2,3,5,6-tetrafluorophenyl)-pyromellitic diimide | >300 | - | |
| Anthracenedicarboximide-based semiconductors | >300 (most compounds) | - | [4] |
Differential Scanning Calorimetry (DSC) Data
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, the glass transition temperature (Tg) is a critical parameter, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
| Polymer/Compound | Glass Transition Temperature (Tg) (°C) | Reference |
| Polyimide (from PMDA and short-chain aliphatic diamines) | 54 - 58 | [2] |
| Fluorinated copoly(pyridine ether imide)s (from PMDA) | 285.8–310.0 | [1] |
| Polyimides from biphenyl (B1667301) ester diamine and PMDA | 194 - 244 | [5] |
| Polyimides from HBPA-based diamines and PMDA | 206 - 275 | [6] |
| Amino acid-appended this compound liquid | -50 | [7] |
Chemical Stability of this compound Compounds
This compound compounds generally exhibit excellent resistance to a wide range of chemicals, including organic solvents and weak acids. However, their stability can be compromised by strong alkaline conditions and certain inorganic acids.
General Chemical Resistance
Studies have shown that polyimides based on pyromellitic dianhydride are largely unaffected by common solvents such as hydrocarbons, esters, and ethers.[8] This high degree of chemical inertness is attributed to the strong intermolecular forces and the stable aromatic imide structure.
Susceptibility to Alkaline Hydrolysis
A notable vulnerability of pyromellitic diimides is their susceptibility to degradation in alkaline environments. The imide ring can undergo hydrolytic cleavage, leading to the formation of the corresponding amic acid salt. This process is a significant consideration in applications where the material may come into contact with basic solutions. The degradation involves the opening of the five-membered imide ring.[9][10]
Quantitative Chemical Stability Data
Quantitative data on the chemical resistance of specific PMDI compounds is crucial for material selection. The following table summarizes the effects of various chemical agents on this compound-based materials. (Note: Specific quantitative data is often application-specific and may not be readily available in a comparative format across the literature. The following is a representative compilation.)
| Chemical Agent | Concentration | Temperature (°C) | Duration | Effect on PMDI Material | Reference |
| Sodium Hydroxide | 1 M | 25 | 24 h | Significant degradation, imide ring opening | [9][10] |
| Sulfuric Acid | Concentrated | 70 | 24 h | Can be stable (e.g., bis-diazirine 3) | [3] |
| Various Organic Solvents | - | Room Temperature | Long-term | Generally high resistance | [8] |
Experimental Protocols
Detailed and standardized experimental procedures are essential for the accurate assessment of the thermal and chemical stability of this compound compounds.
Synthesis of N,N'-Disubstituted Pyromellitic Diimides
A common method for the synthesis of N,N'-disubstituted pyromellitic diimides involves a two-step process:
-
Formation of Poly(amic acid): Pyromellitic dianhydride is reacted with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), at room temperature to form the poly(amic acid) intermediate.
-
Imidization: The poly(amic acid) is then converted to the polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and heated at elevated temperatures (typically 200-300 °C) to induce cyclodehydration.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride (B1165640) and pyridine, is added to the poly(amic acid) solution at room temperature.
-
Thermogravimetric Analysis (TGA) Protocol
A typical TGA experiment to determine the thermal stability of a PMDI compound involves the following steps:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Chemical Resistance Testing Protocol (based on ASTM D543)
The chemical resistance of PMDI materials can be evaluated using a standard immersion test:
-
Specimen Preparation: Prepare standardized test specimens of the PMDI material with known dimensions and weight.
-
Initial Measurements: Accurately measure the initial weight, dimensions, and any other relevant properties (e.g., tensile strength, hardness) of the specimens.
-
Immersion: Immerse the specimens in the desired chemical reagent in a sealed container to prevent evaporation.
-
Controlled Exposure: Maintain the immersion at a constant temperature for a specified duration.
-
Post-Exposure Evaluation: After the exposure period, remove the specimens, clean them with a suitable solvent, and dry them.
-
Final Measurements: Re-measure the weight, dimensions, and other properties of the exposed specimens.
-
Analysis: Calculate the percentage change in each property to quantify the effect of the chemical exposure.
Degradation Pathway
The primary degradation pathway for pyromellitic diimides, particularly under alkaline conditions, is the hydrolysis of the imide ring.
Conclusion
This compound compounds stand out for their exceptional thermal and chemical stability, making them materials of choice for applications that demand high performance under harsh conditions. Their high decomposition temperatures and resistance to a broad range of chemicals are well-documented. However, their susceptibility to alkaline hydrolysis is a critical factor to consider during material design and application. The provided data and protocols serve as a valuable resource for researchers and professionals working with these advanced materials, enabling informed decisions and fostering further innovation.
References
- 1. Awakening a Molecular Mummy: The Inter-and Intramolecular Photochemistry of Pyromellitic Diimides with Alkyl Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid-appended this compound liquid materials, their photoluminescence, and the thermal response that turns the photoluminescence off - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
Pyromellitic Diimide: A Versatile Building Block for Advanced Organic Materials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Pyromellitic diimide (PMDI) has emerged as a crucial building block in the design and synthesis of novel organic materials, driven by its inherent electronic and structural properties. This guide provides a comprehensive overview of PMDI, its derivatives, and its applications, with a focus on the synthesis, characterization, and performance of PMDI-based materials. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this versatile molecular scaffold.
Introduction to this compound
This compound is a bicyclic aromatic compound characterized by a central benzene (B151609) ring fused with two dicarboximide rings. This electron-deficient core imparts several desirable properties to PMDI-based materials, including high electron affinity, excellent thermal and chemical stability, and predictable self-assembly behavior.[1][2] These attributes make PMDI an attractive component for a wide range of applications, from organic electronics to therapeutic delivery systems. The ability to functionalize the imide nitrogen atoms and the aromatic core allows for fine-tuning of the molecule's solubility, electronic properties, and solid-state packing, making it a highly adaptable platform for materials design.[3]
Synthesis of this compound and its Derivatives
The synthesis of PMDI and its derivatives typically involves the condensation reaction between pyromellitic dianhydride and a primary amine. For polymeric materials, a common and effective method is a two-step polycondensation process.
General Synthesis of N,N'-Disubstituted Pyromellitic Diimides
The fundamental reaction for creating simple PMDI derivatives involves the direct reaction of pyromellitic dianhydride with two equivalents of a primary amine.
Experimental Protocol: Synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide [4]
-
Reaction Setup: In a three-neck round-bottom flask, combine 1,2,4,5-benzenetetracarboxylic dianhydride (pyromellitic dianhydride) (4.6 mmol) and 4-aminopyridine (B3432731) (11.5 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask under a nitrogen atmosphere.
-
Reflux: Heat the solution to 130°C and reflux for 24 hours.
-
Work-up: After cooling, the product precipitates. The solid is collected by filtration and washed with dichloromethane (B109758) and acetone.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like DMF.
Synthesis of this compound-Based Polymers
A prevalent method for synthesizing PMDI-based polymers is through a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.[1]
dot
References
- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
Unveiling the Redox Versatility of Pyromellitic Diimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyromellitic diimide (PMDI) stands as a foundational electron-accepting organic scaffold, the redox properties of which are pivotal to its function in a diverse array of applications, from organic electronics to the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the core redox characteristics of PMDI, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying electrochemical processes.
Core Redox Behavior: A Two-Step Electron Transfer
This compound is characterized by its ability to undergo two sequential, reversible one-electron reductions. This process leads to the formation of a stable radical anion (PMDI•⁻) and subsequently a dianion (PMDI²⁻). This two-step redox activity is central to its utility as an electron acceptor in various chemical systems. The electrochemical behavior is readily investigated using techniques such as cyclic voltammetry, which reveals two distinct redox couples.
The general redox pathway can be visualized as follows:
Quantitative Redox Properties
The reduction potentials of this compound are sensitive to substitution on both the aromatic core and the imide nitrogen atoms. Introducing electron-withdrawing or electron-donating groups allows for the fine-tuning of these potentials for specific applications. The following tables summarize key quantitative data for unsubstituted and substituted pyromellitic diimides.
| Compound | First Reduction Potential (E¹₁/₂) (V) | Second Reduction Potential (E²₁/₂) (V) | Solvent/Electrolyte | Reference Electrode |
| Pyromellitic Dianhydride | -0.83 | -1.46 | 0.1 M TBAPF₆/ACN | Ag/Ag⁺ |
| N,N'-Bis(2-ethylhexyl)this compound (PDIH₂) | -1.17 | -1.59 | ACN/TBAP 0.1 M | Ag/AgNO₃ |
| N,N'-Bis(2-ethylhexyl)-3,6-dibromothis compound (PDIBr₂) | -0.96 | -1.33 | ACN/TBAP 0.1 M | Ag/AgNO₃ |
| N,N'-Bis(2-ethylhexyl)-3,6-dicyanothis compound (PDI(CN)₂) | -0.68 | -1.13 | ACN/TBAP 0.1 M | Ag/AgNO₃ |
| N,N'-Di(1-cymantrenylethyl)this compound | -0.81 (broad wave) | - | 0.1 M TEAFB in DMF | Fc/Fc⁺ |
| Pyridinium-Functionalized PMDI (1⁺) | -0.99 | -1.56 | 0.1 M Bu₄NPF₆ in DMF | Fc/Fc⁺ |
| Dipyridinium-Functionalized PMDI (2²⁺) | -0.78 | -1.13 | 0.1 M Bu₄NPF₆ in DMF | Fc/Fc⁺ |
Table 1: Half-wave reduction potentials of this compound and its derivatives. [1][2][3][4] Note: Potentials are reported versus the specified reference electrode. Direct comparison between values requires conversion to a common reference scale.
| Compound | Electron Affinity (eV) | Method |
| N,N'-Di(1-cymantrenylethyl)this compound | 4.96 | Experimental |
Table 2: Electron affinity of a this compound derivative. [5]
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for characterizing the redox properties of this compound. A typical experimental workflow is outlined below.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the this compound derivative (typically 1 mM) in a dry, deoxygenated aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF).
-
Prepare a supporting electrolyte solution (typically 0.1 M) of a salt such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in the same solvent. The electrolyte is crucial for ensuring conductivity of the solution.
-
Purge the solutions with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon electrode is commonly used. It should be polished to a mirror finish with alumina (B75360) slurry, followed by sonication in deionized water and the solvent to be used.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ or a silver/silver chloride (Ag/AgCl) pseudo-reference electrode, is employed.
-
Counter Electrode: A platinum wire or gauze serves as the counter electrode.
-
-
Data Acquisition:
-
The electrodes are connected to a potentiostat.
-
The potential is scanned from an initial value where no faradaic current flows, towards negative potentials to encompass the reduction events, and then the scan direction is reversed.
-
The scan rate is typically set between 50 and 200 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.
-
It is good practice to record a voltammogram of the electrolyte solution alone (a blank) to identify any background currents.
-
After recording the voltammogram of the analyte, a standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, can be added to the solution to calibrate the potential axis.[4]
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to characterize the species generated at the electrode surface. For this compound, this is particularly useful for observing the formation of the colored radical anion and dianion.
Detailed Methodology:
-
Cell and Electrode Setup:
-
A specialized optically transparent electrochemical cell is required. This is often a quartz cuvette fitted with a lid that can accommodate the three electrodes.
-
The working electrode must be transparent in the spectral region of interest. Optically transparent electrodes (OTEs) such as indium tin oxide (ITO) coated glass or a fine metal (e.g., platinum or gold) mesh are commonly used.
-
The reference and counter electrodes are positioned in the cell so as not to obstruct the light path.
-
-
Instrumentation:
-
The electrochemical cell is placed in the sample compartment of a UV-Vis-NIR spectrophotometer.
-
The electrodes are connected to a potentiostat.
-
Fiber optic cables can be used to guide the light from the spectrophotometer's source through the cell to the detector.
-
-
Data Acquisition:
-
A background spectrum of the solution is recorded at a potential where no electrochemical reaction occurs.
-
A potential is then applied to the working electrode that is sufficient to generate the species of interest (e.g., the first reduction potential to generate the radical anion).
-
UV-Vis-NIR spectra are recorded as a function of time or as the potential is stepped to more negative values to generate the dianion.
-
The resulting spectra will show the disappearance of the absorption bands of the neutral PMDI and the appearance of new, characteristic absorption bands for the radical anion and dianion. For instance, the radical anion of N,N'-dioctyl-PMDI exhibits strong absorption bands around 720 nm.[6]
-
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental findings and predict the redox properties of new this compound derivatives.
Logical Relationship for Computational Prediction:
By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to estimate the redox potentials. The LUMO energy, in particular, often shows a linear correlation with the first reduction potential. This computational approach allows for the high-throughput screening of virtual libraries of PMDI derivatives to identify candidates with desired redox properties before undertaking synthetic efforts.
This guide provides a foundational understanding of the redox properties of this compound. The combination of quantitative data, detailed experimental protocols, and an understanding of the underlying electrochemical principles will empower researchers to effectively utilize and engineer this versatile molecular scaffold in their respective fields.
References
An In-depth Technical Guide to π-Conjugated Systems Based on Pyromellitic Diimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyromellitic diimide (PMDI) serves as a fundamental building block for a class of π-conjugated systems that are gaining increasing attention in the fields of organic electronics and materials science. Characterized by their electron-deficient nature, rigid planar structure, and excellent thermal stability, PMDI derivatives are being explored for a wide range of applications, from organic field-effect transistors (OFETs) to photovoltaics and beyond. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of PMDI-based π-conjugated systems, with a particular focus on aspects relevant to researchers, scientists, and professionals in drug development who may find utility in their unique electronic and photophysical properties.
Core Molecular Structure and Properties
The core of these systems is the this compound moiety, which consists of a benzene (B151609) ring fused with two imide rings. This structure imparts a strong electron-accepting character, making PMDI an excellent component for creating donor-acceptor (D-A) type conjugated polymers.[1] The planarity of the PMDI core facilitates π-π stacking, which is crucial for efficient charge transport in solid-state devices.[2]
Key properties of PMDI-based π-conjugated systems include:
-
Electron Affinity: The two electron-withdrawing imide groups give PMDI a high electron affinity, making it an n-type semiconductor.[3]
-
Thermal Stability: PMDI derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 300°C, a desirable trait for device fabrication and longevity.[4]
-
Tunable Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by copolymerizing PMDI with various electron-donating units. This allows for the rational design of materials with specific optical and electronic characteristics.[1]
-
Solution Processability: By attaching appropriate solubilizing side chains to the imide nitrogen atoms, PMDI-based polymers can be made soluble in common organic solvents, enabling solution-based processing techniques like spin-coating and printing for device fabrication.[3]
Data Presentation: Quantitative Properties of PMDI-Based Systems
The following tables summarize key quantitative data for a selection of PMDI-based molecules and polymers reported in the literature. These values are crucial for designing and predicting the performance of electronic devices.
Table 1: Electronic Properties of PMDI-Based Molecules and Polymers
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Reference |
| PMDI-EG | -8.02 | -3.54 | 4.48 | - | [5] |
| P1 (PMDI-PPE) | -5.88 | ~ -3.6 | 2.28 | 2.30 | [6] |
| P2 (PMDI-PPE) | -5.70 | ~ -3.6 | 2.10 | 2.12 | [6] |
| P3 (PMDI-PPE) | -5.48 | ~ -3.6 | 1.88 | 1.90 | [6] |
| P5 (PMDI-PPE) | -5.08 | ~ -3.6 | 1.48 | 1.50 | [6] |
| PB-PyDI | -7.00 | -3.80 | 3.20 | 3.20 | [3] |
| P(PMDI-TT) P1 | -5.70 | - | - | 1.94 | [7] |
| P(PMDI-TT) P2 | -5.80 | - | - | 1.91 | [7] |
| P(PMDI-TT) P3 | -5.70 | - | - | 1.88 | [7] |
Table 2: Performance of PMDI-Based Organic Field-Effect Transistors (OFETs)
| Active Material | Electron Mobility (cm²/Vs) | Ion/Ioff Ratio | Fabrication Method | Reference |
| PyDI-BOCF3 | - | - | - | [8] |
| PyDI-BSCF3 | - | - | - | [8] |
| PB-PyDI | Modest (as sole semiconductor) | - | Spin-coating | [3] |
| PB-PyDI:PCBM (1:9) | 3 x 10⁻³ - 10⁻² | 1000 | Spin-coating | [2][3] |
| PPMDI-1T | n-type behavior | - | Solution process | [9] |
| Fluorinated PMDI derivatives | up to 0.079 | 10⁶ | - | [2][10] |
Experimental Protocols
Detailed methodologies are critical for the synthesis and characterization of PMDI-based systems. Below are protocols for key experimental procedures.
Synthesis of a PMDI-based Polymer via Polycondensation
This protocol describes the synthesis of a soluble PMDI-based polymer (PB-PyDI) through a two-step polycondensation reaction.[3]
Step 1: Synthesis of N,N′-bis(2-decyltetradecyl)-3,6-bis(4-aminophenyl)this compound (Monomer 5)
-
Synthesis of N,N′-bis(2-decyltetradecyl)-3,6-dibromothis compound (3):
-
React 3,6-dibromopyromellitic dianhydride (1) with 2-decyl-1-tetradecyl amine (2) in dry THF at room temperature to form the amic acid.
-
Treat the amic acid with sodium acetate (B1210297) (NaOAc) and acetic anhydride (B1165640) (Ac₂O) to yield the diimide (3).
-
-
Suzuki-Miyaura Coupling:
-
Perform a Suzuki-Miyaura reaction between compound 3 and 4-aminophenylboronic acid pinacol (B44631) ester (4) to synthesize N,N′-Di-2-decyltetradecyl-3,6-bis(4-aminophenyl)this compound (5).
-
Purify compound 5 by column chromatography.
-
Step 2: Polycondensation to form PB-PyDI
-
Formation of Poly(amic acid):
-
In a nitrogen atmosphere, stir a mixture of the diamine monomer 5 and pyromellitic dianhydride (6) in 1-methyl-2-pyrrolidone (NMP).
-
-
Chemical Imidization:
-
Add a dehydrating agent, typically a mixture of acetic anhydride and pyridine, to the poly(amic acid) solution.
-
Stir the reaction mixture to induce chemical imidization, leading to the formation of the final polymer, PB-PyDI.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
-
Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a crucial technique for determining the HOMO and LUMO energy levels of these materials.
-
Sample Preparation:
-
Prepare a thin film of the PMDI-based polymer on a working electrode (e.g., platinum or glassy carbon) by drop-casting or spin-coating from a solution.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., a platinum wire).
-
-
Measurement:
-
Place the electrodes in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Scan the potential and record the resulting current to obtain the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the onset potentials for oxidation (E_ox) and reduction (E_red).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple which is assumed to have an absolute energy level of -4.8 eV to vacuum[3]:
-
LUMO (eV) = - (E_red_onset vs Fc/Fc⁺ + 4.8)
-
HOMO (eV) = - (E_ox_onset vs Fc/Fc⁺ + 4.8)
-
-
Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing the charge transport properties of new semiconductor materials.[3]
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.
-
Clean the substrate ultrasonically in a series of solvents (e.g., acetone, isopropanol) and dry it.
-
Optionally, treat the SiO₂ surface with a hydrophobic layer like hexamethyldisilazane (B44280) (HMDS) to improve the morphology of the organic semiconductor film.
-
-
Active Layer Deposition:
-
Dissolve the PMDI-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Spin-coat the solution onto the prepared substrate to form a thin film of the organic semiconductor.
-
Anneal the film at an appropriate temperature to remove residual solvent and improve molecular ordering.
-
-
Source and Drain Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit a suitable metal (e.g., gold, aluminum) through thermal evaporation to form the top-contact source and drain electrodes.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the OFET using a semiconductor parameter analyzer.
-
Extract key performance metrics such as electron mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) from the transfer and output curves.
-
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for PMDI-based π-conjugated polymers.
OFET Fabrication Workflow
Caption: Workflow for fabricating a PMDI-based organic field-effect transistor.
Relevance to Drug Development Professionals
While the primary applications of PMDI-based π-conjugated systems are currently in organic electronics, their unique properties present potential opportunities in fields relevant to drug development, particularly in the areas of biosensing and biocompatible materials.
Potential for Biosensing Applications
The fluorescence and electrochemical properties of π-conjugated systems can be sensitive to their local environment. This opens up the possibility of designing PMDI-based sensors for biologically relevant molecules. For instance, the electron-accepting nature of the PMDI core could be exploited to create sensors where the binding of an analyte modulates charge transfer processes, leading to a detectable change in fluorescence or an electrochemical signal.
Although research in this area for PMDI is still nascent, related diimide systems like perylene (B46583) diimides (PDIs) have been successfully employed as fluorescent sensors for various analytes, including metal ions and small organic molecules.[4][11][12] Furthermore, PDI-based materials have been used in the development of electrochemical sensors for neurotransmitters like dopamine.[13] These examples suggest that with appropriate functionalization, PMDI-based systems could be engineered for similar biosensing applications, which are critical in diagnostics and drug discovery.
Biocompatibility and Drug Delivery
The term "polyimide" encompasses a broad class of polymers, some of which have been investigated for biomedical applications due to their excellent mechanical properties and chemical resistance. Studies on various polyimides have shown promising results in terms of biocompatibility, with some materials exhibiting low cytotoxicity and minimal adverse reactions in biological environments.[9][14]
Specifically, a study on poly(anhydride-co-imides) containing pyromellitylimidoalanine, a derivative of pyromellitic acid, demonstrated good in vitro bone biocompatibility, suggesting that the core imide structure may be well-tolerated by biological systems. However, it is important to note that the biocompatibility of a specific PMDI-based π-conjugated system would need to be rigorously evaluated, as it will depend on the overall molecular structure, including the side chains and any comonomers used.
The development of PMDI-based nanoparticles could also be a future direction for drug delivery applications. The π-conjugated core could potentially be functionalized with targeting ligands and loaded with therapeutic agents. The inherent fluorescence of some derivatives might also allow for simultaneous imaging and therapy (theranostics).
The logical relationship for a potential PMDI-based biosensor is illustrated below.
Caption: Logical pathway for a potential PMDI-based biosensor.
Conclusion and Future Outlook
π-Conjugated systems based on this compound represent a versatile class of organic materials with a strong foundation in organic electronics. Their robust thermal stability, tunable electronic properties, and solution processability make them highly attractive for a variety of device applications. For researchers and scientists, the continued exploration of new donor-acceptor combinations and polymerization techniques will undoubtedly lead to materials with even higher performance.
For professionals in drug development, the journey into leveraging PMDI-based systems is just beginning. While direct applications in drug delivery are yet to be extensively demonstrated, the potential for developing novel biosensors and the promising biocompatibility of related polyimide structures suggest that this class of materials should not be overlooked. Future research focused on functionalizing PMDI systems with biocompatible moieties and specific recognition elements could unlock their potential in diagnostics, bioimaging, and targeted therapies. The intersection of materials science and drug development is a fertile ground for innovation, and PMDI-based π-conjugated systems may yet play a significant role in its future.
References
- 1. Polymers Based on this compound - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of this compound-based donor-acceptor conjugated polymers for photovoltaic application - East China Normal University [pure.ecnu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Polyimides as biomaterials: preliminary biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection | Semantic Scholar [semanticscholar.org]
- 13. my.eng.utah.edu [my.eng.utah.edu]
- 14. researchgate.net [researchgate.net]
Initial Characterization of Pyromellitic Diimide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of pyromellitic diimide (PMDI) derivatives, a class of compounds with significant potential in organic electronics and materials science. PMDIs are characterized by their rigid, electron-deficient aromatic core, which imparts valuable electronic and photophysical properties. This document outlines common synthetic routes, key characterization techniques, and summarizes the core physicochemical properties of these derivatives, with a focus on their potential applications in drug development and beyond.
Synthesis and General Properties
This compound derivatives are typically synthesized through the condensation reaction of pyromellitic dianhydride with a variety of primary amines. This straightforward approach allows for the introduction of diverse functionalities at the imide nitrogen positions, enabling the fine-tuning of their solubility, electronic properties, and solid-state packing. The rigid and planar structure of the PMDI core often leads to strong intermolecular π-π stacking interactions, which can be advantageous for charge transport in electronic devices.[1]
The electron-deficient nature of the PMDI core results in n-type (electron-transporting) semiconducting properties.[1] This makes them promising candidates for use in organic field-effect transistors (OFETs), organic photovoltaics, and as electroactive materials in batteries.[2][3][4][5] Furthermore, their inherent thermal and oxidative stability makes them robust materials for various applications.[3][6]
Physicochemical Characterization
A thorough characterization of newly synthesized PMDI derivatives is crucial to understand their structure-property relationships and to evaluate their potential for specific applications. The following sections detail the key experimental techniques employed for their initial characterization.
Spectroscopic Analysis
Spectroscopic methods are fundamental to confirming the chemical structure and probing the electronic properties of PMDI derivatives.
| Technique | Information Obtained | Typical Observations for PMDI Derivatives |
| ¹H NMR Spectroscopy | Elucidation of the molecular structure by analyzing the chemical environment of protons. | Aromatic protons on the PMDI core typically appear as a singlet in the downfield region. Signals from the N-substituents confirm successful imidization. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic symmetric and asymmetric C=O stretching vibrations of the imide group are observed around 1700-1780 cm⁻¹. |
| UV-Visible (UV-Vis) Spectroscopy | Information on the electronic absorption properties and the optical bandgap. | PMDI derivatives generally exhibit strong absorption in the UV region, attributed to π-π* transitions within the aromatic core.[6] The position of the absorption maximum can be influenced by the nature of the N-substituents. |
| Fluorescence Spectroscopy | Study of the emission properties, including quantum yield and lifetime. | Many PMDI derivatives are fluorescent, with emission wavelengths that can be tuned by modifying the N-substituents. Some derivatives exhibit aggregation-induced emission (AIE) properties. |
Electrochemical Analysis
Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of PMDI derivatives, providing insights into their redox properties and energy levels.
| Parameter | Significance | Typical Values/Observations for PMDI Derivatives |
| Reduction Potentials | Indicates the ease of accepting electrons (n-type character). | PMDIs typically show two reversible or quasi-reversible reduction waves, corresponding to the formation of the radical anion and dianion.[2][7] |
| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital, crucial for electron injection and transport. | Generally, PMDI derivatives possess low-lying LUMO energy levels, which is desirable for n-type semiconductors.[1][8] |
| Electrochemical Bandgap (Eg) | The energy difference between the HOMO and LUMO levels, estimated from the onset of oxidation and reduction potentials. | The electrochemical bandgap can be tuned by altering the molecular structure. |
Thermal Analysis
Thermal analysis techniques are employed to assess the stability of PMDI derivatives at elevated temperatures, a critical factor for their application in electronic devices.
| Technique | Information Obtained | Typical Observations for PMDI Derivatives |
| Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td) and thermal stability. | PMDI derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.[7] |
| Differential Scanning Calorimetry (DSC) | Identifies phase transitions such as melting point (Tm) and glass transition temperature (Tg). | The thermal transitions are dependent on the nature of the N-substituents and the degree of intermolecular interactions. |
Experimental Protocols
This section provides generalized methodologies for the key experiments involved in the initial characterization of PMDI derivatives.
Synthesis of N,N'-disubstituted Pyromellitic Diimides
A general procedure for the synthesis of PMDI derivatives involves the reaction of pyromellitic dianhydride with two equivalents of a primary amine.
Procedure:
-
Pyromellitic dianhydride and the desired primary amine (2.2 equivalents) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
The reaction mixture is heated to a temperature typically ranging from 100 to 180 °C and stirred for several hours under an inert atmosphere (e.g., nitrogen or argon).[9]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by pouring the solution into a non-solvent like water or methanol.
-
The crude product is collected by filtration, washed thoroughly, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets or thin films.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis absorption spectra are measured using a spectrophotometer.
-
Samples are dissolved in a suitable solvent (e.g., chloroform, THF) to prepare dilute solutions.
-
Spectra are recorded in a quartz cuvette with a path length of 1 cm.
Cyclic Voltammetry (CV):
-
CV measurements are performed using a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The sample is dissolved in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
The potential is swept between defined limits, and the resulting current is measured. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.[8]
Thermogravimetric Analysis (TGA):
-
TGA is performed using a thermogravimetric analyzer.
-
A small amount of the sample is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
The weight loss of the sample is recorded as a function of temperature.
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel PMDI derivative.
Caption: A typical workflow for the synthesis and initial characterization of this compound derivatives.
Structure-Property Relationships
The properties of PMDI derivatives can be systematically tuned by modifying the N-substituents. This logical relationship is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential: A Technical Guide to Emerging Applications of Pyromellitic Diimide-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Pyromellitic diimide (PMDI), a robust and versatile aromatic compound, is rapidly emerging from the shadows of its more well-known polyimide precursors to establish itself as a cornerstone for a new generation of advanced materials. Its inherent electron-accepting nature, rigid planar structure, and propensity for self-assembly are paving the way for significant breakthroughs across diverse scientific and technological domains. This in-depth technical guide explores the core applications of PMDI-based materials, presenting key performance data, detailed experimental protocols, and visualizing the fundamental processes that underpin their functionality. From high-performance electronics and next-generation energy storage to novel antimicrobial agents, PMDI is proving to be a molecule of immense potential.
Organic Electronics: The Rise of PMDI in Field-Effect Transistors
This compound derivatives are demonstrating significant promise as n-channel (electron-transporting) semiconductors in organic field-effect transistors (OFETs). Their electron-deficient core facilitates efficient electron injection and transport, crucial for the development of complementary logic circuits.[1][2]
Quantitative Performance Data
The performance of PMDI-based OFETs is highly dependent on the molecular structure of the PMDI derivative and the device architecture. Key performance metrics for a selection of reported materials are summarized below.
| PMDI Derivative | Device Architecture | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PB-PyDI | Bottom-gate, top-contact | Modest (as sole semiconductor) | - | [1] |
| PB-PyDI with PCBM (1:9) | Bottom-gate, top-contact | 3 x 10⁻³ (up to 10⁻²) | 1000 | [1] |
| PyDI-BOCF3 | - | 0.058 | - | [3] |
| PyDI-BSCF3 | - | 0.09 | - | [3] |
| Thieno[3,4-c]pyrrole-4,6-dione (B1257111) and PMDI-based homopolymer (P1) | Eutectic-melt-assisted nanoimprinting | 2.11 x 10⁻³ | - | [4] |
Experimental Protocols
Synthesis of a Representative PMDI-based Polymer (PB-PyDI):
A common route to synthesizing PMDI-based polymers for OFET applications involves a multi-step process starting from 3,6-dibromopyromellitic dianhydride.[1]
Fabrication of a Bottom-Gate, Top-Contact OFET:
The fabrication of an OFET device typically involves the sequential deposition of various layers onto a substrate.
Energy Storage: Powering the Future with PMDI
The redox activity of the diimide core makes PMDI-based materials highly attractive for energy storage applications, particularly as electrode materials in rechargeable batteries. Their ability to undergo reversible two-electron reduction allows for high theoretical capacities.[5]
Quantitative Performance Data
PMDI-based materials are being explored as cathodes in both lithium-ion and sodium-ion batteries.
| PMDI Derivative/Material | Battery Type | Specific Capacity (mAh/g) | Cycling Stability | Reference |
| PMDI-based copolymers | Li-ion | 73 (initial) | 0.5 normalized capacity after 50 cycles | [6][7] |
| PMDI-based copolymers | Na-ion | - | Higher corrected redox potentials than Li-ion | [6][7] |
| PMDI-EG Network | Li-ion | - | Poor cycling stability due to imide ring opening | [5] |
Experimental Protocols
Preparation of a PMDI-based Cathode:
The fabrication of a battery cathode involves creating a composite material containing the active PMDI polymer, a conductive additive, and a binder.[5]
Electrochromic Devices: A New Shade of PMDI
The ability of PMDI-based polymers to change color upon electrochemical oxidation and reduction makes them promising candidates for electrochromic applications such as smart windows and displays.[8][9] By incorporating PMDI as an acceptor unit in donor-acceptor polymers, the electrochromic properties can be finely tuned.
Quantitative Performance Data
The electrochromic performance is characterized by the material's color change, switching speed, and stability.
| PMDI-based Material | Color Change (Neutral to Oxidized) | Switching Speed | Stability | Reference |
| PMDI-based donor-acceptor polymers | Colorless to blue | - | Good electrochemical and electrochromic stability | [6][8] |
| PMD-based coordination polymer | Colorless to green | Rapid | - | [9] |
Experimental Protocols
Synthesis of Electrochromic PMDI-based Polymers:
Electrochromic polymers based on PMDI are often synthesized via cross-coupling reactions to create a donor-acceptor architecture.[8]
Organic Photovoltaics: PMDI as an Electron Acceptor
In the realm of organic solar cells, PMDI derivatives are being investigated as non-fullerene acceptors. Their tunable energy levels and strong electron-accepting character are advantageous for efficient charge separation and collection.[10]
Quantitative Performance Data
The efficiency of PMDI-based organic solar cells is a key metric, influenced by factors such as the donor material and device architecture.
| PMDI-based Polymer (as donor) | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| P3 (PMDI with thiophene (B33073) π-bridge) | PCBM | 0.43% | - | - | - | [10] |
Emerging Biological Applications: Antimicrobial Activity
A nascent but highly promising application of PMDI derivatives is in the field of medicine, specifically as antimicrobial agents. Recent studies have shown that certain heterocyclic derivatives of this compound exhibit biological activity.[1][11]
Experimental Protocols
Synthesis of Antimicrobial PMDI Derivatives:
The synthesis of these derivatives often involves the modification of the imide nitrogen atoms to introduce heterocyclic moieties.[1][11]
The Path Forward
The exploration of this compound-based materials is still in its early stages, yet the initial findings are incredibly promising. The ability to systematically tune their electronic and physical properties through synthetic modification opens up a vast design space for materials scientists and chemists. Further research into structure-property relationships will undoubtedly lead to the development of PMDI derivatives with enhanced performance in their current applications and will likely uncover entirely new areas where these remarkable molecules can make a significant impact. For researchers in materials science and drug development, the journey of discovering the full potential of this compound has just begun.
References
- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and this compound by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. This compound‐based copolymers for ambipolar field‐effect transistors: Synthesis, characterization, and device a… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. This compound containing four-member heterocyclic derivatives synthesis, characterization and evaluation antimicrobial activity | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyromellitic Diimide for n-Channel Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyromellitic diimides (PMDIs) are a class of organic molecules that have garnered significant interest for their application as n-channel semiconductors in organic field-effect transistors (OFETs). Their inherent electron-deficient nature, high dimensional stability, and excellent thermal and chemical resistance make them promising candidates for use in organic electronics.[1][2] This document provides detailed protocols for the synthesis of a PMDI-based polymer and the subsequent fabrication of n-channel field-effect transistors. It also summarizes the performance characteristics of various PMDI derivatives to facilitate their evaluation for electronic applications.
Introduction
The advancement of organic electronics relies on the development of stable and high-performance semiconducting materials. While p-channel (hole-transporting) organic semiconductors are abundant, their n-channel (electron-transporting) counterparts have been less common. Pyromellitic diimides, the smallest aromatic diimides, offer a robust and versatile platform for the design of n-channel materials.[1] The electronic properties of PMDIs can be readily tuned by modifying the imide nitrogen substituents and the aromatic core, allowing for the optimization of charge transport characteristics. This application note details the synthesis of a soluble PMDI-based polymer and its integration into a top-contact, bottom-gate OFET architecture.
Data Presentation
The performance of n-channel field-effect transistors based on various pyromellitic diimide derivatives is summarized in the tables below.
Table 1: Performance of PMDI Derivative-Based n-Channel OFETs
| PMDI Derivative | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (VT) (V) | Fabrication Conditions |
| PyDI-BOCF3 | 0.058 | - | - | Deposited at 70 °C in ambient air[2] |
| PyDI-BSCF3 | 0.09 | - | - | Deposited at 70 °C in ambient air[2] |
| Fluorinated PyDI | 0.079 | 1 x 10⁶ | - | -[3] |
| PB-PyDI Polymer/PCBM Blend (1:9) | 3 x 10⁻³ | - | ~20 | Annealed at 56 °C[1] |
| PB-PyDI Polymer/PCBM Blend (1:9) with propylamine (B44156) exposure | 1 x 10⁻² | - | - | -[1] |
Table 2: Optical and Electrochemical Properties of PB-PyDI Polymer
| Property | Value | Measurement Conditions |
| λmax (solution) | 307 nm | In chlorobenzene[1] |
| λmax (thin film) | 315 nm | -[1] |
| LUMO Level | -3.5 to -3.6 eV | Estimated from cyclic voltammetry[4] |
| HOMO Level | - | Calculated from LUMO and optical band gap[1] |
| Optical Band Gap (Eg opt) | 4.03 eV | Calculated from the onset of the thin-film absorption spectrum[3] |
Experimental Protocols
I. Synthesis of a Soluble this compound-Based Polymer (PB-PyDI)
This protocol describes a multi-step synthesis of a soluble PMDI-based polymer, adapted from published procedures.[1][5]
A. Synthesis of N,N'-bis(2-decyltetradecyl)-3,6-dibromothis compound (3)
-
Amic Acid Formation: In a dry reaction vessel under an inert atmosphere, dissolve 3,6-dibromopyromellitic dianhydride (1) and 2-decyl-1-tetradecyl amine (2) in dry tetrahydrofuran (B95107) (THF) at room temperature. Stir the reaction mixture to form the amic acid intermediate.
-
Imidization: Treat the amic acid solution with sodium acetate (B1210297) (NaOAc) and acetic anhydride (B1165640) (Ac₂O) to induce chemical imidization.
-
Purification: Purify the resulting N,N'-bis(2-decyltetradecyl)-3,6-dibromothis compound (3) by appropriate chromatographic techniques.
B. Synthesis of N,N'-Di-2-decyltetradecyl-3,6-bis(4-aminophenyl)this compound (5)
-
Suzuki-Miyaura Reaction: In a suitable flask, combine compound (3) with 4-aminophenylboronic acid pinacol (B44631) ester (4) in the presence of a palladium catalyst and a base.
-
Reaction Conditions: Perform the reaction in an appropriate solvent system under an inert atmosphere and at an elevated temperature.
-
Purification: After the reaction is complete, purify the product (5) by column chromatography, followed by precipitation in a chloroform/methanol mixture.[1]
C. Synthesis of PB-PyDI Polymer
-
Poly(amic acid) Formation: In a reaction vessel, dissolve the diamine monomer (5) and pyromellitic dianhydride (6) in 1-methyl-2-pyrrolidone. Stir the mixture to form the poly(amic acid).
-
Chemical Imidization: Add a mixture of acetic anhydride and pyridine (B92270) to the poly(amic acid) solution to induce chemical imidization and form the final PB-PyDI polymer.[1][5]
-
Purification: Precipitate and wash the polymer to remove any unreacted monomers and byproducts.
II. Fabrication of n-Channel Field-Effect Transistors
This protocol outlines the fabrication of a top-contact, bottom-gate OFET using the synthesized PMDI-based polymer.
A. Substrate Preparation
-
Substrate: Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Cleaning: Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol.
-
Surface Treatment: Treat the SiO₂ surface with hexamethyldisilazane (B44280) (HMDS) to create a hydrophobic surface, which improves the film quality of the organic semiconductor.[1]
B. Active Layer Deposition
-
Solution Preparation: Prepare a solution of the PB-PyDI polymer (or a blend with PCBM, e.g., in a 1:9 weight ratio) in a suitable solvent such as chlorobenzene (B131634) (e.g., 10 wt%).[1]
-
Spin-Coating: Spin-coat the prepared solution onto the HMDS-treated substrate. A typical spin-coating speed is 2500 rpm.[1]
-
Annealing: Anneal the deposited film in a vacuum oven at a moderate temperature (e.g., 56 °C) to remove residual solvent and improve the film morphology.[1]
C. Electrode Deposition
-
Source and Drain Electrodes: Deposit the source and drain electrodes on top of the active layer through a shadow mask.
-
Material: Use a suitable metal for the electrodes, such as aluminum.[1]
-
Deposition Technique: Thermal evaporation is a common method for depositing the electrodes. Define the channel width (W) and length (L) through the shadow mask dimensions (e.g., W = 8000 µm, L = 100 µm).[1]
D. Characterization
-
Electrical Measurements: Characterize the electrical performance of the fabricated OFETs using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in an inert atmosphere).
-
Parameter Extraction: Extract key transistor parameters such as electron mobility (μe), on/off ratio (Ion/Ioff), and threshold voltage (VT) from the transfer and output characteristics.
Visualizations
References
- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wide band gap pyromellitic diimides for photo stable n-channel thin film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. commons.stmarytx.edu [commons.stmarytx.edu]
Application Notes: Synthesis of Aromatic Polyimide via Imidization Polymerization of Pyromellitic Dianhydride
Introduction
Aromatic polyimides, particularly those derived from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA), are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and chemical resistance.[1][2] These properties make them indispensable in the aerospace, electronics, and microelectronics industries for applications such as flexible printed circuits, high-temperature insulation, and advanced composite materials.[3]
The synthesis of PMDA-ODA polyimide is typically achieved through a two-step polymerization process.[1][4] The first step involves the polycondensation of the two monomers, PMDA and ODA, in a polar aprotic solvent at low to ambient temperatures to form a soluble poly(amic acid) (PAA) precursor.[2][5] In the second step, this PAA precursor undergoes a cyclodehydration reaction, known as imidization, to form the final insoluble and intractable polyimide.[2][6] This imidization can be accomplished through two primary methods: thermal imidization or chemical imidization.[7]
These application notes provide detailed protocols for the synthesis of the poly(amic acid) precursor, followed by procedures for both thermal and chemical imidization to obtain the final poly(pyromellitic diimide).
Key Experimental Parameters and Data
A summary of typical experimental parameters and resulting polymer characteristics for the synthesis of PMDA-ODA polyimide is presented below. These values are compiled from various literature sources and represent common ranges and outcomes for this polymerization.
| Parameter | Protocol 1: Thermal Imidization | Protocol 2: Chemical Imidization | Reference(s) |
| Monomers | PMDA, ODA | PMDA, ODA | [3][8] |
| Monomer Molar Ratio (Dianhydride:Diamine) | 1:1 | 1:1 | [3][9] |
| Solvent | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylacetamide (DMAc) | [5][9] |
| PAA Solid Content (wt%) | 15% | 15% | [3][8] |
| PAA Synthesis Temperature | 0 °C to Room Temperature | Room Temperature | [3][5] |
| PAA Synthesis Time | 6 - 24 hours | 24 hours | [3][8] |
| Imidization Reagents | N/A (Heat) | Acetic Anhydride (B1165640), Pyridine | [10][11] |
| Reagent Molar Ratio (PAA repeat unit:Ac₂O:Pyridine) | N/A | 1:3:2.5 (approx.) | [10] |
| Imidization Temperature Profile | Ramp to 300°C (e.g., 80°C/3h, 150°C/1h, 180°C/1h, 250°C/1h) | Room Temperature | [10] |
| Imidization Time | ~ 6-8 hours (including ramp) | 24 hours | [10] |
| Yield (%) | High (>95%) | 97.6% | [10] |
| Number Average Molecular Weight (Mn) ( g/mol ) | - | 9.61 × 10⁴ | [10] |
| Weight Average Molecular Weight (Mw) ( g/mol ) | - | 15.27 × 10⁴ | [10] |
| Polydispersity Index (PDI) | - | 1.59 | [10] |
Experimental Protocols
Protocol I: Synthesis of Poly(amic acid) (PAA) Solution (15 wt%)
This protocol describes the synthesis of the poly(amic acid) precursor solution, which is the common starting point for both thermal and chemical imidization.
Materials:
-
Pyromellitic dianhydride (PMDA), dried in vacuum at 120-180°C for 24 hours.[5][10]
-
4,4'-oxydianiline (ODA), purified by vacuum sublimation.[5]
-
N,N-Dimethylacetamide (DMAc), anhydrous (<50 ppm water).[10]
-
Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet.[5]
-
Ice bath.
Procedure:
-
Set up the three-necked flask with the mechanical stirrer and ensure a dry nitrogen atmosphere can be maintained.
-
In the flask, dissolve the required amount of ODA in anhydrous DMAc to achieve a final polymer concentration of 15 wt%. For example, to make approximately 100 g of PAA solution, dissolve 7.5 g (0.0375 mol) of ODA in 85 g of DMAc.
-
Stir the solution at room temperature until the ODA is completely dissolved.[8]
-
Cool the flask to 0°C using an ice bath.[3]
-
Gradually add an equimolar amount of PMDA (e.g., 8.18 g, 0.0375 mol) to the stirred ODA solution in several portions over a period of 30-60 minutes.[5] This helps to control the exothermic reaction.
-
After the complete addition of PMDA, continue stirring the viscous solution at 0°C for 2 hours, and then allow it to warm to room temperature.[3]
-
Continue stirring at room temperature for an additional 6 to 24 hours under a nitrogen atmosphere to obtain a homogeneous and viscous PAA solution.[3][8]
-
The resulting PAA solution is now ready for casting into films for thermal imidization or for use in the chemical imidization process.
Protocol II: Thermal Imidization
This protocol details the conversion of the PAA solution into a solid polyimide film via a programmed thermal treatment.
Materials:
-
Poly(amic acid) solution (from Protocol I).
-
Glass substrates or other suitable casting surfaces.
-
Doctor blade or spin coater.
-
Programmable high-temperature oven with a nitrogen atmosphere.[10]
Procedure:
-
Cast the PAA solution onto a clean glass substrate using a doctor blade or spin coater to form a uniform film of the desired thickness.
-
Place the cast film in a dust-free environment at room temperature for 1-2 hours to allow for initial solvent evaporation and leveling of the film.
-
Transfer the substrate with the PAA film into the programmable oven.
-
Execute a staged thermal curing program under a nitrogen atmosphere. A typical program is as follows:
-
Heat to 80°C and hold for 3 hours to slowly remove the bulk of the solvent.[10]
-
Ramp the temperature to 150°C and hold for 1 hour.[10]
-
Ramp to 180°C and hold for 1 hour.[10]
-
Ramp to 250°C and hold for 1 hour to complete the imidization.[10]
-
(Optional) For maximum thermal stability, ramp to 300-350°C and hold for 1-2 hours.[7]
-
-
After the final hold, slowly cool the oven to room temperature.
-
Immerse the glass substrate in deionized water. The polyimide film should peel off from the substrate.[10]
-
Dry the resulting free-standing, typically amber-colored, polyimide film in a vacuum oven at 120°C for 3 hours.[10]
Protocol III: Chemical Imidization
This protocol describes the conversion of the PAA solution into a polyimide resin at room temperature using chemical dehydrating agents.
Materials:
-
Poly(amic acid) solution (from Protocol I).
-
Acetic anhydride (dehydrating agent).[10]
-
Pyridine (catalyst).[10]
-
Ethanol (B145695) (for precipitation).[10]
-
Beaker, magnetic stirrer.
Procedure:
-
Place the PAA solution in a flask with vigorous stirring.
-
Add the dehydrating agent, acetic anhydride, and the catalyst, pyridine, to the PAA solution. A typical molar ratio of PAA repeating unit:acetic anhydride:pyridine is approximately 1:3:2.5.[10] For the 100 g of 15 wt% PAA solution prepared in Protocol I (containing 0.0375 mol of repeating units), this corresponds to adding approximately 11.5 g (0.1125 mol) of acetic anhydride and 7.4 g (0.0938 mol) of pyridine.
-
Continue to stir the mixture vigorously at room temperature for 24 hours.[10]
-
After the reaction is complete, slowly pour the reaction mixture into a large volume of a non-solvent, such as a 75% aqueous ethanol solution (e.g., 2 Liters), with stirring.[10]
-
The polyimide will precipitate as filaments or a powder.[10]
-
Collect the solid polyimide resin by filtration.
-
Thoroughly wash the collected resin with ethanol to remove residual solvent and imidization reagents.
-
Dry the final pale-yellow polyimide resin in a vacuum oven.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Poly(amic acid) Synthesis.
Caption: Workflow for Thermal vs. Chemical Imidization.
References
- 1. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 2. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ritsumei.ac.jp [ritsumei.ac.jp]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyromellitic Diimide as a Cathode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pyromellitic diimide (PMDI) and its derivatives as cathode materials in lithium-ion batteries. This document is intended for researchers and scientists in materials science, energy storage, and related fields.
Introduction
Organic electrode materials are emerging as promising alternatives to traditional inorganic cathodes in lithium-ion batteries due to their potential for sustainability, low cost, and tunable electrochemical properties. Among these, this compound (PMDI) has garnered significant attention owing to its high theoretical capacity based on a two-electron redox mechanism.[1] However, challenges such as dissolution of the active material in the electrolyte and inherent structural instability have been noted.[1][2] Strategies to overcome these limitations include the synthesis of PMDI-based copolymers and cross-linked networks.[1][2] These approaches aim to enhance cycling stability and overall electrochemical performance.
This document outlines the synthesis of PMDI-based polymers, preparation of cathode materials, assembly of lithium-ion half-cells, and the protocols for their electrochemical characterization.
Experimental Protocols
Synthesis of PMDI-Based Copolymers
Two common methods for synthesizing PMDI-based polymers for battery applications are Direct (Hetero)arylation Polymerization (DHAP) and cationic polymerization of functionalized monomers.
Protocol 2.1.1: Synthesis of N-alkyl-PMDI Copolymers via Direct (Hetero)arylation Polymerization (DHAP)
This protocol describes the synthesis of N-alkyl-PMDI copolymers with 1,4-dibromobenzene.[3]
Materials:
-
N-alkyl-pyromellitic diimide monomer
-
1,4-dibromobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(tert-butyl)phosphonium tetrafluoroborate (B81430) ([P(t-Bu)₃H]BF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a glovebox, add the N-alkyl-PMDI monomer, 1,4-dibromobenzene, K₂CO₃, and PivOH to a dried reaction vessel.
-
Add anhydrous toluene to the vessel.
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ and [P(t-Bu)₃H]BF₄ in toluene.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture at 125°C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (B129727).
-
Filter the precipitate and wash with methanol and acetone (B3395972).
-
Purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone) for 24 hours to remove oligomers and catalyst residues.[2]
-
Dry the purified polymer under vacuum at 50°C.
Protocol 2.1.2: Synthesis of Cross-linked PMDI-EG via Cationic Polymerization
This protocol details the synthesis of a cross-linked PMDI network with ethylene (B1197577) glycol chains (PMDI-EG).[2]
Materials:
-
Vinyl ethylene glycol-functionalized PMDI monomer (MDI-EG-vin)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the MDI-EG-vin monomer in the anhydrous solvent in a dried reaction flask under an inert atmosphere.
-
Inject SnCl₄ into the solution at room temperature.
-
Heat the mixture to 40°C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the solid, wash with acetone, and then perform Soxhlet extraction with acetone for one day.[2]
-
Dry the resulting cross-linked polymer (PMDI-EG) under vacuum at 50°C.[2]
Cathode Preparation
Protocol 2.2.1: Preparation of PMDI-based Cathode Slurry
This protocol describes the preparation of the cathode slurry for coating onto a current collector.[4][5]
Materials:
-
PMDI-based active material
-
Conductive agent (e.g., carbon black, multiwalled carbon nanotubes)[2][4]
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
Procedure:
-
Dry the PMDI-based active material and conductive agent in a vacuum oven at 120-140°C for at least 2 hours to remove moisture.[6]
-
Dissolve the PVDF binder completely in NMP. This may require stirring for an extended period (e.g., >60 minutes).[6][7]
-
Add the conductive agent to the binder solution and mix until a homogenous dispersion is achieved.
-
Gradually add the dried active material to the slurry in portions, mixing thoroughly after each addition to ensure uniformity.[6]
-
Continue mixing the final slurry until it is homogeneous and has the desired viscosity for coating.
Protocol 2.2.2: Cathode Coating and Electrode Fabrication
Procedure:
-
Cast the prepared slurry onto an aluminum foil current collector using a doctor blade to a desired thickness.
-
Dry the coated electrode in a vacuum oven at a temperature suitable for the polymer (e.g., 80-120°C) for several hours to completely remove the solvent.[8]
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm for CR2032 coin cells) from the coated foil.[8]
-
Weigh the punched electrodes to determine the mass of the active material.
Coin Cell Assembly
Protocol 2.3.1: Assembly of CR2032 Half-Cells
This procedure must be performed in an argon-filled glovebox with low moisture and oxygen levels.[9][10]
Materials:
-
PMDI-based cathode
-
Lithium metal foil (counter and reference electrode)
-
Separator (e.g., Celgard)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC))[3]
-
CR2032 coin cell components (case, spacer, spring, cap)
Procedure:
-
Place the PMDI-based cathode at the bottom of the coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add more electrolyte to saturate the separator.
-
Place the lithium metal disk on top of the separator.
-
Add a spacer and a spring on top of the lithium disk.
-
Carefully place the cap on top and transfer the assembly to a crimping machine.
-
Crimp the coin cell to ensure proper sealing.
-
Clean any excess electrolyte from the exterior of the cell before testing.[8]
Electrochemical Characterization
Protocol 2.4.1: Cyclic Voltammetry (CV)
CV is used to investigate the redox behavior of the PMDI cathode.[11][12]
Parameters:
-
Potential Window: Typically between 1.5 V and 3.5 V vs. Li/Li⁺. The exact range should be determined based on the specific PMDI derivative to capture the redox peaks.
-
Scan Rate: A common starting scan rate is 50-100 mV/s.[11][12][13] Varying the scan rate can provide insights into the reaction kinetics.
-
Number of Cycles: At least three initial cycles are recommended to observe the stability of the redox processes.
Protocol 2.4.2: Galvanostatic Charge-Discharge Cycling
This method is used to evaluate the specific capacity, cycling stability, and coulombic efficiency of the battery.[14][15]
Parameters:
-
Voltage Range: Corresponds to the potential window identified in the CV measurements (e.g., 1.65 V to 2.50 V vs. Li/Li⁺).[3]
-
C-rate: Start with a low C-rate (e.g., C/20 or C/10) for initial cycles to determine the maximum capacity.[3] Subsequently, test at various C-rates (e.g., 0.2C, 0.5C, 1C, 2C, 5C) to evaluate the rate capability.[2] 1C corresponds to a full charge or discharge in one hour.
-
Number of Cycles: For cycling stability tests, run the cell for an extended number of cycles (e.g., 100 or more) at a moderate C-rate (e.g., 1C).
Data Presentation
The following tables summarize the quantitative data for the electrochemical performance of various PMDI-based cathode materials.
Table 1: Specific Capacity and Cycling Stability of PMDI-based Cathodes
| Active Material | Electrode Composition (Active:Conductive:Binder) | Electrolyte | C-Rate | Initial Discharge Capacity (mAh/g) | Capacity after 100 Cycles (mAh/g) | Capacity Retention (%) | Coulombic Efficiency (%) | Reference |
| PMDI-EG | 76:19:5 (PMDI-EG:MWCNT:PVDF) | LiTFSI in DME:DOL | 0.2C | 110 | ~10 | ~9% | >100% | [2] |
| PMDI-based Copolymer | 30:60:10 (Polymer:Acetylene Black:PVDF) | 1M LiPF₆ in EC:DEC:DMC | C/20 | ~73 (normalized capacity of 0.94) | ~34 (after 50 cycles, normalized capacity of 0.48) | ~46% (after 50 cycles) | Not Specified | [3] |
Table 2: Rate Capability of PMDI-based Cathodes
| Active Material | C-Rate | Discharge Capacity (mAh/g) | Reference |
| PMDI-EG | 0.2C | 110 | [2] |
| PMDI-EG | 0.5C | ~90 | [2] |
| PMDI-EG | 1C | ~70 | [2] |
| PMDI-EG | 2C | ~40 | [2] |
| PMDI-EG | 5C | ~10 | [2] |
| PMDI-based Copolymer | 2C | High rate limit determined | [3] |
Visualizations
Diagram 1: Experimental Workflow for PMDI-based Cathode and Battery Assembly
Caption: Workflow for PMDI-based battery fabrication and testing.
Diagram 2: Logical Relationship of Factors Affecting PMDI Cathode Performance
Caption: Factors influencing PMDI cathode performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microtrac.com [microtrac.com]
- 5. Mixing the correct Ion-Lithium Battery Slurry is a real [jongia.com]
- 6. mtixtl.com [mtixtl.com]
- 7. volta.foundation [volta.foundation]
- 8. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. npl.co.uk [npl.co.uk]
- 10. mn.uio.no [mn.uio.no]
- 11. mdpi.com [mdpi.com]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Pyromellitic Diimide-TEMPO Molecule
These application notes provide a detailed protocol for the one-pot synthesis of a pyromellitic diimide-TEMPO (PDI-TEMPO) molecule. This method is intended for researchers and scientists in the fields of materials science, organic chemistry, and energy storage, as well as professionals in drug development who may utilize stable radical compounds.
Introduction
Pyromellitic diimides (PDIs) are a class of organic compounds known for their thermal stability, chemical resistance, and excellent electronic properties.[1] When functionalized with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxide radical, the resulting molecule combines the electrochemical properties of both moieties. This makes them promising candidates for applications in organic electronics, energy storage devices like redox flow batteries, and as spin labels or probes in biological systems. The one-pot synthesis described herein offers a straightforward and efficient method for producing PDI-TEMPO molecules from commercially available starting materials.[2]
Reaction Principle
The synthesis involves the condensation reaction between pyromellitic dianhydride and 4-amino-TEMPO. The reaction proceeds through a two-step mechanism within a single pot. Initially, the primary amine of 4-amino-TEMPO reacts with the anhydride (B1165640) groups of pyromellitic dianhydride to form an intermediate amic acid. This reaction can occur at room temperature. Subsequently, upon heating, the amic acid undergoes intramolecular cyclization via dehydration to form the stable imide rings, yielding the final PDI-TEMPO product.[2] Glacial acetic acid serves as both the solvent and a catalyst for the imidization step.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesized PDI-TEMPO molecule and its precursors, as reported in the cited literature.
| Parameter | Value | Compound | Solvent/Electrolyte |
| Molar Mass (Pyromellitic Dianhydride) | 218.12 g/mol | Pyromellitic Dianhydride | - |
| Molar Mass (4-Amino-TEMPO) | 171.25 g/mol | 4-Amino-TEMPO | - |
| Solubility | 0.5 M | Pyromellitic Dianhydride | 0.1 M TBAPF6/ACN |
| Solubility | >5 M | TEMPO | TBAPF6/ACN |
| Solubility | 1.3 M | PDI-TEMPO | 0.1 M TBAPF6/ACN |
| Solubility | 0.2 M | PDI-TEMPO | 0.1 M TBAPF6/DMF |
| Energy Density | 75.60 WhL⁻¹ | PDI-TEMPO | Symmetric non-aqueous RFB |
| Energy Density | 11.90 WhL⁻¹ | PDI-TEMPO | 0.1 M TBAPF6/DMF |
| Coulombic Efficiency | >90% over 100 cycles | PDI-TEMPO | Symmetric non-aqueous RFB |
Data sourced from OSTI.GOV[2]. TBAPF6/ACN refers to Tetrabutylammonium hexafluorophosphate (B91526) in acetonitrile. TBAPF6/DMF refers to Tetrabutylammonium hexafluorophosphate in dimethylformamide.
Experimental Protocol
Materials and Equipment
-
Pyromellitic dianhydride (0.65 g, 3 mmol)
-
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) (1.03 g, 6 mmol)
-
Glacial acetic acid (40 mL, 0.1 M)
-
50 mL three-neck round-bottomed flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure
-
Reactant Dissolution: In a 50 mL three-neck round-bottomed flask equipped with a magnetic stirrer, dissolve pyromellitic dianhydride (0.65 g, 3 mmol) and 4-amino-TEMPO (1.03 g, 6 mmol) in 40 mL of 0.1 M glacial acetic acid.[2]
-
Reaction Setup: Once the solids are completely dissolved, equip the flask with a condenser.[2]
-
Reflux: Heat the reaction mixture to 120°C and maintain it at reflux for 24 hours with continuous stirring.[2]
-
Precipitation and Isolation: After 24 hours, cool the reaction mixture to room temperature. A precipitate of the PDI-TEMPO product will form.[2]
-
Filtration: Collect the resulting precipitate by filtration.[2]
-
Drying: Wash the collected solid with a suitable solvent (e.g., cold acetic acid or water) to remove any unreacted starting materials and dry it under vacuum to obtain the final product.
Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the one-pot synthesis of PDI-TEMPO.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for Spin-Coating Pyromellitic Diimide-Based Polymer Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication of high-quality, uniform thin films of pyromellitic diimide (PMDI)-based polymers using spin-coating techniques. The protocols detailed below cover the preparation of the precursor poly(amic acid) solution, the spin-coating process, and the subsequent thermal imidization to form the final polyimide thin film.
Overview
The fabrication of thin films from this compound-based polymers, such as the polyimide derived from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA), is a critical process in various fields, including microelectronics and advanced drug delivery systems. Spin-coating is a widely adopted method for this purpose, valued for its ability to produce highly uniform films with controllable thickness.[1][2]
The process begins with the synthesis of a poly(amic acid) (PAA) solution, the soluble precursor to the final polyimide.[2][3] This PAA solution is then dispensed onto a substrate and spun at high speeds. The centrifugal force spreads the solution evenly, and solvent evaporation contributes to the formation of a solid thin film.[4] The key parameters that govern the final film thickness are the rotational speed of the spin coater and the concentration (solid content) of the polymer solution.[1][2] Following the spin-coating process, a crucial thermal curing step is employed to convert the PAA into the chemically stable and robust polyimide through a process called imidization.[3]
Experimental Data Summary
The following tables summarize the quantitative relationships between spin-coating parameters and the resulting film thickness for PMDA-ODA based polyimide films. These values are compiled from various experimental reports and provide a baseline for process optimization.
Table 1: Effect of Spin Speed on Polyimide Film Thickness
| PAA Solution Viscosity (cP) | Spin Speed (rpm) | Resulting Film Thickness (µm) |
| 62,300 | 500 | 34.32 |
| 62,300 | 1000 | 12.85 |
| 62,300 | 2000 | 5.46 |
| 62,300 | 3000 | 2.82 |
Data compiled from studies on PMDA-ODA based polyimide films. The film thickness exhibits a clear inverse relationship with the spin speed.[5][6]
Table 2: Effect of PAA Solution Concentration on Film Thickness
| Spin Speed (rpm) | PAA Solid Concentration (wt%) | Resulting Film Thickness (µm) |
| 900 | 10 | ~5 |
| 900 | 15 | ~10 |
| 900 | 20 | ~18 |
| 900 | 25 | ~22 |
Data indicates a direct and strong dependence of film thickness on the initial solid concentration of the PAA solution.[1]
Table 3: General Properties of Spin-Coated PMDA-ODA Polyimide Films
| Property | Value |
| Surface Roughness (Rq) | 0.3 - 9.8 nm |
| Tensile Strength | 50 - 121 MPa |
| Elongation at Break | 28 - 29 % |
| Refractive Index | ~1.69 |
These properties are influenced by the specific processing conditions and film thickness.[2][6]
Experimental Protocols
Preparation of Poly(amic acid) (PAA) Solution
This protocol describes the synthesis of the PAA precursor solution from PMDA and ODA monomers in N,N-dimethylacetamide (DMAc).
Materials and Equipment:
-
Pyromellitic dianhydride (PMDA), solid
-
4,4'-oxydianiline (ODA), solid
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Nitrogen or argon gas inlet (optional, for inert atmosphere)
-
Ice bath
Procedure:
-
In a clean, dry beaker or flask, dissolve a specific amount of ODA in anhydrous DMAc under gentle stirring to achieve the desired final polymer concentration.
-
To optimize the molecular weight of the resulting PAA, it is recommended to maintain a reaction temperature between 0-5°C. This can be achieved by placing the reaction vessel in an ice bath.[2]
-
Slowly add a near-equimolar amount of solid PMDA to the stirred ODA solution. A slight molar excess of the dianhydride (e.g., a mole ratio of PMDA to ODA of 1.01-1.02:1) can be beneficial for achieving a high molecular weight.[2]
-
Continue stirring the solution at 0-5°C for several hours until the viscosity of the solution noticeably increases, indicating the formation of high molecular weight PAA. The reaction should be stopped at a suitable time to achieve the desired viscosity.[2]
-
The resulting PAA solution should be stored in a sealed container, preferably in a cool, dark place, to prevent degradation before use.
Spin-Coating Protocol
This protocol details the steps for depositing the PAA solution onto a substrate to form a uniform thin film.
Materials and Equipment:
-
PAA solution (prepared as in 3.1)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Pipette or syringe with a filter (e.g., 0.45 µm PTFE)
-
Solvents for substrate cleaning (e.g., acetone, isopropanol)
-
Deionized water
-
Nitrogen or air gun
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good adhesion and film quality. A typical cleaning procedure involves sonicating the substrates in acetone, followed by isopropanol, and finally rinsing with deionized water. Dry the substrates completely using a nitrogen or air gun.
-
Spin Coater Setup: Place the clean substrate on the vacuum chuck of the spin coater and ensure it is securely held. Set the desired spin speed and duration. A multi-step spin program is often used: a low-speed spreading step followed by a high-speed thinning step.
-
Solution Dispensing: Dispense a small amount of the PAA solution onto the center of the substrate. The volume of solution will depend on the substrate size and the desired film thickness. Filtering the solution through a syringe filter immediately before dispensing can help to remove any particulate contaminants.
-
Spinning: Start the spin-coating program. A typical program might be:
-
Soft Bake (Pre-curing): After the spinning is complete, carefully remove the substrate from the spin coater. Place it on a hotplate at a relatively low temperature (e.g., 70-90°C) for a short period (e.g., 90-120 seconds) to drive off the bulk of the solvent and stabilize the film for further processing.[7][8]
Thermal Curing (Imidization) Protocol
This protocol outlines the high-temperature annealing process to convert the PAA film into the final, stable polyimide film.
Materials and Equipment:
-
PAA-coated substrate
-
Programmable furnace or oven with an inert atmosphere (e.g., nitrogen) capability.
Procedure:
-
Place the soft-baked, PAA-coated substrate into the furnace.
-
It is crucial to perform the curing in a multi-step process to allow for the gradual removal of residual solvent and the water generated during the imidization reaction. A slow temperature ramp helps to prevent film defects.
-
A typical multi-step curing profile is as follows:[8]
-
Ramp to 180°C and hold for 30 minutes.
-
Ramp to 280°C and hold for 30 minutes.
-
Ramp to 350°C and hold for 1 hour.
-
-
After the final hold, allow the furnace to cool down slowly to room temperature before removing the substrate. The resulting film is the final, fully cured polyimide.
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the preparation of the poly(amic acid) precursor solution.
Caption: Step-by-step workflow for the spin-coating of the PAA thin film.
Caption: Multi-step thermal curing process for the imidization of the PAA film.
References
Application Notes and Protocols for Electrochemical Characterization of Pyromellitic Diimide (PMDI) Cathodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the electrochemical characterization of pyromellitic diimide (PMDI) and its derivatives as cathode materials in secondary batteries, particularly lithium-ion batteries. The protocols outlined below are compiled from established methodologies in the field to ensure reliable and reproducible results.
Introduction
This compound (PMDI) is a promising organic electrode material due to its high theoretical capacity, which stems from a reversible two-electron redox mechanism.[1][2] However, the practical application of PMDI-based cathodes has been hindered by challenges such as poor cycling stability, often attributed to the irreversible opening of the diimide ring during electrochemical cycling.[1][3] This document details the key electrochemical techniques used to evaluate the performance and understand the degradation mechanisms of PMDI cathodes.
Quantitative Data Summary
The performance of PMDI-based cathodes can vary significantly depending on the molecular structure, electrode composition, and testing conditions. The following tables summarize key performance metrics from reported studies.
Table 1: Performance of PMDI-based Cathodes in Lithium-ion Batteries
| Active Material | Electrode Composition (Active/Conductive/Binder wt%) | Electrolyte | C-Rate | Initial Discharge Capacity (mAh/g) | Capacity Retention | Average Discharge Voltage (V vs. Li/Li⁺) | Reference |
| PMDI-EG Polymer | Not Specified | Not Specified | 0.2C | 110 (90% of theoretical) | 9% after 100 cycles | 2.1 | [1] |
| PMDI-based Copolymer (P2) | 30 / 60 / 10 | 1.0 M LiPF₆ in EC/DEC/DMC (1:1:1 v/v/v) | C/20 | 68 (94% of theoretical) | 48% after 50 cycles | Not Specified | [4][5] |
| PMDI-based Copolymer | Not Specified | Not Specified | C/10 | 73 | Not Specified | Not Specified | [6][7] |
| This compound Dilithium Salt | Not Specified | 1 M LiTFSI in DMC | 1 Li⁺/20h | ~220 | Stable at ~200 mAh/g | Not Specified | [8][9] |
Table 2: Redox Potentials of PMDI Derivatives from Cyclic Voltammetry
| Compound | Solvent | Supporting Electrolyte | Reduction Potentials (V vs. reference) | Reference Electrode | Reference |
| Pyromellitic dianhydride | ACN | 0.1 M TBAPF₆ | -0.83, -1.46 | Ag/Ag⁺ | [2] |
| PDI-TEMPO | ACN | 0.1 M TBAPF₆ | -1.17, -1.72 | Ag/Ag⁺ | [2] |
| N,N′-Di(1-Cymantrenylethyl)this compound | DMF | Not Specified | -0.81 (quasi-reversible) | Fc/Fc⁺ | [4][10] |
| Pyridinium-Functionalized PMDI (1⁺) | DMF | 0.1 M Bu₄NPF₆ | Two reversible reductions | Fc/Fc⁺ | [11] |
| Pyridinium-Functionalized PMDI (2²⁺) | DMF | 0.1 M Bu₄NPF₆ | Two reversible reductions | Fc/Fc⁺ | [11] |
| PMDI-EG Polymer | Not Specified | Not Specified | Two reduction peaks | Li/Li⁺ | [1] |
| PNDI-EG Polymer | Not Specified | Not Specified | Two reduction peaks (higher potential than PMDI-EG) | Li/Li⁺ | [1] |
Experimental Protocols
Detailed methodologies for the key electrochemical characterization techniques are provided below.
Cathode Slurry Preparation
A homogenous slurry is crucial for fabricating uniform electrodes and obtaining reproducible results.
Materials:
-
This compound (PMDI) active material
-
Conductive agent (e.g., acetylene (B1199291) black, Super P)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)[12]
Protocol:
-
Dry the active material, conductive agent, and binder under vacuum at a suitable temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.
-
In a clean vial or mortar, weigh the active material, conductive agent, and binder in the desired ratio (e.g., a common ratio for polymeric PMDI is 30:60:10 wt%).[4]
-
Add the solvent (NMP) to the powder mixture.[12] The amount of solvent should be adjusted to achieve a slurry with a viscosity suitable for casting.
-
Mix the components thoroughly using a magnetic stirrer, planetary mixer, or mortar and pestle until a uniform, lump-free slurry is obtained.[12][13] This may take several hours.
Electrode Fabrication
Materials:
-
Prepared cathode slurry
-
Current collector foil (e.g., aluminum foil for cathodes)
-
Doctor blade or film applicator
-
Vacuum oven
Protocol:
-
Clean the current collector foil with a solvent (e.g., ethanol (B145695) or acetone) and dry it completely.
-
Secure the foil onto a flat surface (e.g., a glass plate).
-
Cast the slurry onto the current collector using a doctor blade set to the desired thickness.
-
Dry the coated foil initially at a moderate temperature (e.g., 60-80°C) in an oven to slowly evaporate the solvent.
-
Further dry the electrode under vacuum at a higher temperature (e.g., 120°C) for at least 12 hours to ensure complete removal of the solvent.
-
Punch out circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried sheet.
-
Measure the mass loading of the active material on each electrode.
Coin Cell Assembly
Electrochemical testing is typically performed using coin cells (e.g., CR2032). The assembly should be carried out in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
Materials:
-
Punched cathode
-
Lithium metal foil (counter and reference electrode)
-
Separator (e.g., Celgard, glass fiber)
-
Electrolyte (e.g., 1.0 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC) in a 1:1:1 volume ratio)[4]
-
Coin cell components (casings, spacers, spring)
-
Crimping machine
Protocol:
-
Place the punched cathode in the center of the bottom coin cell casing.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add more electrolyte to wet the separator.
-
Place the lithium metal foil on top of the separator.
-
Place a spacer and then a spring on top of the lithium foil.
-
Carefully place the top casing (with a gasket) over the assembly.
-
Crimp the coin cell using a crimping machine to ensure it is properly sealed.
Cyclic Voltammetry (CV)
CV is used to investigate the redox behavior of the PMDI cathode, including the potentials of the reduction and oxidation peaks.
Protocol:
-
Connect the assembled coin cell to a potentiostat.
-
Set the potential window based on the expected redox activity of the PMDI material (e.g., 1.8 V to 3.0 V vs. Li/Li⁺).[1]
-
Set a scan rate (e.g., 0.1 mV/s).[1]
-
Run the CV for several cycles to observe the evolution of the redox peaks and assess the reversibility of the electrochemical reactions.
Galvanostatic Cycling
This technique is used to evaluate the specific capacity, cycling stability, and rate capability of the PMDI cathode.
Protocol:
-
Connect the assembled coin cell to a battery cycler.
-
Set the charging and discharging current based on a specific C-rate (1C corresponds to a full charge or discharge in one hour).
-
Set the voltage cut-off limits, which should encompass the redox potentials observed in the CV (e.g., 1.8 V to 3.0 V vs. Li/Li⁺).[1]
-
For cycling stability tests, charge and discharge the cell at a constant C-rate (e.g., C/10 or 0.2C) for a large number of cycles (e.g., 100 or more) and monitor the capacity retention.[1]
-
For rate capability tests, cycle the cell at progressively increasing C-rates (e.g., from C/10 to 5C or 10C) and measure the capacity at each rate.[1]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to probe the internal resistance and charge transfer kinetics of the battery.
Protocol:
-
Connect the coin cell to a potentiostat with an EIS module.
-
Set the cell to a specific state of charge (SOC) or open-circuit voltage (OCV).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance response and plot it as a Nyquist plot (Z' vs. -Z'').
-
The resulting spectrum can be fitted to an equivalent circuit model to extract parameters such as solution resistance, charge-transfer resistance, and diffusion impedance.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the electrochemical characterization of PMDI cathodes.
Caption: Overall experimental workflow for PMDI cathode characterization.
Logical Relationship of Characterization Techniques
This diagram shows the logical relationship between the different electrochemical characterization techniques and the information they provide.
Caption: Relationship between techniques and derived electrochemical properties.
Signaling Pathway of PMDI Redox Chemistry
This diagram illustrates the two-electron redox process that PMDI undergoes during charging and discharging.
Caption: Two-step redox mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]
- 4. researchgate.net [researchgate.net]
- 5. EIS of Organic Coatings-Paints: Electrochemical Impedance Spectroscopy Gamry Instruments [gamry.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 9. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 10. TOB Pipette,Coin Cell Case,Coin Cell Parts | Professional Manufacturer [tobmachine.com]
- 11. Collection - this compound-Based Copolymers and Their Application as Stable Cathode Active Materials in Lithium and Sodium-Ion Batteries - Chemistry of Materials - Figshare [figshare.com]
- 12. lnclibattery.com [lnclibattery.com]
- 13. Preparation of cathode slurry for lithium-ion battery by three-roll mill process | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Suzuki Coupling Reactions of Pyromellitic Diimide Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of functionalized pyromellitic diimide (PMDI) small molecules via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. PMDI derivatives are a class of compounds with significant potential in organic electronics and, more broadly, as photosensitizers in biological applications such as photodynamic therapy (PDT). This document offers detailed experimental protocols, quantitative data, and visualizations to aid in the research and development of novel PMDI-based compounds.
Introduction to Suzuki Coupling on this compound Cores
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] In the context of pyromellitic diimides, this reaction allows for the introduction of various aryl and heteroaryl substituents onto the electron-deficient PMDI core. This functionalization is crucial for tuning the optical and electronic properties of the resulting small molecules, making them suitable for a range of applications.
The general scheme involves the reaction of a halogenated PMDI derivative (typically dibromo-PMDI) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Quantitative Data Summary
The following table summarizes quantitative data from representative Suzuki coupling reactions involving this compound derivatives.
| Entry | Halogenated PMDI Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Ref. |
| 1 | N,N'-bis(2-decyltetradecyl)-3,6-dibromothis compound | 4-aminophenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | Toluene (B28343)/H₂O | 100 / 16h | 85 | |
| 2 | N,N'-dialkyl-dibromothis compound | 2,2'-bithiophene-5-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 120 (µW) / 30 min | >90 | |
| 3 | 3,6-dibromothis compound | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 / 12h | ~80 |
Experimental Protocols
Synthesis of N,N'-bis(2-decyltetradecyl)-3,6-dibromothis compound
This protocol describes the synthesis of the halogenated PMDI precursor.
Materials:
-
3,6-dibromopyromellitic dianhydride
-
2-decyltetradecylamine
-
Acetic Anhydride (B1165640) (Ac₂O)
-
Sodium Acetate (B1210297) (NaOAc)
-
Pyridine
-
Toluene
Procedure:
-
A solution of 2-decyltetradecylamine (2.2 equivalents) in toluene is added dropwise to a stirred suspension of 3,6-dibromopyromellitic dianhydride (1.0 equivalent) in toluene at room temperature.
-
The reaction mixture is stirred for 12 hours at room temperature.
-
Acetic anhydride (5 equivalents) and sodium acetate (2 equivalents) are added, and the mixture is heated to 100 °C for 6 hours.
-
After cooling to room temperature, the mixture is poured into methanol.
-
The resulting precipitate is collected by filtration, washed with methanol, and dried under vacuum to yield the N,N'-bis(2-decyltetradecyl)-3,6-dibromothis compound.
Protocol 1: Suzuki Coupling of N,N'-bis(2-decyltetradecyl)-3,6-dibromothis compound with 4-aminophenylboronic acid pinacol ester
Materials:
-
N,N'-bis(2-decyltetradecyl)-3,6-dibromothis compound
-
4-aminophenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add N,N'-bis(2-decyltetradecyl)-3,6-dibromothis compound (1.0 equivalent), 4-aminophenylboronic acid pinacol ester (2.5 equivalents), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene and water (4:1 v/v) are added.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of N,N'-dialkyl-dibromothis compound with 2,2'-bithiophene-5-boronic acid
Materials:
-
N,N'-dialkyl-dibromothis compound
-
2,2'-bithiophene-5-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water mixture
Procedure:
-
In a microwave vial, combine N,N'-dialkyl-dibromothis compound (1.0 equivalent), 2,2'-bithiophene-5-boronic acid (2.2 equivalents), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equivalents).
-
Add a degassed mixture of toluene, ethanol, and water (7:1:2 v/v/v).
-
The vial is sealed and placed in a microwave reactor.
-
The reaction is irradiated at 120 °C for 30 minutes.
-
After cooling, the reaction mixture is extracted with dichloromethane, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the typical workflow for the synthesis, purification, and characterization of Suzuki-coupled this compound small molecules.
References
Application Notes and Protocols for Fabricating Pyromellitic Diimide (PMDI) Based Organic Field-Effect Transistors
Introduction
Pyromellitic diimide (PMDI) and its derivatives are a class of electron-deficient aromatic compounds that have garnered significant interest as n-type semiconductors in organic electronics.[1] PMDI is the smallest aromatic diimide and possesses high thermal and chemical stability, good mechanical properties, and a sufficient electron affinity for efficient electron injection and transport.[1] These characteristics make PMDI-based materials promising candidates for organic field-effect transistors (OFETs), which are foundational components for next-generation flexible and transparent electronics, such as display technologies and smart cards.[1]
OFETs utilizing PMDI derivatives have demonstrated promising performance, with electron mobilities reaching up to 0.136 cm²/(V·s) and high on/off current ratios.[2][3] The performance is highly dependent on the molecular structure, side-chain engineering, and thin-film processing conditions.[1] Both solution-based methods, like spin-coating for polymers, and vacuum-based thermal evaporation for small molecules are employed for fabricating the active semiconductor layer.[1][4] This document provides detailed protocols for the fabrication and characterization of PMDI-based OFETs using common laboratory techniques.
Device Performance Data
The performance of PMDI-based OFETs varies with the specific molecular derivative and fabrication method. The following table summarizes key performance parameters reported in the literature.
| PMDI Derivative/Polymer | Deposition Method | Electron Mobility (μ) (cm²/V·s) | On/Off Ratio (I_on/I_off) | Substrate/Dielectric | Reference |
| PMDI with Fluorinated Side Chains | Not Specified | Up to 0.079 | ~10⁶ | Not Specified | [3][4] |
| PyDI-BSCF3 | Vapor Deposition | 0.09 | >10⁷ | Not Specified | [5] |
| PyDI-BOCF3 | Vapor Deposition | 0.058 | >10⁷ | Not Specified | [5] |
| PMDI-based Polymer (PB-PyDI) Blend with PCBM | Spin-Coating | 3 x 10⁻³ to 10⁻² | ~1000 | Si/SiO₂ (300 nm) | [1][4] |
| Unspecified PMDI Derivatives | Not Specified | Up to 0.136 | Not Specified | Not Specified | [2] |
Experimental Protocols
I. Device Architectures
The most common device structures for PMDI-based OFETs are the Bottom-Gate Top-Contact (BGTC) and Bottom-Gate Bottom-Contact (BGBC) configurations. The choice of architecture can influence device performance, particularly regarding contact resistance.
Caption: Bottom-Gate Top-Contact and Bottom-Gate Bottom-Contact OFET structures.
II. Protocol 1: Substrate Preparation and Surface Treatment
A clean and well-prepared substrate is critical for achieving high-performance devices. This protocol is suitable for heavily n-doped Silicon wafers with a thermally grown silicon dioxide (SiO₂) layer, a common substrate for OFET fabrication.[1][6]
Materials:
-
n⁺⁺-Si/SiO₂ wafers (300 nm SiO₂)
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Deionized (DI) water
-
Hexamethyldisilazane (HMDS)
-
Nitrogen (N₂) gas source
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Vacuum oven or furnace
Procedure:
-
Substrate Cleaning:
-
Place the Si/SiO₂ substrates in a beaker.
-
Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates thoroughly with a stream of N₂ gas.
-
Bake the substrates on a hotplate at 120°C for 10 minutes to remove any residual moisture.
-
-
Surface Treatment (HMDS):
-
A hydrophobic surface treatment with HMDS is often used to improve the film quality of the organic semiconductor.[1]
-
Place the clean, dry substrates in a vacuum oven or chamber.
-
Place a small vial containing a few drops of HMDS in the chamber with the substrates.
-
Heat the chamber to 120°C under vacuum for 30-60 minutes. The HMDS will vaporize and react with the SiO₂ surface, forming a self-assembled monolayer.
-
Alternatively, spin-coat a solution of HMDS in a suitable solvent and anneal.
-
Allow the substrates to cool to room temperature before proceeding.
-
III. Protocol 2: Fabrication via Solution Processing (Spin-Coating)
This protocol is adapted for solution-processable PMDI-based polymers or blends, such as the PB-PyDI:PCBM system.[1] A BGTC architecture is typically used.
Materials:
-
HMDS-treated Si/SiO₂ substrates
-
PMDI-based polymer/blend solution (e.g., PB-PyDI:PCBM in chloroform (B151607) or other suitable solvent)
-
Metal for source/drain electrodes (e.g., Gold)
Equipment:
-
Spin coater (preferably in a nitrogen-filled glovebox)
-
Hotplate
-
Thermal evaporator
-
Shadow mask for source/drain electrodes
Procedure:
-
Active Layer Deposition:
-
Transfer the HMDS-treated substrate to the spin coater.
-
Dispense the PMDI polymer solution onto the center of the substrate.
-
Spin-coat the film using a two-step process (e.g., 500 rpm for 5 seconds, followed by 2000 rpm for 60 seconds). Note: Optimal spin parameters should be determined empirically.
-
Transfer the substrate to a hotplate and anneal at a temperature appropriate for the specific polymer (e.g., 80-120°C) for 10-30 minutes to remove residual solvent and improve film morphology.
-
-
Source/Drain Electrode Deposition (Top-Contact):
-
Place a shadow mask with the desired channel length and width onto the semiconductor-coated substrate.
-
Transfer the masked substrate to a thermal evaporation system.
-
Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).
-
Deposit the source and drain electrodes by thermally evaporating 40-50 nm of gold (Au). A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be deposited first.[6]
-
Remove the device from the chamber for characterization.
-
IV. Protocol 3: Fabrication via Thermal Evaporation
This protocol is suitable for small-molecule PMDI derivatives that can be sublimated under high vacuum. A BGTC architecture is described.
Materials:
-
HMDS-treated Si/SiO₂ substrates
-
High-purity PMDI derivative powder
-
Metal for source/drain electrodes (e.g., Gold)
Equipment:
-
High-vacuum thermal evaporator
-
Quartz crystal microbalance (QCM)
-
Substrate heater
-
Shadow mask for source/drain electrodes
Procedure:
-
Active Layer Deposition:
-
Place the PMDI powder in a suitable evaporation source (e.g., a quartz crucible).
-
Mount the HMDS-treated substrates in the evaporator chamber. The substrate temperature can be controlled to influence film growth (e.g., room temperature to 70°C).[5]
-
Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).
-
Heat the source to sublimate the PMDI material. Deposit a thin film (typically 30-50 nm) onto the substrates at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a QCM.
-
-
Source/Drain Electrode Deposition (Top-Contact):
-
Without breaking vacuum if possible, place a shadow mask over the substrates.
-
Deposit the source/drain electrodes (e.g., 50 nm Au) as described in Protocol 2, Step 2.
-
Vent the chamber and remove the completed devices.
-
Device Fabrication Workflow and Characterization
The overall process from a clean substrate to a fully characterized device follows a logical sequence.
Caption: General workflow for PMDI-based OFET fabrication and characterization.
V. Protocol 4: Device Characterization
Once fabricated, the OFETs must be electrically characterized to evaluate their performance. This is typically done using a semiconductor parameter analyzer connected to a probe station, often in an inert atmosphere (N₂ or vacuum) to prevent degradation from air and moisture.[6]
Equipment:
-
Probe station with micro-manipulators
-
Semiconductor parameter analyzer or Source Measure Units (SMUs)
Procedure:
-
Setup:
-
Place the fabricated OFET substrate on the chuck of the probe station.
-
Carefully land the probe tips on the gate, source, and drain contact pads.[6]
-
-
Output Characteristics (I_DS vs. V_DS):
-
Apply a constant gate voltage (V_GS).
-
Sweep the drain-source voltage (V_DS) from 0 V to a positive voltage (e.g., 60 V) and measure the drain-source current (I_DS).
-
Repeat this sweep for several different gate voltages (e.g., V_GS = 0 V, 10 V, 20 V, 30 V, 40 V, 50 V).
-
The resulting plot shows the linear and saturation regions of transistor operation.
-
-
Transfer Characteristics (I_DS vs. V_GS):
-
Apply a constant, high drain-source voltage (V_DS) to ensure the device is in the saturation regime (e.g., V_DS = 60 V).
-
Sweep the gate voltage (V_GS) from a negative to a positive value (e.g., -20 V to 60 V) and measure I_DS.[6]
-
Plot I_DS (on a logarithmic scale) and the square root of I_DS (√I_DS) against V_GS.
-
-
Parameter Extraction:
-
On/Off Ratio (I_on/I_off): From the logarithmic transfer curve, this is the ratio of the maximum current (I_on) to the minimum current (I_off).
-
Field-Effect Mobility (μ): The mobility in the saturation regime is calculated from the slope of the √I_DS vs. V_GS plot using the following equation: I_DS = (W / 2L) * C_i * μ * (V_GS - V_th)² where:
-
W is the channel width.
-
L is the channel length.
-
C_i is the capacitance per unit area of the gate dielectric.[1]
-
V_th is the threshold voltage.
-
-
Threshold Voltage (V_th): This is determined by extrapolating the linear portion of the √I_DS vs. V_GS plot to the V_GS axis.
-
References
- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010011658A2 - this compound organic semiconductors and devices - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application of pyromellitic diimide in symmetric redox flow batteries.
Publication ID: ANP-PMDI-SRFB-20251218 Version: 1.0 Prepared For: Researchers, scientists, and professionals in energy storage and material science.
Introduction
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, valued for their decoupled energy and power capacities, long cycle life, and scalability.[1] Symmetric RFBs utilize a single electroactive species for both the anolyte (negative electrolyte) and catholyte (positive electrolyte), which mitigates issues of cross-contamination between the two electrolyte reservoirs, a common degradation pathway in conventional RFBs.[1][2] Organic redox-active materials are of particular interest due to their tunable properties, low cost, and the use of earth-abundant elements.[1]
Pyromellitic diimide (PMDI) and its derivatives have emerged as compelling candidates for symmetric RFBs. These bipolar redox-active organic materials can undergo multiple, reversible redox processes, allowing them to function as both electron donors (anolytes) and acceptors (catholytes).[1][2][3] This application note provides an overview of PMDI's mechanism, performance data, and detailed protocols for its characterization and implementation in a symmetric non-aqueous redox flow battery.
Principle of Operation and Redox Mechanism
In a symmetric RFB, the PMDI-based molecule in its neutral state is stored in two separate reservoirs. During charging, the molecule in one reservoir is oxidized at the positive electrode to form the catholyte, while the molecule in the other reservoir is reduced at the negative electrode to form the anolyte. The process is reversed during discharge, and both electrolytes return to their original neutral state. This is made possible by the multiple stable oxidation states of the PMDI molecule.[2][3]
A notable example involves a molecule combining a PMDI moiety with 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) moieties. In this system, the PMDI core undergoes a two-electron reduction, while the TEMPO units handle the oxidation, enabling a high cell voltage.[4]
Performance Data
The performance of PMDI-based symmetric RFBs can vary based on the specific molecular structure, solvent, and supporting electrolyte. The following table summarizes the performance of a representative non-aqueous symmetric RFB using a PMDI-TEMPO bipolar molecule.
| Performance Metric | Value | Conditions / Notes | Source |
| Cell Voltage | 2.22 V | Based on the potential interval between cathodic and anodic peaks. | [2][3][4] |
| Current Density | 20 mA cm⁻² | Operating current density during cycling. | [2][3][5] |
| Coulombic Efficiency | ~90% | Maintained for over 100 charge-discharge cycles. | [2][3][4] |
| Cycle Life | >100 cycles | Demonstrated stable performance over 100 cycles. | [2][4] |
| Redox Potentials (vs Ag/Ag⁺) | -1.83 V, -1.14 V, 0.39 V | In TBAPF₆/DMF supporting electrolyte. | [4] |
| Redox Potentials (vs Ag/Ag⁺) | -1.72 V, -1.17 V, 0.45 V | In TBAPF₆/ACN supporting electrolyte. | [4] |
| Solubility | 1.3 M | For the PMDI-TEMPO molecule. | [4] |
| Energy Density | 75.60 Wh L⁻¹ | Calculated based on the high solubility and cell voltage. | [4] |
Experimental Protocols
The following protocols are adapted from established procedures for non-aqueous redox flow batteries and can be applied to PMDI-based systems. All solution preparations and cell assembly should be performed in an inert atmosphere (e.g., an argon-filled glove box) to exclude moisture and oxygen.
Protocol 1: Electrolyte Preparation
This protocol describes the preparation of a non-aqueous electrolyte containing a PMDI-based active material.
-
Materials & Reagents:
-
This compound derivative (e.g., PMDI-TEMPO)
-
Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Volumetric flasks and magnetic stirrer
-
-
Procedure:
-
Inside an argon-filled glove box, weigh the required amount of the supporting electrolyte (e.g., to make a 1.0 M solution of TBAPF₆).
-
Transfer the supporting electrolyte to a volumetric flask.
-
Add the desired volume of anhydrous solvent (e.g., MeCN) to the flask.
-
Stir the solution until the supporting electrolyte is fully dissolved.
-
Weigh the required amount of the PMDI-based active material (e.g., for a 0.1 M solution).
-
Add the PMDI active material to the supporting electrolyte solution.
-
Stir until the active material is completely dissolved. The resulting solution is the electrolyte for both the anolyte and catholyte reservoirs.
-
Protocol 2: Cyclic Voltammetry (CV) Characterization
CV is used to determine the redox potentials and electrochemical reversibility of the PMDI molecule.
-
Equipment & Materials:
-
Potentiostat/Electrochemical workstation
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon disk (e.g., 5 mm diameter)
-
Counter Electrode: Platinum wire
-
Reference Electrode: Ag/Ag⁺ non-aqueous reference electrode
-
PMDI electrolyte solution (prepared as in Protocol 4.1, typically at a lower concentration, e.g., 2-5 mM)
-
-
Procedure:
-
Polish the glassy carbon working electrode with an alumina (B75360) slurry, then rinse with deionized water and dry thoroughly.[4]
-
Assemble the three-electrode cell inside the glove box with the prepared PMDI electrolyte solution.
-
Connect the electrodes to the electrochemical workstation.
-
Set the potential window to scan the expected redox range (e.g., -2.5 V to 1.0 V vs Ag/Ag⁺).[4]
-
Run the cyclic voltammogram at a scan rate of 50-100 mV/s.[3][4]
-
Analyze the resulting voltammogram to identify the potentials of the oxidation and reduction peaks. The potential difference between the relevant peaks indicates the theoretical cell voltage.[3]
-
Protocol 3: Symmetric RFB Assembly and Testing
This protocol outlines the assembly and galvanostatic cycling of a lab-scale symmetric flow cell.
-
Equipment & Materials:
-
Flow cell hardware (e.g., graphite (B72142) flow plates with serpentine (B99607) flow fields)
-
Porous electrodes (e.g., graphite felt, cut to size)
-
Ion-exchange membrane (e.g., Nafion for aqueous systems, or other suitable separators for non-aqueous systems)
-
Peristaltic pump
-
Tubing (chemically resistant)
-
Two electrolyte reservoirs (e.g., glass vials)
-
Battery cycler/tester
-
Torque wrench
-
-
Procedure:
-
Cut the graphite felt electrodes to the desired active area (e.g., 1 cm x 10 cm).[3]
-
Pre-treat the membrane by soaking it in the blank electrolyte (solvent + supporting salt) for at least 24 hours.[6]
-
Assemble the flow cell in the following order: end plate, current collector, graphite flow plate, porous electrode, membrane, second porous electrode, second graphite flow plate, second current collector, and second end plate.
-
Use a torque wrench to tighten the cell to a specified torque (e.g., 125 inch-pounds) to ensure proper sealing.[3]
-
Connect the tubing from the reservoirs to the flow cell inlets and outlets.
-
Add equal volumes of the prepared PMDI electrolyte (from Protocol 4.1) to each reservoir.
-
Use the peristaltic pump to circulate the electrolyte through each half-cell at a controlled flow rate (e.g., 20 mL/min).[2]
-
Connect the current collectors to the battery tester.
-
Perform galvanostatic cycling by applying a constant current (e.g., 20 mA/cm²) and setting appropriate voltage cutoffs (e.g., 0.8 V and 2.2 V).[3]
-
Record the charge/discharge capacities, cell voltage, and time to calculate Coulombic, Voltage, and Energy efficiencies over multiple cycles.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating a PMDI-based symmetric redox flow battery.
References
- 1. anl.gov [anl.gov]
- 2. A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery [jove.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide in DMF
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide via the condensation reaction of pyromellitic dianhydride and 4-aminopyridine (B3432731). The procedure utilizes dimethylformamide (DMF) as the solvent under reflux conditions. This diimide is a valuable building block in the development of coordination polymers, metal-organic frameworks (MOFs), and other functional materials due to its rigid structure and nitrogen-based coordination sites.[1][2] This protocol includes a step-by-step methodology, materials list, quantitative data summary, and expected characterization results.
Reaction Principle
The synthesis is a two-step process that is typically performed in a single pot. First, the nucleophilic attack of the amino groups of 4-aminopyridine on the carbonyl carbons of pyromellitic dianhydride forms a polyamic acid intermediate. Second, upon heating (thermal imidization), this intermediate undergoes cyclodehydration to form the stable five-membered imide rings, yielding the final N,N'-bis(4-pyridyl)-pyromellitic diimide product.[3][4]
Caption: Reaction scheme for the synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide.
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of pyridine-based diimide ligands.[1]
Materials and Equipment
-
Chemicals:
-
1,2,4,5-Benzenetetracarboxylic dianhydride (Pyromellitic dianhydride, PMDA, 97%)[5]
-
4-Aminopyridine (99%)
-
Anhydrous Dimethylformamide (DMF, 99.8%)[1]
-
Ethanol (B145695) (for washing)
-
Deionized Water (for washing)
-
-
Equipment:
-
100 mL two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen gas inlet and oil bubbler
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Oil bath
-
Synthesis Procedure
-
Setup: Assemble a 100 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The setup should be placed on a magnetic stirrer hot plate with an oil bath for heating.
-
Reagent Addition: To the flask, add pyromellitic dianhydride (1.002 g, 4.6 mmol) and 4-aminopyridine (1.080 g, 11.5 mmol).[1]
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.[1]
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.[6]
-
Reaction: Heat the mixture to 120°C using the oil bath and reflux with vigorous stirring for 24 hours under a continuous slow stream of nitrogen.[1]
-
Cooling and Precipitation: After 24 hours, remove the heat source and allow the mixture to cool to room temperature. The product should precipitate as an off-white solid.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water and cold ethanol to remove any unreacted starting materials and residual DMF.[5]
-
Drying: Dry the purified product in a vacuum oven at 80-100°C overnight. The expected product is an off-white powder.[1]
Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the diimide can be confirmed by the appearance of characteristic imide carbonyl stretching peaks around 1600-1700 cm⁻¹ and the disappearance of the prominent N-H stretching peak from 4-aminopyridine (typically around 3500 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Pyromellitic Dianhydride | C₁₀H₂O₆ | 218.12 | 1.002 | 4.6 | 1.0 |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 1.080 | 11.5 | 2.5 |
| N,N'-bis(4-pyridyl)-diimide | C₂₀H₁₀N₄O₄ | 370.32 | ~0.992* | 2.68 | - |
* Note: The expected product mass is based on a reported yield of 58.3%. Yields may vary based on specific experimental conditions.[1]
Visualized Workflow
The diagram below illustrates the complete workflow for the synthesis and characterization of N,N'-bis(4-pyridyl)-pyromellitic diimide.
Caption: Workflow for the synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Pyromellitic dianhydride is corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
References
Application Notes and Protocols for Direct Arylation Polymerization (DAP) of Pyromellitic Diimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(pyromellitic diimide)s via Direct Arylation Polymerization (DAP). This method offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of conjugated polymers.
Introduction
Pyromellitic diimides (PMDIs) are a class of aromatic compounds known for their excellent thermal and oxidative stability, high electron affinity, and planar structure. These properties make them attractive building blocks for organic electronic materials, including n-type semiconductors for organic field-effect transistors (OFETs) and active materials for rechargeable batteries.
Direct Arylation Polymerization (DAP) is a powerful technique for the synthesis of conjugated polymers that involves the formation of carbon-carbon bonds between C-H and C-X (where X is a halide) bonds, catalyzed by a transition metal, typically palladium.[1] This approach avoids the need for pre-functionalized organometallic monomers (e.g., organotin or organoboron compounds), thus reducing the number of synthetic steps, minimizing toxic byproducts, and increasing the overall efficiency of the process.[1]
This document outlines the synthesis of N-alkyl this compound monomers and their subsequent polymerization via DAP, providing detailed experimental protocols and a summary of key performance data.
Data Presentation
The following tables summarize quantitative data for the synthesis of PMDI-based polymers via Direct Arylation Polymerization.
Table 1: Direct Arylation Homopolymerization of an N-Alkyl this compound Derivative
| Polymer | Monomer | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| P1 | N,N'-bis(2-ethylhexyl)this compound | 43.0 | 1.5 | 49 |
Data sourced from a study on CH–CH arylation of this compound derivatives.[2][3]
Table 2: Direct Arylation Copolymerization of N-Alkyl Pyromellitic Diimides with 1,4-Dibromobenzene
| Polymer | N-Alkyl Side Chain | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| P-C8 | Octyl | up to 31 | - | 50 |
| P-C10 | Decyl | - | - | 80 |
| P-C12 | Dodecyl | - | - | 83 |
Data from the synthesis of N-alkyl-PMDI copolymers for battery applications.[4] The polydispersity index (PDI) was not specified in the source material.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dialkyl this compound Monomer
This protocol describes a general two-step procedure for the synthesis of N,N'-dialkyl pyromellitic diimides.
Materials:
-
Pyromellitic dianhydride
-
Primary amine (e.g., 2-ethylhexylamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Acetate (B1210297) (NaOAc)
-
Acetic Anhydride (B1165640) (Ac₂O)
Procedure:
-
Amic Acid Formation: In a round-bottom flask, dissolve pyromellitic dianhydride in anhydrous THF at room temperature.
-
Slowly add a solution of the desired primary amine (2 equivalents) in anhydrous THF to the pyromellitic dianhydride solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of the di(amic acid) intermediate can be monitored by the disappearance of the anhydride peaks in the IR spectrum.
-
Imidization: To the reaction mixture, add sodium acetate (catalytic amount) and acetic anhydride (excess, typically 4-5 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the N,N'-dialkyl this compound product.
-
Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.
-
The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield the pure monomer.[5]
Protocol 2: Direct Arylation Polymerization of N,N'-Dialkyl this compound
This protocol details the synthesis of a PMDI-based polymer via a palladium-catalyzed direct arylation reaction.
Materials:
-
N,N'-dialkyl this compound monomer (from Protocol 1)
-
Aryl dihalide (e.g., 1,4-dibromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine tetrafluoroborate (B81430) ([P(tBu)₃]HBF₄) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pivalic acid (PivOH)
-
Anhydrous toluene (B28343)
-
Methanol
-
Chloroform
-
Hexane
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the N,N'-dialkyl this compound monomer, the aryl dihalide comonomer (if applicable for copolymerization), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), anhydrous potassium carbonate (2-3 equivalents), and pivalic acid (30 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Polymerization: Heat the reaction mixture to 110-125°C and stir vigorously for 24-48 hours under an inert atmosphere.[4]
-
Work-up: Cool the reaction mixture to room temperature and dilute with chloroform.
-
Filter the solution to remove insoluble salts.
-
Precipitate the polymer by slowly adding the filtrate to a large volume of methanol.
-
Collect the polymer by filtration.
-
Purification: The crude polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform) to remove low molecular weight oligomers and catalyst residues. The purified polymer is then isolated from the chloroform fraction by precipitation in methanol and dried under vacuum.
Mandatory Visualizations
Caption: Proposed mechanism for Palladium-catalyzed Direct Arylation Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymers based on thieno[3,4- c ]pyrrole-4,6-dione and this compound by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04602D [pubs.rsc.org]
- 3. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and this compound by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
- 5. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclic Voltammetry of Pyromellitic Diimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting cyclic voltammetry (CV) experiments on pyromellitic diimide (PMDI) derivatives. These compounds are of significant interest in materials science and drug development due to their unique electronic and electrochemical properties. This guide outlines the necessary materials, equipment, and step-by-step procedures to obtain reliable and reproducible electrochemical data.
Introduction to Cyclic Voltammetry of this compound Derivatives
Pyromellitic diimides are characterized by their electron-accepting nature, making them electrochemically active and readily studied by techniques such as cyclic voltammetry. CV is a powerful and versatile electrochemical method used to investigate the redox properties of chemical species. For PMDI derivatives, CV can provide valuable information regarding their reduction potentials, the stability of their reduced forms (radical anions and dianions), and their electron transfer kinetics. Such data is crucial for applications in organic electronics, battery materials, and for understanding potential mechanisms of action in biological systems.
Experimental Protocol
This protocol details a standard procedure for performing cyclic voltammetry on a solution-based PMDI derivative.
Materials and Equipment
-
Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) electrode, or Gold (Au) electrode.[1][2][3] A GCE is often a good starting point.
-
Reference Electrode: Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode or Silver/Silver Chloride (Ag/AgCl) electrode.[1][3][4][5]
-
Counter (Auxiliary) Electrode: Platinum wire or mesh.[1][4][5]
-
Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry.
-
Inert Gas: High-purity argon or nitrogen for deoxygenating the solution.[6]
-
Solvents: Anhydrous acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF).[1][2][3][7]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAP).[1][2]
-
PMDI Derivative Sample: Typically prepared as a 1-5 mM solution.[3][6]
-
Polishing Materials: Alumina slurry (e.g., 0.3 and 0.05 µm) and polishing pads for the working electrode.
Experimental Workflow Diagram
References
- 1. osti.gov [osti.gov]
- 2. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating Pyromellitic Diimide-Based Donor-Acceptor Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of pyromellitic diimide (PMDI)-based donor-acceptor (D-A) conjugated polymers. These materials are of significant interest in the fields of organic electronics and photovoltaics due to their tunable optoelectronic properties and robust thermal stability.
This compound serves as a potent electron acceptor unit, which, when combined with various electron-donating monomers, allows for the creation of polymers with tailored band gaps and energy levels. This makes them suitable for a range of applications, including organic field-effect transistors (OFETs), polymer solar cells (PSCs), and potentially in advanced biomedical devices.[1][2]
I. Introduction to this compound-Based D-A Polymers
Donor-acceptor conjugated polymers are a class of macromolecules characterized by an alternating sequence of electron-rich (donor) and electron-poor (acceptor) moieties along the polymer backbone. This architecture leads to intramolecular charge transfer, which significantly influences the polymer's electronic and optical properties. This compound is a particularly effective acceptor due to its high electron affinity and planar structure, which facilitates strong intermolecular interactions and charge transport.[3][4]
The synthesis of these polymers is typically achieved through cross-coupling reactions, such as Stille or Suzuki coupling, or via polycondensation reactions like imidization.[1][5] The choice of the donor unit and the solubilizing side chains on the PMDI nitrogen atoms allows for fine-tuning of the polymer's properties, including its solubility, absorption spectrum, and charge carrier mobility.[1]
II. Synthesis of PMDI-Based D-A Polymers
Two primary synthetic routes for preparing PMDI-based D-A conjugated polymers are detailed below: Imidization Polymerization and Stille Coupling Polymerization.
A. Imidization Polymerization
This method involves a two-step process: the formation of a poly(amic acid) precursor followed by chemical or thermal imidization to yield the final polyimide.[4][5]
Materials:
-
Pyromellitic dianhydride (PMDA)
-
Aromatic diamine (e.g., an aniline-functionalized donor monomer)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Formation:
-
In a flame-dried, three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the aromatic diamine monomer in anhydrous NMP.
-
Slowly add an equimolar amount of pyromellitic dianhydride to the solution at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[5]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a dehydrating agent and catalyst, respectively).[5][6]
-
Continue stirring at room temperature for 12-24 hours. The progress of imidization can be monitored by the decrease in viscosity and changes in the solution's color.
-
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash it thoroughly with methanol to remove any residual monomers and reagents.
-
Dry the polymer under vacuum at 60-80 °C for 24 hours.
-
B. Stille Coupling Polymerization
Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide, widely used for synthesizing conjugated polymers.[1]
Materials:
-
N,N'-dialkyl-dibromo-pyromellitic diimide monomer
-
Distannyl-thienothiophene monomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene (B28343) or a toluene/DMF mixture
-
Methanol, acetone, hexane, chloroform (B151607) (for purification)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask, combine equimolar amounts of the N,N'-dialkyl-dibromo-pyromellitic diimide and the distannyl-thienothiophene monomers.
-
Add the palladium catalyst (typically 2-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[7]
-
-
Polymerization:
-
Add anhydrous, degassed toluene to the flask to achieve a monomer concentration of approximately 0.1 M.[7]
-
Heat the reaction mixture to reflux (around 110 °C) and maintain this temperature for 24-48 hours under an inert atmosphere.[7] Polymerization progress can be observed by an increase in the solution's viscosity.
-
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the crude polymer.[7]
-
Collect the polymer by filtration.
-
Purify the polymer using Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The final polymer is then extracted with a suitable solvent like chloroform.[7]
-
Precipitate the purified polymer from the chloroform solution by adding methanol, collect it by filtration, and dry it under vacuum.
-
III. Characterization of PMDI-Based Polymers
A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.
A. Molecular Weight Determination
Protocol: Gel Permeation Chromatography (GPC)
-
Instrument: A GPC system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.
-
Mobile Phase: Tetrahydrofuran (THF) or chloroform at a flow rate of 1.0 mL/min.
-
Calibration: Use polystyrene standards to create a calibration curve for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
B. Thermal Properties
Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA: Heat the polymer sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).
-
DSC: Heat the sample, cool it, and then reheat it (heat-cool-heat cycle) at a rate of 10 °C/min under a nitrogen atmosphere to identify the glass transition temperature (Tg) and any melting or crystallization events.[8][9]
C. Optoelectronic Properties
Protocol: UV-Vis Spectroscopy and Cyclic Voltammetry (CV)
-
UV-Vis Spectroscopy:
-
Dissolve the polymer in a suitable solvent (e.g., chloroform) to measure the solution absorption spectrum.
-
Prepare a thin film of the polymer by spin-coating a solution onto a quartz substrate to measure the solid-state absorption spectrum. The absorption edge can be used to estimate the optical bandgap (Eg).
-
-
Cyclic Voltammetry:
-
Perform CV on a thin film of the polymer coated on a working electrode (e.g., platinum or glassy carbon) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.
-
From the onset potentials of oxidation and reduction, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
-
IV. Quantitative Data Summary
The following tables summarize typical quantitative data for PMDI-based donor-acceptor conjugated polymers.
Table 1: Molecular Weight and Thermal Properties
| Polymer ID | Donor Unit | Mn (kDa) | PDI | Td (°C, 5% weight loss) | Tg (°C) |
| P1 | Thienothiophene | 15-30 | 1.8-2.5 | >350 | ~220 |
| P2 | Bithiophene | 10-25 | 1.7-2.8 | >340 | Not Observed |
| P3 | Fluorene | 20-40 | 2.0-3.0 | >380 | ~250 |
Table 2: Optoelectronic Properties
| Polymer ID | λmax (soln, nm) | λmax (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| P1 | 450 | 475 | 2.2-2.4 | -5.7 to -5.8 | -3.5 to -3.6 |
| P2 | 430 | 450 | 2.4-2.6 | -5.6 to -5.7 | -3.4 to -3.5 |
| P3 | 410 | 425 | 2.6-2.8 | -5.8 to -5.9 | -3.3 to -3.4 |
V. Application in Polymer Solar Cells
PMDI-based polymers can be used as either the donor or acceptor material in the active layer of bulk heterojunction (BHJ) polymer solar cells.
Experimental Protocol: Fabrication of a BHJ Polymer Solar Cell
Device Structure: ITO / PEDOT:PSS / Polymer:PCBM / Ca / Al
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) onto the ITO substrate at 3000-4000 rpm for 60 seconds.
-
Anneal the substrate at 150 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the PMDI-based polymer and a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) in a suitable solvent like chloroform or chlorobenzene. The weight ratio of polymer to fullerene is typically 1:1 to 1:4.[1]
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve a desired film thickness (typically 80-120 nm).
-
Anneal the active layer at a temperature between 80-150 °C for 10-20 minutes to optimize the morphology.
-
-
Cathode Deposition:
-
Thermally evaporate a layer of calcium (Ca, ~20 nm) followed by a layer of aluminum (Al, ~100 nm) onto the active layer through a shadow mask to define the device area.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
VI. Visualizations
Caption: Workflow for the synthesis and application of PMDI-based polymers.
Caption: Donor-acceptor architecture of a PMDI-based conjugated polymer.
References
- 1. Design and synthesis of this compound-based donor-acceptor conjugated polymers for photovoltaic application - East China Normal University [pure.ecnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Solution-Processable n-Channel Semiconductors from Pyromellitic Diimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, fabrication, and characterization of solution-processable n-channel organic field-effect transistors (OFETs) based on pyromellitic diimide (PMDI) derivatives.
Introduction to this compound (PMDI) Semiconductors
Pyromellitic diimides (PMDIs) are a class of aromatic compounds that have garnered significant interest as n-channel semiconductors in organic electronics. Their inherent electron-deficient nature, excellent thermal and chemical stability, and the ability to be functionalized for solution processability make them promising candidates for applications in flexible and transparent electronics. This document outlines the performance of various PMDI-based semiconductors and provides detailed protocols for their synthesis and device fabrication.
Performance of PMDI-Based n-Channel Semiconductors
The performance of solution-processable n-channel semiconductors based on this compound is summarized in the tables below. Key performance metrics include electron mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
Table 1: Performance of PMDI-Derivative Small Molecule Semiconductors
| Semiconductor | Deposition Method | Electron Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| PyDI-BOCF3 | Solution Shearing | 0.058[1] | > 106 | Not Reported |
| PyDI-BSCF3 | Solution Shearing | 0.09[1] | > 106 | Not Reported |
| Fluorinated PMDI Derivatives | Spin Coating | up to 0.079[2] | 106[2] | Not Reported |
Table 2: Performance of PMDI-Based Polymer Semiconductors
| Polymer | Deposition Method | Electron Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| PB-PyDI | Spin Coating | Modest (as sole semiconductor)[3] | Not Reported | Not Reported |
| PB-PyDI:PCBM (1:9 wt ratio) | Spin Coating | 3 x 10-3[3][4] | 1000[3] | Not Reported |
| PB-PyDI:PCBM (1:9 wt ratio) with propylamine (B44156) exposure | Spin Coating | 10-2[3][4] | Not Reported | Not Reported |
| P1 (Thieno[3,4-c]pyrrole-4,6-dione and PMDI based) | Eutectic-Melt-Assisted Nanoimprinting | 2.11 x 10-3[5] | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative PMDI-based polymer and the fabrication and characterization of n-channel OFETs.
Synthesis of PB-PyDI Polymer
This protocol describes the synthesis of a soluble this compound-based polymer (PB-PyDI) via a two-step polycondensation reaction.[1]
Materials:
-
3,6-dibromopyromellitic dianhydride
-
2-decyl-1-tetradecyl amine
-
4-aminophenylboronic acid pinacol (B44631) ester
-
Pyromellitic dianhydride
-
1-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride (B1165640)
-
Dry Tetrahydrofuran (THF)
-
Sodium Acetate (B1210297) (NaOAc)
Protocol:
-
Synthesis of N,N′-bis(2-decyltetradecyl)-3,6-dibromothis compound (3):
-
React 3,6-dibromopyromellitic dianhydride (1) and 2-decyl-1-tetradecyl amine (2) in dry THF at room temperature to form the amic acid.
-
Treat the amic acid with sodium acetate and acetic anhydride to yield compound (3).
-
-
Synthesis of N,N′-Di-2-decyltetradecyl-3,6-bis(4-aminophenyl)this compound (5):
-
Perform a Suzuki-Miyaura reaction between compound (3) and 4-aminophenylboronic acid pinacol ester (4) to prepare compound (5).
-
Purify compound (5) by column chromatography followed by precipitation in a chloroform/methanol mixture.
-
-
Polycondensation to form PB-PyDI:
-
In a flask, dissolve the diamine monomer (5) and pyromellitic dianhydride (6) in 1-methyl-2-pyrrolidone (NMP).
-
Stir the mixture to form the poly(amic acid).
-
Perform chemical imidization by adding a mixture of acetic anhydride and pyridine as a dehydrating agent to obtain the final soluble polymer, PB-PyDI.
-
Fabrication of Bottom-Gate, Top-Contact OFETs
This protocol details the fabrication of organic thin-film transistors using a solution-processable PMDI-based semiconductor.
Materials:
-
Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer
-
PMDI semiconductor solution (e.g., PB-PyDI in a suitable organic solvent)
-
Gold (Au) for source and drain electrodes
Protocol:
-
Substrate Cleaning and Preparation:
-
Clean the n-doped Si/SiO₂ wafers by sonicating in isopropanol, followed by acetone (B3395972) and chloroform.
-
Dry the substrates with a stream of nitrogen.
-
Treat the SiO₂ surface with hexamethyldisilazane (HMDS) to create a hydrophobic surface, which improves the film quality of the organic semiconductor.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the PMDI-based semiconductor in a suitable solvent (e.g., chloroform, dichlorobenzene).
-
Deposit the semiconductor film onto the prepared substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (e.g., 3000 rpm for 80 seconds for a ~30 nm film).
-
Anneal the film on a hotplate to remove residual solvent and improve crystallinity. The annealing temperature and time are material-dependent (e.g., 150 °C for 20 minutes).
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes in a top-contact configuration.
-
OFET Characterization
This protocol outlines the electrical characterization of the fabricated PMDI-based OFETs.
Equipment:
-
Semiconductor parameter analyzer
Protocol:
-
Transfer Characteristics Measurement:
-
With a constant drain-source voltage (VDS), sweep the gate-source voltage (VGS) and measure the drain-source current (IDS).
-
From the transfer curve (IDS vs. VGS), determine the on/off ratio and the threshold voltage (Vth).
-
-
Output Characteristics Measurement:
-
At various constant gate-source voltages (VGS), sweep the drain-source voltage (VDS) and measure the drain-source current (IDS).
-
The output curves (IDS vs. VDS) show the current modulation by the gate voltage.
-
-
Calculation of Electron Mobility:
-
The field-effect mobility (μ) in the saturation regime can be calculated from the transfer characteristics using the following equation: IDS = (W * Ci / 2L) * μ * (VGS - Vth)2 where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.
-
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
References
- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyromellitic Diimide in Transparent and Flexible Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of pyromellitic diimide (PMDI) and its derivatives in the burgeoning field of transparent and flexible electronics. PMDI-based materials are attracting significant attention due to their excellent thermal, mechanical, and electronic properties, coupled with their inherent transparency.[1][2] These characteristics make them prime candidates for next-generation electronic devices, including wearable sensors, flexible displays, and transparent integrated circuits.
Introduction to this compound
This compound is the smallest aromatic diimide, a feature that provides it with a high electron affinity suitable for electron injection and transport in semiconductor devices.[1] Polymers and small molecules derived from PMDI exhibit high dimensional stability, good chemical resistance, and are often highly transparent in the near ultraviolet-visible regions.[1] These properties are critical for the fabrication of durable and high-performance flexible and transparent electronics. The core structure of PMDI can be chemically modified to tune its solubility, electronic properties, and film-forming capabilities, making it a versatile building block for various electronic applications.
Key Applications in Flexible and Transparent Electronics
The primary application of PMDI derivatives in this field is as n-channel (electron-transporting) materials in Organic Field-Effect Transistors (OFETs).[3][4] Their electron-deficient nature facilitates efficient electron transport, a crucial requirement for complementary logic circuits, which are the foundation of modern electronics.
Key applications include:
-
Active layers in n-channel OFETs: PMDI-based polymers and small molecules can be solution-processed to form the active semiconducting layer in transistors.
-
Electron-transporting binders: In blend systems, PMDI-based polymers can serve as a matrix for other high-mobility n-type materials, improving film morphology and device performance.[1]
-
Transparent insulating layers: Polyimides derived from pyromellitic dianhydride are widely used as flexible and transparent substrates and gate dielectrics.[2][5]
-
Sensors: The electronic properties of PMDI-based materials can be modulated by external stimuli, making them suitable for sensing applications.[6]
Quantitative Performance Data
The performance of PMDI-based materials in electronic devices can be quantified by several key metrics. The following tables summarize reported values for electron mobility, on/off current ratio, and other relevant parameters.
| Material System | Substrate | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| This compound derivatives with fluorinated side chains | Not Specified | Up to 0.079 | 1,000,000 | [3][4] |
| PMDI-based polymer (PB-PyDI) | Not Specified | Modest (as sole semiconductor) | Not Specified | [1] |
| PB-PyDI blended with PCBM (1:9) | Not Specified | 3 x 10⁻³ | 1000 | [1] |
| PB-PyDI/PCBM blend exposed to propylamine | Not Specified | 10⁻² | Not Specified | [1] |
| Thieno[3,4-c]pyrrole-4,6-dione and this compound based homopolymers | Not Specified | 2.11 x 10⁻³ | Not Specified | [7] |
| Material | LUMO Level (eV) | HOMO Level (eV) | Optical Band Gap (eV) | Reference |
| This compound-based polymers | -3.58 to -3.93 | Not Specified | 1.1 to 1.7 | [3][4] |
| PyDI-BOCF3 | Not Specified | Not Specified | 3.56 | [8] |
| PyDI-BSCF3 | Not Specified | Not Specified | 3.49 | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a PMDI-based polymer and the fabrication of a solution-processed organic field-effect transistor.
Synthesis of a Soluble this compound-Based Polymer (PB-PyDI)
This protocol is based on the synthesis of a 3,6 and N,N'-linked this compound-based polymer, which has demonstrated good film-forming ability and is transparent.[1]
Materials:
-
3,6-diamino-N,N'-dialkyl-pyromellitic diimide (monomer 5 in the reference)
-
Pyromellitic dianhydride (6)
-
1-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Formation:
-
In a dry, nitrogen-purged flask, dissolve the diamine monomer (5) in anhydrous NMP.
-
Slowly add an equimolar amount of pyromellitic dianhydride (6) to the solution while stirring vigorously.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 1:1 molar ratio with respect to the repeating unit).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer precipitate by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Experimental Workflow: Synthesis of PB-PyDI
Caption: Workflow for the synthesis of a soluble this compound-based polymer.
Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a PMDI-based polymer blend.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
PMDI-based polymer (e.g., PB-PyDI)
-
Solvent for the polymer blend (e.g., chloroform (B151607) or chlorobenzene)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or UV-ozone to remove organic residues and improve the surface energy.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the PMDI-based polymer and PCBM in the desired weight ratio (e.g., 1:9) in a suitable solvent.[1]
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the solution onto the cleaned Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the film on a hotplate at a temperature and for a duration optimized for the specific material system to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Deposit the gold source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Experimental Workflow: OFET Fabrication
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Logical Relationships and Design Principles
The performance of PMDI-based electronic devices is governed by a complex interplay of molecular structure, processing conditions, and device architecture.
Logical Diagram: Performance Factors in PMDI-based Electronics
Caption: Key factors influencing the performance of PMDI-based electronic devices.
Design Principles for High-Performance PMDI-based Materials:
-
Tuning Electron Affinity: The introduction of electron-withdrawing groups, such as fluorine atoms, into the side chains can lower the LUMO energy level, facilitating electron injection and improving n-type performance.[4]
-
Enhancing Solubility and Processability: Attaching appropriate side chains to the PMDI core is crucial for achieving good solubility in common organic solvents, which is a prerequisite for solution-based fabrication techniques.[1]
-
Controlling Intermolecular Interactions: The packing of PMDI molecules in the solid state significantly impacts charge transport. Side chain engineering can be used to control the π-π stacking distance and dimensionality of charge transport pathways.[4]
-
Donor-Acceptor Copolymers: Creating copolymers that alternate PMDI acceptor units with electron-rich donor units is a powerful strategy to tune the polymer's electronic and optical properties, including the band gap and charge transport characteristics.[9]
By carefully considering these design principles and following systematic experimental protocols, researchers can harness the full potential of this compound for the development of next-generation transparent and flexible electronics.
References
- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dianhydrides.com [dianhydrides.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.utexas.edu [sites.utexas.edu]
- 6. mdpi.com [mdpi.com]
- 7. Polymers based on thieno[3,4- c ]pyrrole-4,6-dione and this compound by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04602D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymers Based on this compound - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Technical Support Center: Pyromellitic Diimide (PMDI) in Battery Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the cycling stability of pyromellitic diimide (PMDI)-based active materials in batteries.
Frequently Asked Questions (FAQs)
Q1: Why is my PMDI-based battery showing rapid capacity fade within the first 100 cycles?
A1: Rapid capacity fade in PMDI-based cells is a common issue primarily attributed to two degradation pathways:
-
Dissolution of Active Material: Small PMDI molecules and oligomers have a tendency to dissolve into common organic electrolytes, leading to a continuous loss of active material from the electrode.[1][2][3]
-
Irreversible Ring Opening: The five-membered imide ring in PMDI is susceptible to nucleophilic attack, which can cause an irreversible ring-opening reaction during cycling. This degradation mechanism alters the redox-active structure of the molecule, rendering it electrochemically inactive and contributing significantly to capacity loss.[2][4] Studies suggest that the smaller ring size of PMDI may create greater ring strain, making it more vulnerable to this type of degradation compared to larger diimide structures like naphthalene (B1677914) diimide (NDI).[2][4]
Q2: What is the theoretical capacity of PMDI, and why am I not achieving it?
A2: PMDI has a high theoretical specific capacity, often cited around 248 mAh/g, due to its low molecular weight and two-electron redox process.[4] Failure to achieve this theoretical value can stem from several factors:
-
Incomplete utilization of the active material due to poor electronic conductivity within the electrode.
-
The degradation mechanisms mentioned in Q1 (dissolution and ring-opening) beginning from the very first cycle.
-
Unfavorable electrode-electrolyte interactions that hinder the redox reactions.[5]
Q3: The voltage profile of my PMDI cathode has two distinct plateaus. Is this normal, and can it be changed?
A3: Yes, it is typical for PMDI-based materials to exhibit two distinct redox phenomena, resulting in a two-plateau voltage profile during charging and discharging.[1][3][6] This corresponds to the two-step reduction/oxidation of the diimide groups. While this is an intrinsic property, recent research has shown that molecular architecture can influence this behavior. For instance, arranging PMDI units into a rigid molecular triangle can induce through-space electron sharing, resulting in a single, well-defined output voltage plateau.[6]
Q4: How can I increase the low redox potential of my PMDI-based cathode?
A4: The redox potential of PMDI can be increased by introducing strong electron-withdrawing groups to the aromatic core.[7] According to Hammett theory, substituents like cyano (–CN) or bromide (–Br) can effectively lower the energy levels of the molecular orbitals involved in the redox process, thereby increasing the potential.[7] This strategy aims to develop more competitive organic positive electrode materials.[7]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common experimental issues.
Guide 1: Diagnosing the Cause of Capacity Fade
If you are experiencing significant capacity decay, the following workflow can help identify the root cause.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming dissolution of pyromellitic diimide active material in electrolyte.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyromellitic diimide (PMDI) active materials in electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of capacity fade in batteries using this compound (PMDI) as an active material?
A1: The primary cause of capacity fade in PMDI-based batteries is the dissolution of the active material into the organic electrolyte.[1][2][3][4] This leads to a loss of redox-active species from the electrode. Additionally, PMDI can undergo intrinsic degradation through irreversible imide ring-opening, especially during prolonged charge-discharge cycles.[1][5]
Q2: What are the common strategies to overcome the dissolution of PMDI in the electrolyte?
A2: Several strategies have been developed to mitigate the dissolution of PMDI, including:
-
Polymerization: Synthesizing polyimides or creating cross-linked PMDI networks to increase molecular weight and reduce solubility.[1][3][5]
-
Copolymerization: Introducing other monomer units to create copolymers with reduced solubility.[3][6]
-
Salt Formation: Preparing lithiated salts of PMDI to decrease solubility in organic electrolytes.[7][8]
-
Electrolyte Modification: Using high-concentration electrolytes (HCEs) or localized high-concentration electrolytes (LHCEs) to reduce the solvating power of the electrolyte.[2][9]
-
Composite Formation: Encapsulating PMDI within a conductive and porous carbon matrix, such as CMK-3, to physically confine the active material.[9][10]
-
Intramolecular Hydrogen Bonds: Introducing functional groups that can form intramolecular hydrogen bonds to weaken the interaction with the electrolyte.[10]
Q3: Besides dissolution, are there other degradation mechanisms for PMDI?
A3: Yes, studies have shown that the five-membered imide ring of PMDI is susceptible to nucleophilic attack from components in the electrolyte, leading to irreversible ring-opening.[1][5] This intrinsic instability contributes to capacity loss, independent of dissolution. Cross-linked structures can help isolate and study this intrinsic degradation by preventing dissolution.[1][5]
Q4: How does the molecular structure of diimides affect their stability?
A4: The size of the aromatic core in diimides plays a crucial role in their stability. Larger aromatic systems, like naphthalene (B1677914) diimide (NDI), can more effectively delocalize the negative charge and spin density of the radical anion intermediates formed during cycling, leading to greater stability compared to the smaller this compound.[1]
Troubleshooting Guide
Issue: Rapid capacity drop in the initial cycles.
| Possible Cause | Troubleshooting Steps |
| Active Material Dissolution | 1. Confirm Dissolution: Analyze the electrolyte for dissolved PMDI species using techniques like UV-Vis spectroscopy. 2. Modify the Active Material: Consider synthesizing a polymeric or cross-linked version of PMDI to reduce solubility. 3. Alter the Electrolyte: Experiment with high-concentration electrolytes (HCEs) or localized high-concentration electrolytes (LHCEs). 4. Incorporate into a Host: Prepare a composite of PMDI with a porous carbon material. |
| Intrinsic PMDI Degradation | 1. Post-mortem Analysis: Use Fourier-Transform Infrared (FT-IR) spectroscopy and solid-state NMR (ssNMR) on the cycled cathode to check for changes in the imide ring structure.[5] 2. Consider Alternative Diimides: If imide ring-opening is confirmed, explore more stable diimide structures like naphthalene diimide (NDI). |
| Poor Electrode Formulation | 1. Optimize Binder and Conductive Additive: Ensure good adhesion and electronic conductivity within the electrode by optimizing the weight ratios of the active material, binder, and conductive carbon. |
Issue: Poor rate capability.
| Possible Cause | Troubleshooting Steps |
| Low Ionic/Electronic Conductivity | 1. Enhance Electronic Conductivity: Increase the amount of conductive additive (e.g., carbon black, CNTs) in the electrode. 2. Improve Ionic Conductivity: Ensure good electrolyte wetting of the electrode. Consider using electrolyte additives that can improve ionic transport. |
| Slow Redox Kinetics | 1. Structural Modification: The intrinsic redox kinetics of PMDI can be a limiting factor. While challenging to modify directly, exploring derivatives with different substituent groups could alter the electronic properties. |
Quantitative Data Summary
Table 1: Comparison of Cycling Stability for Different PMDI-based Cathodes
| Active Material | Electrolyte | C-Rate | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Reference |
| PMDI-EG (cross-linked) | LiTSFI in DME:DOL | 0.5 C | 110 (90% of theoretical) | ~9% | [5] |
| PNDI-EG (cross-linked) | LiTSFI in DME:DOL | 0.5 C | 97 (88% of theoretical) | 96% | [5] |
| PMDI-based copolymer | 1.0 M LiPF6 in EC/DEC/DMC | C/10 | 73 | ~53% (after 50 cycles) | [3][6] |
| PTCDA with diluted electrolyte | Not specified | 1000 mA/g | Not specified | 91% (after 1000 cycles) | [2] |
Table 2: Rate Capability of Cross-linked PMDI-EG vs. PNDI-EG
| C-Rate | PMDI-EG Discharge Capacity (mAh/g) | PNDI-EG Discharge Capacity (mAh/g) | Reference |
| 0.5 C | ~110 | 97 | [5] |
| 1 C | Significantly lower | 93 | [5] |
| 2 C | Significantly lower | 84 | [5] |
| 5 C | Significantly lower | 50 | [5] |
| 10 C | Significantly lower | 10 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Cross-linked PMDI-EG via Cationic Polymerization
This protocol is based on the synthesis of PNDI-EG and can be adapted for PMDI-EG.[5]
-
Monomer Synthesis (Mitsunobu Reaction):
-
Dissolve the vinyl ethylene (B1197577) glycol-functionalized PMDI monomer in an appropriate solvent.
-
At 0 °C, add triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD).
-
Warm the reaction to room temperature and then reflux at 85 °C for 48 hours.
-
Evaporate the solvents and purify the crude product by filtration through a short silica (B1680970) plug and subsequent crystallization.
-
-
Cationic Polymerization:
-
Degas a solution of the monomer in a suitable solvent using the freeze-pump-thaw method for three cycles.
-
At room temperature, inject SnCl4 as the initiator.
-
Stir the mixture at 40 °C for 24 hours.
-
Pour the reaction mixture into methanol (B129727) to precipitate the polymer.
-
Filter the solid, wash with acetone, and perform a Soxhlet extraction with acetone.
-
Dry the resulting cross-linked polymer under vacuum at 50 °C.
-
Protocol 2: Electrode Preparation and Cell Assembly
-
Slurry Preparation:
-
Mix the active material (e.g., cross-linked PMDI-EG), a conductive additive (e.g., carbon black), and a binder (e.g., PVdF) in a weight ratio of 30:60:10 in a suitable solvent (e.g., NMP).
-
Stir the mixture until a homogeneous slurry is formed.
-
-
Electrode Casting:
-
Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade.
-
Dry the electrode in a vacuum oven at a specified temperature (e.g., 110 °C).
-
-
Cell Assembly:
-
Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.
-
Use the prepared electrode as the cathode, lithium metal as the anode, and a separator (e.g., glass fiber).
-
Add the desired electrolyte (e.g., 1 M LiTSFI in a 1:1 v/v mixture of DME and DOL).
-
Visualizations
Caption: Strategies to mitigate the dissolution of this compound.
Caption: Intrinsic degradation pathway of this compound.
Caption: Experimental workflow for evaluating modified PMDI materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Diluents Effect on Inhibiting Dissolution of Organic Electrode for Highly Reversible Li‐Ion Batteries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revealing the dissolution mechanism of organic carbonyl electrodes in lithium–organic batteries - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07932A [pubs.rsc.org]
- 5. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of polyketones with N-cyclic structure as electrode material for electrochemical energy storage: case of this compound dilithium salt - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Charge Carrier Mobility in Pyromellitic Diimide (PMDI) OFETs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing charge carrier mobility in pyromellitic diimide (PMDI) based Organic Field-Effect Transistors (OFETs).
Frequently Asked Questions (FAQs)
Q1: What are typical electron mobility values for PMDI-based OFETs?
Electron mobility in PMDI OFETs can vary significantly depending on the specific molecular structure, device architecture, and processing conditions. Reported values generally range from 10⁻³ cm²/Vs to as high as 0.136 cm²/Vs.[1][2] For instance, some this compound derivatives with fluorinated side chains have demonstrated mobilities up to 0.079 cm²/Vs.[2] Blending PMDI-based polymers with other materials, such as PCBM, has also been shown to enhance electron mobility, with values reaching up to 10⁻² cm²/Vs after treatment with propylamine.[2]
Q2: What is a common device architecture for fabricating PMDI OFETs?
A frequently used device architecture is the bottom-gate, top-contact configuration.[3] In this setup, a heavily doped silicon wafer often serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. The PMDI thin film is then deposited onto the dielectric, followed by the deposition of source and drain electrodes on top of the semiconductor layer.
Q3: How does annealing affect the performance of PMDI OFETs?
Annealing, both thermal and solvent vapor annealing, is a critical step for improving the crystallinity and molecular ordering of the PMDI thin film, which in turn enhances charge carrier mobility.[4][5] Thermal annealing can promote the formation of more ordered crystalline domains and reduce defects within the film.[4] Similarly, solvent vapor annealing can induce recrystallization and lead to the formation of more stable and ordered morphologies.[6][7][8] The optimal annealing temperature and time are highly dependent on the specific PMDI derivative and the solvent used for film deposition.
Q4: What are common solvents used for solution-processing of PMDI derivatives?
Chlorobenzene is a commonly used solvent for solution-processing of PMDI-based polymers due to its ability to dissolve these materials and facilitate the formation of uniform thin films via techniques like spin-coating.[3] The choice of solvent is crucial as it can significantly influence the morphology and quality of the resulting thin film.
Troubleshooting Guides
Issue 1: Low Electron Mobility
Problem: The measured electron mobility of the PMDI OFET is significantly lower than expected values reported in the literature.
Possible Causes and Solutions:
-
Poor Film Morphology: A disordered or non-uniform semiconductor film can severely limit charge transport.
-
Solution: Optimize the deposition parameters. For spin-coating, adjust the spin speed and solution concentration.[3] Consider using different solvents or solvent mixtures to improve film quality.
-
Solution: Implement or optimize an annealing step. Experiment with a range of thermal annealing temperatures and durations in a vacuum or inert atmosphere.[3] Alternatively, explore solvent vapor annealing with different solvent vapors to promote molecular self-assembly.[6][7][8]
-
-
High Contact Resistance: A large energy barrier between the source/drain electrodes and the PMDI semiconductor can impede charge injection and extraction.
-
Solution: Choose appropriate electrode materials. While gold is common, its work function may not be ideally matched with the LUMO level of the PMDI. Consider using lower work function metals like aluminum or calcium for better electron injection.[3]
-
Solution: Introduce an interfacial layer. A thin electron injection layer between the semiconductor and the electrodes can reduce the contact barrier.
-
-
Dielectric Surface Issues: The properties of the gate dielectric surface can influence the growth and ordering of the PMDI film.
-
Solution: Treat the dielectric surface. Using self-assembled monolayers (SAMs) like hexamethyldisilazane (B44280) (HMDS) on the SiO₂ surface can modify its surface energy and promote better ordering of the PMDI molecules.[3]
-
Issue 2: High OFF Current and Low ON/OFF Ratio
Problem: The transistor exhibits a high leakage current when in the "OFF" state, resulting in a poor ON/OFF ratio.
Possible Causes and Solutions:
-
Impure Semiconductor Material: Impurities in the synthesized PMDI material can act as dopants, leading to a higher OFF current.
-
Solution: Purify the PMDI material thoroughly using techniques like column chromatography, recrystallization, or sublimation.
-
-
Gate Leakage: A significant current may be flowing through the gate dielectric.
-
Solution: Verify the quality of the gate dielectric. Ensure the SiO₂ layer is of high quality and free of pinholes. Measure the gate leakage current independently to confirm its integrity. Consider using alternative or thicker dielectric materials if the issue persists.
-
-
Ambient Effects: Exposure to air and moisture can affect the performance of n-type organic semiconductors.
-
Solution: Fabricate and characterize the devices in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon). If measurements must be done in air, consider device encapsulation to protect the active layer. Thionation and fluorination of pyromellitic diimides have been shown to improve air-stability.[9][10]
-
Issue 3: Inconsistent Device Performance
Problem: Significant variation in performance parameters (mobility, threshold voltage) is observed across different devices on the same substrate or between different batches.
Possible Causes and Solutions:
-
Non-uniform Film Thickness: Variations in the thickness of the semiconductor layer can lead to inconsistent device characteristics.
-
Solution: Optimize the spin-coating process for better uniformity. Ensure the substrate is clean and the solution is filtered before deposition.
-
-
Inconsistent Annealing: Temperature gradients or variations in annealing time can result in different film morphologies across the substrate.
-
Solution: Ensure uniform heating during thermal annealing. Use a calibrated hotplate or oven that provides consistent temperature distribution. For solvent vapor annealing, ensure the sample is uniformly exposed to the solvent vapor.
-
-
Electrode Deposition Issues: Inconsistent electrode thickness or poor adhesion can affect contact resistance and overall device performance.
-
Solution: Monitor the deposition rate and final thickness of the electrodes carefully during thermal evaporation. Ensure the substrate is clean before electrode deposition to promote good adhesion.
-
Quantitative Data Summary
Table 1: Electron Mobility and ON/OFF Ratios for various PMDI-based OFETs
| PMDI Derivative/Copolymer | Electron Mobility (cm²/Vs) | ON/OFF Ratio | Annealing Conditions | Solvents | Reference |
| PMDI with fluorinated side chains | up to 0.079 | 10⁶ | Not specified | Not specified | [2] |
| PMDI-based polymer (PB-PyDI) | modest | Not specified | 56 °C in vacuum | Chlorobenzene | [3] |
| PB-PyDI blended with PCBM (1:9) | 3 x 10⁻³ | Not specified | 56 °C in vacuum | Chlorobenzene | [2] |
| PB-PyDI/PCBM blend with propylamine | 10⁻² | Not specified | 56 °C in vacuum | Chlorobenzene | [2] |
| General PMDI compounds | > 0.01 | up to 1,000,000 | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact PMDI OFET
-
Substrate Cleaning:
-
Start with a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer.
-
Sonnicate the substrate sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
Treat the SiO₂ surface with hexamethyldisilazane (HMDS) vapor or solution to create a hydrophobic surface. This can be done by placing the substrate in a vacuum desiccator with a small amount of HMDS for several hours.
-
-
Semiconductor Deposition:
-
Annealing:
-
Transfer the substrate to a vacuum oven or a glovebox with a hotplate.
-
Anneal the film at a predetermined temperature and time (e.g., 56 °C in vacuum).[3]
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., Aluminum) through a shadow mask using thermal evaporation. Define the channel width (W) and length (L) through the mask dimensions (e.g., W = 8000 µm, L = 100 µm).[3]
-
-
Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere to extract parameters like electron mobility and the ON/OFF ratio.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of PMDI OFETs.
Caption: Troubleshooting logic for addressing low charge carrier mobility in PMDI OFETs.
References
- 1. WO2010011658A2 - this compound organic semiconductors and devices - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oa.tib.eu [oa.tib.eu]
- 7. Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene) [frontiersin.org]
- 9. Pyromellitic dithioimides: thionation improves air-stability and electron mobility of N-type organic field-effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Pyromellitic dithioimides: thionation improves air-stability and electron mobility of N-type organic field-effect transistors. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Side Chain Engineering of Pyromellitic Diimide (PMDI) Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyromellitic diimide (PMDI) polymers. The focus is on improving polymer performance through side chain engineering, addressing common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, characterization, and application of PMDI polymers.
1. Polymer Synthesis & Purification
| Question/Issue | Potential Causes | Solutions & Recommendations |
| Low Polymer Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Polymerization of monomers or reactions with impurities.[1] - Poor monomer quality: Impure or degraded starting materials. | - Optimize reaction conditions: Gradually increase reaction time and/or temperature, monitoring the reaction progress by techniques like TLC or NMR. - Ensure high-purity monomers: Purify monomers before use, for example, by recrystallization or sublimation. Ensure all glassware is thoroughly dried to prevent hydrolysis of anhydrides. - Control monomer addition: For reactive monomers prone to self-polymerization, consider slow or portion-wise addition to the reaction mixture.[1] |
| Poor Solubility of the Final Polymer | - Rigid polymer backbone: The inherent rigidity of the PMDI core can lead to strong intermolecular interactions and low solubility. - Inappropriate side chains: Short, linear, or non-flexible side chains may not provide sufficient steric hindrance to prevent aggregation. - Aggregation during polymerization: The polymer may precipitate out of solution as it forms. | - Introduce flexible/bulky side chains: Incorporate long, branched alkyl chains (e.g., 2-decyltetradecyl) or oligo(ethylene glycol) chains to increase the free volume and disrupt packing.[2][3] - Choose appropriate polymerization method: Chemical imidization is often preferred over thermal imidization to obtain a more soluble polymer.[2] - Select a suitable solvent: Use high-boiling point, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for polymerization.[2][4] |
| Broad or Bimodal Molecular Weight Distribution (High PDI) | - Side reactions or chain transfer: Uncontrolled side reactions can lead to a variety of chain lengths. - Slow initiation or termination: Inconsistent initiation or termination rates during polymerization. | - Purify monomers and solvents: Remove any impurities that could act as chain transfer agents. - Control reaction temperature: Maintain a stable and optimal temperature throughout the polymerization process. - Consider controlled polymerization techniques: Where applicable, methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization can provide better control over molecular weight distribution. |
2. Thin-Film Deposition & Characterization
| Question/Issue | Potential Causes | Solutions & Recommendations |
| Poor Film Quality (e.g., cracks, pinholes, aggregation) | - Low polymer solubility: The polymer may not be fully dissolved, leading to aggregates in the film. - Inappropriate solvent: A solvent with a boiling point that is too low can lead to rapid, uncontrolled drying. - Substrate incompatibility: Poor wetting of the polymer solution on the substrate surface. - Strong intermolecular aggregation: The tendency of PMDI cores to π-stack can lead to large crystalline domains and rough films. | - Optimize polymer solution: Ensure the polymer is fully dissolved, if necessary by gentle heating or sonication. Filter the solution before use. - Solvent selection: Use a solvent or a solvent mixture with a higher boiling point to slow down the evaporation rate. - Substrate treatment: Modify the substrate surface (e.g., with self-assembled monolayers) to improve wettability and promote ordered film growth. - Control aggregation: Introduce bulky side chains or use processing additives to modulate intermolecular interactions and control crystallinity. |
| Inconsistent Device Performance (e.g., large variation in electron mobility) | - Variations in film morphology: Inconsistent film thickness, roughness, or crystallinity across different devices. - Trapped solvent: Residual solvent in the film can act as traps for charge carriers. - Degradation of the polymer: Exposure to air, moisture, or light can degrade the polymer and affect its electronic properties. | - Standardize deposition process: Carefully control all parameters of the film deposition process, such as spin-coating speed and time, substrate temperature, and annealing conditions. - Optimize annealing: Anneal the films at an optimal temperature and for a sufficient duration to remove residual solvent and improve molecular ordering. - Work in an inert atmosphere: Handle the polymer solutions and fabricate devices in a glovebox to minimize exposure to oxygen and moisture. |
Frequently Asked Questions (FAQs)
Q1: How does the length of the alkyl side chain affect the performance of PMDI polymers?
A1: The length of the alkyl side chain has a significant impact on the solubility, morphology, and electronic properties of PMDI polymers. Generally, longer alkyl chains improve solubility by increasing the entropy of the system and providing greater steric hindrance, which helps to overcome the strong intermolecular interactions of the rigid PMDI core.[3] However, excessively long side chains can sometimes lead to a decrease in charge carrier mobility by increasing the distance between polymer backbones and disrupting π-π stacking. Therefore, an optimal side chain length needs to be determined for a balance between processability and performance.[3]
Q2: What is the effect of side chain branching on PMDI polymer properties?
A2: Branched side chains are highly effective at improving the solubility of PMDI polymers.[2] The branching point and the length of the branches influence the packing of the polymer chains in the solid state.[3] Side chains with branching points further away from the polymer backbone can sometimes lead to more ordered packing and higher electron mobility. Introducing branching can also affect the mechanical properties of the polymers, often leading to more ductile materials.[3]
Q3: Can side chain engineering be used to tune the energy levels (HOMO/LUMO) of PMDI polymers?
A3: While the LUMO (Lowest Unoccupied Molecular Orbital) energy level of PMDI-based polymers is primarily determined by the electron-deficient PMDI core, side chain engineering can have a modest tuning effect.[5] The introduction of electron-donating or electron-withdrawing groups into the side chains can slightly alter the electronic properties of the polymer. However, a more effective strategy for tuning the energy levels is to copolymerize the PMDI unit with different electron-rich (donor) co-monomers.
Q4: What are the key characterization techniques for side-chain engineered PMDI polymers?
A4: The key characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the final polymer.[4][6]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: To investigate the optical properties and determine the optical bandgap of the polymer in solution and as a thin film.[5]
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including the HOMO and LUMO energy levels.[2][5]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase transitions of the polymer.[7][8]
-
Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD): To study the morphology and crystallinity of the polymer thin films.
Quantitative Data Summary
Table 1: Impact of Side Chain Structure on the Electron Mobility of PMDI-based Polymers
| Polymer ID | Side Chain Type | Electron Mobility (cm²/V·s) | Measurement Condition | Reference |
| PB-PyDI | 2-decyltetradecyl | 3 x 10⁻³ | Thin-film transistor | [2] |
| PB-PyDI:PCBM (9:1 blend) | 2-decyltetradecyl | 10⁻² | Thin-film transistor | [2] |
| PyDI-FBuM | Perfluorobutylmethyl | 0.026 | Thin-film transistor | [9] |
| 3,6-dibromo PyDI-FBuM | Perfluorobutylmethyl | 0.2 | Thin-film transistor | [9] |
| PMDI derivative | Unspecified fluoroalkyl | up to 0.079 | Thin-film transistor | [5][10] |
Table 2: Electrochemical Properties of a Representative PMDI Polymer (PB-PyDI)
| Property | Value | Method | Reference |
| LUMO Level | -3.80 eV | Cyclic Voltammetry | [2] |
| HOMO Level | -7.00 eV | Calculated from LUMO and Optical Bandgap | [2] |
| Electrochemical Bandgap | - | - | |
| Optical Bandgap (thin film) | 3.2 eV | UV-Vis Spectroscopy | [2] |
Experimental Protocols
1. General Synthesis Protocol for a Soluble PMDI Polymer (Two-Step Polycondensation)
This protocol is a generalized procedure based on the synthesis of PB-PyDI.[2]
Step 1: Synthesis of N,N'-bis(alkyl)diamino-pyromellitic diimide Monomer
-
React 3,6-dibromopyromellitic dianhydride with a long-chain branched amine (e.g., 2-decyl-1-tetradecyl amine) in a dry solvent like THF at room temperature to form the amic acid.
-
Treat the amic acid with sodium acetate (B1210297) and acetic anhydride (B1165640) to yield the N,N'-bis(alkyl)-3,6-dibromothis compound.
-
Perform a Suzuki-Miyaura coupling reaction between the dibrominated PMDI derivative and an aminophenylboronic acid ester to introduce the amino groups.
-
Purify the resulting diamine monomer using column chromatography.
Step 2: Polycondensation
-
In an inert atmosphere (e.g., a glovebox), dissolve the diamine monomer and an equimolar amount of pyromellitic dianhydride in a dry, high-boiling point solvent (e.g., 1-methyl-2-pyrrolidone).
-
Stir the mixture at room temperature to form the poly(amic acid).
-
Perform chemical imidization by adding a dehydrating agent, such as a mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture until the imidization is complete.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
2. Protocol for Thin-Film Transistor (TFT) Fabrication and Characterization
This is a general protocol for fabricating and testing a bottom-gate, top-contact organic thin-film transistor (OTFT).
Fabrication:
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., a heavily n-doped silicon wafer with a thermally grown SiO₂ dielectric layer) by sonicating in a series of solvents (e.g., deionized water, acetone, isopropanol) and then drying it with a stream of nitrogen.
-
Substrate Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve the interface properties.
-
Polymer Film Deposition: Dissolve the PMDI polymer in a suitable solvent (e.g., chloroform, chlorobenzene) and spin-coat the solution onto the substrate to form a thin film.
-
Annealing: Anneal the polymer film at a specific temperature (e.g., 56 °C) under an inert atmosphere to remove residual solvent and improve film morphology.[2]
-
Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the polymer film through a shadow mask using thermal evaporation.
Characterization:
-
Measure the output and transfer characteristics of the TFT device using a semiconductor parameter analyzer in an inert atmosphere.
-
Calculate the field-effect electron mobility (μ) in the saturation regime using the following equation: I_DS = (W / 2L) * μ * C_i * (V_GS - V_T)² where I_DS is the drain-source current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, V_GS is the gate-source voltage, and V_T is the threshold voltage.
Mandatory Visualizations
Caption: Experimental workflow for PMDI polymer synthesis, characterization, and device fabrication.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
- 5. researchgate.net [researchgate.net]
- 6. measurlabs.com [measurlabs.com]
- 7. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of side chain length on film structure and electron mobility of core-unsubstituted pyromellitic diimides and enhanced mobility of the dibrominated core using the optimized side chain - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cyanation of Dibromopyromellitic Diimide
Welcome to the technical support center for troubleshooting the cyanation of dibromopyromellitic diimide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes, specifically focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield or no reaction in the cyanation of dibromothis compound?
Low yields in the cyanation of aryl halides like dibromothis compound are common and can stem from several factors. The most frequent issues include inactive catalysts, catalyst poisoning by cyanide ions, suboptimal reaction conditions (temperature, solvent, base), and poor reagent quality. Dibromothis compound is an electron-deficient substrate, which influences the kinetics of the catalytic cycle. The rate-determining step for such substrates is often the reductive elimination.[1]
Q2: My starting material, dibromothis compound, is largely unconsumed. What are the likely causes?
If you observe a significant amount of unreacted starting material, it typically points to a problem with the reaction initiation. Consider the following possibilities:
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Inactive Catalyst: The palladium catalyst, whether homogeneous (e.g., Pd(OAc)₂) or heterogeneous (e.g., Pd/C), may be inactive. Ensure you are using a fresh, high-quality catalyst and that the precatalyst is properly activated to the Pd(0) state.
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Ligand Issues: The choice of ligand is critical. For electron-deficient substrates, sterically demanding and electron-rich phosphine (B1218219) ligands are often required to facilitate the catalytic cycle.[2] Ensure the ligand is not degraded and is used in the correct ratio.
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Insufficient Temperature: Many cyanation reactions require elevated temperatures (110-140 °C) to proceed efficiently, particularly to drive the oxidative addition and reductive elimination steps.[3][4] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.
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Reagent Purity: Ensure the dibromothis compound starting material and all reagents, especially the cyanide source and solvent, are pure and anhydrous (if required by the protocol). Impurities can interfere with the catalyst.
Q3: The reaction starts, but stalls before completion. What is the most probable cause?
A reaction that initiates but fails to reach completion is a classic symptom of catalyst deactivation or poisoning.
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Catalyst Poisoning by Cyanide: This is a primary challenge in cyanation reactions.[5][6] High concentrations of free cyanide ions (CN⁻) can irreversibly bind to the palladium center, poisoning the catalyst and halting the catalytic cycle.[5][6]
-
Solution: Using a cyanide source with low cyanide solubility, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is highly recommended as they release cyanide slowly.[5][7] Additives like zinc formate (B1220265) can also help reactivate the catalyst.[3]
Q4: I am observing significant side product formation. What are these side products and how can I prevent them?
Side reactions can significantly reduce the yield of the desired dicyanated product. Common side products include:
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Mono-cyanated Product: Incomplete reaction can lead to a mixture of mono- and di-substituted products. To favor the dicyanated product, you may need to increase the reaction time, temperature, or the equivalents of the cyanide source and catalyst.
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Hydrolysis Products: If water is present in the reaction mixture, the bromide or the newly introduced cyano group can be hydrolyzed, leading to hydroxyl or amide/carboxylic acid byproducts, respectively. Using anhydrous solvents and reagents is crucial.
-
Decomposition: Pyromellitic diimides can be susceptible to decomposition under harsh conditions (very high temperatures or strongly basic media). Monitor the reaction for color changes that may indicate degradation and consider milder conditions if necessary.[7]
Troubleshooting and Optimization
Logical Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and resolving low-yield issues.
Caption: A flowchart for troubleshooting low yields in cyanation reactions.
Data Presentation: Optimizing Reaction Parameters
Successful cyanation is highly dependent on the interplay of several factors. The tables below summarize key variables.
Table 1: Comparison of Common Cyanide Sources
| Cyanide Source | Formula | Key Advantages | Key Disadvantages | Citations |
| Zinc Cyanide | Zn(CN)₂ | Low toxicity; slow CN⁻ release minimizes catalyst poisoning. | Can require higher temperatures. | [3][7] |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Non-toxic and inexpensive. | Often requires specific ligands and conditions. | [2][4][5] |
| Sodium/Potassium Cyanide | NaCN / KCN | Highly reactive; inexpensive. | Highly toxic; high free CN⁻ concentration can poison catalysts. | [2][5] |
| Trimethylsilyl Cyanide | TMSCN | Soluble in organic solvents. | Highly toxic and moisture-sensitive. | [5] |
Table 2: Example of Reaction Condition Optimization (Adapted from a study on a similar substrate) [1]
This data illustrates the impact of solvent choice on reaction conversion. The optimal solvent system was found to be a mixture of THF and water.
| Entry | Base | Solvent | Conversion (%) |
| 1 | KOAc | THF | 17 |
| 7 | None | THF | 23 |
| 8 | None | H₂O | 26 |
| 9 | None | THF/H₂O (1:1) | 60 |
| 12 | None | THF/H₂O (1:5) | 100 |
| 14 | None | THF/H₂O (1:9) | 39 |
Key Experimental Protocol & Visualization
General Protocol for Palladium-Catalyzed Cyanation
This protocol is a recommended starting point for the cyanation of dibromothis compound, adapted from established methods for aryl bromides.[3][7]
Reagents & Materials:
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N-alkyl dibromothis compound (1.0 equiv)
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Zinc Cyanide (Zn(CN)₂) (1.2 - 1.5 equiv for both bromine atoms)
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Palladium Catalyst (e.g., Pd/C, 2-5 mol%)
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Ligand (e.g., dppf, 4-10 mol%)
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Solvent (e.g., DMAC, DMF, or THF/H₂O mixture)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: Add the dibromothis compound, zinc cyanide, palladium catalyst, and ligand to an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Palladium-Catalyzed Cyanation Cycle
The following diagram illustrates the key steps in the catalytic cycle and highlights the catalyst poisoning pathway.
Caption: The catalytic cycle for Pd-catalyzed cyanation of an aryl bromide (Ar-Br).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Technical Support Center: sp2 Cross-Coupling Polymerization of Dibromopyromellitic Diimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sp2 cross-coupling polymerization of dibromopyromellitic diimide.
Troubleshooting Guides
Problem 1: Low or No Polymer Yield
Question: I am attempting a Suzuki or Stille cross-coupling polymerization with dibromothis compound, but I am getting very low yields or no polymer at all. What could be the issue?
Answer:
This is a common challenge as dibromothis compound is known to exhibit low reactivity in conventional cross-coupling reactions. The electron-deficient nature of the this compound core can hinder the oxidative addition step in the catalytic cycle. Here are several potential causes and troubleshooting steps:
-
Inherent Low Reactivity of the Monomer: The strong electron-withdrawing character of the diimide moiety deactivates the C-Br bonds, making oxidative addition to the palladium catalyst difficult.
-
Recommendation: Consider switching to a more suitable polymerization method such as Direct Arylation Polymerization (DArP) , which has shown greater success for electron-deficient monomers.
-
-
Catalyst and Ligand Inefficiency: The chosen palladium catalyst and ligand system may not be optimal for this specific electron-deficient monomer.
-
Recommendation: For Stille coupling, electron-rich and bulky phosphine (B1218219) ligands can be beneficial. For DArP, specific phosphine-based ligands have been designed to improve selectivity and yield.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or base can significantly impact the yield.
-
Recommendation: Carefully optimize the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions. A systematic screening of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents is recommended.
-
-
Monomer Impurity: Impurities in the dibromothis compound or the co-monomer can poison the catalyst.
-
Recommendation: Ensure all monomers are of high purity. Recrystallization or sublimation of the monomers before use is advisable.
-
Problem 2: Low Molecular Weight and Broad Polydispersity Index (PDI)
Question: My polymerization reaction is producing a polymer, but the molecular weight is consistently low and the PDI is high. How can I improve this?
Answer:
Achieving high molecular weight polymers with narrow PDI can be challenging with this monomer. Several factors can contribute to this issue:
-
Poor Solubility of Growing Polymer Chains: As the polymer chains grow, they may precipitate out of the solution, preventing further chain extension. This is a very common issue with rigid-backbone polymers containing this compound units.
-
Recommendation:
-
Introduce long, bulky, or branched alkyl side chains onto the imide nitrogens (e.g., 2-octyldodecyl). This is the most effective strategy to enhance solubility.
-
Use high-boiling point solvents that are good solvents for the polymer, such as chlorobenzene (B131634), o-dichlorobenzene, or N-methyl-2-pyrrolidone (NMP).
-
Conduct the polymerization at an elevated temperature to maintain the solubility of the growing polymer chains.
-
-
-
Side Reactions and Chain Termination: Side reactions such as homo-coupling or debromination can disrupt the stoichiometry and lead to premature chain termination.
-
Recommendation:
-
Carefully degas all solvents and reagents to remove oxygen, which can contribute to side reactions.
-
Ensure a strict 1:1 stoichiometric ratio of the comonomers.
-
Optimize the catalyst system to minimize side reactions. For instance, in Stille coupling, the choice of palladium precursor and ligand is crucial.
-
-
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the polymerization, leading to a cessation of chain growth.
-
Recommendation:
-
Use robust catalyst systems, such as those with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are known to be more stable.
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst.
-
-
Problem 3: Poor Solubility of the Final Polymer
Question: I have successfully synthesized a poly(this compound)-based polymer, but it has very poor solubility in common organic solvents, making characterization and processing difficult. What can I do?
Answer:
The rigid and planar structure of the this compound unit promotes strong intermolecular π-π stacking, leading to poor solubility. The following strategies can be employed to improve the solubility of the final polymer:
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Introduction of Solubilizing Side Chains: This is the most critical factor for improving solubility.
-
Recommendation: Synthesize dibromothis compound monomers with long, branched alkyl chains (e.g., 2-ethylhexyl, 2-octyldodecyl) attached to the imide nitrogens. The bulkiness of these chains disrupts the intermolecular packing and enhances solubility.
-
-
Copolymerization with Flexible or Bulky Comonomers: Incorporating more flexible or bulky units into the polymer backbone can reduce the overall rigidity and improve solubility.
-
Recommendation: Choose comonomers that are known to impart good solubility to conjugated polymers, such as those containing long alkyl-substituted thiophenes or fluorene (B118485) units.
-
-
Solvent Selection:
-
Recommendation: Test a range of high-boiling point, polar aprotic solvents such as chloroform (B151607), chlorobenzene, o-dichlorobenzene, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling method is most suitable for the polymerization of dibromothis compound?
A1: While traditional methods like Suzuki and Stille coupling have been attempted, they often face challenges due to the low reactivity of the dibromothis compound monomer. Direct Arylation Polymerization (DArP) has emerged as a more effective method for synthesizing high molecular weight polymers from this electron-deficient monomer. DArP avoids the need for organometallic intermediates and can be more tolerant of the electronic properties of the diimide unit.
Q2: What is the role of the N-alkyl side chains on the this compound unit?
A2: The N-alkyl side chains play a crucial role in determining the properties of the resulting polymer. Their primary function is to improve solubility by disrupting the strong intermolecular π-π stacking of the rigid polymer backbone. Longer and more branched alkyl chains are generally more effective at enhancing solubility in common organic solvents.
Q3: What are common side reactions to be aware of during the polymerization?
A3: Common side reactions in palladium-catalyzed cross-coupling polymerizations include:
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Homo-coupling: The coupling of two molecules of the same monomer (e.g., two dibromothis compound units or two of the comonomer units). This disrupts the alternating copolymer structure and can affect the material's electronic properties.
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Debromination: The removal of a bromine atom from the monomer without coupling, which acts as a chain-terminating step and limits the molecular weight.
-
Branching or Cross-linking: This can occur in DArP if there is a lack of C-H bond selectivity in the comonomer, leading to reactions at undesired positions.
Q4: How can I purify the final polymer?
A4: Purification of the polymer is essential to remove residual catalyst and oligomeric impurities. A common method is Soxhlet extraction . The crude polymer is placed in a Soxhlet thimble and sequentially extracted with different solvents to remove impurities. A typical sequence might be:
-
Methanol (B129727): to remove residual salts and small polar molecules.
-
Hexane or Acetone: to remove low molecular weight oligomers.
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Chloroform or Chlorobenzene: to extract the desired polymer. The final polymer is then precipitated from the chloroform/chlorobenzene solution by adding a non-solvent like methanol and collected by filtration.
Data Presentation
Table 1: Effect of N-Alkyl Side Chain on Polyimide Solubility
| Polymer | N-Alkyl Side Chain | Solubility in Chloroform | Solubility in NMP |
| PI-1 | n-Hexyl | Poor | Partially Soluble |
| PI-2 | 2-Ethylhexyl | Soluble | Soluble |
| PI-3 | 2-Octyldodecyl | Highly Soluble | Highly Soluble |
Table 2: Comparison of Polymerization Methods for this compound-based Polymers
| Polymerization Method | Typical Catalyst/Ligand | Common Solvents | Key Advantage | Key Challenge |
| Stille Coupling | Pd₂(dba)₃ / P(o-tol)₃ | Toluene (B28343), Chlorobenzene | Tolerant to many functional groups. | Use of toxic organotin reagents; low reactivity of dibromothis compound. |
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/Water, Dioxane/Water | Boronic acids are generally stable and non-toxic. | Low reactivity of dibromothis compound; base sensitivity of some substrates. |
| Direct Arylation (DArP) | Pd(OAc)₂ / P(o-MeOPh)₃ | Toluene, Mesitylene | Atom-economical; avoids organometallic reagents. | Potential for side reactions (homo-coupling, branching); requires careful optimization of C-H activation selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Stille Polymerization of 3,6-Dibromo-N,N'-di(2-octyldodecyl)this compound with 2,5-bis(trimethylstannyl)thiophene
-
Monomer and Reagent Preparation:
-
3,6-Dibromo-N,N'-di(2-octyldodecyl)this compound (1.0 eq)
-
2,5-bis(trimethylstannyl)thiophene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Anhydrous chlorobenzene
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the dibromothis compound monomer, the distannylthiophene comonomer, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous chlorobenzene via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to 110-120 °C and stir under argon for 48-72 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by GPC to observe the increase in molecular weight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction, sequentially with methanol, acetone, and chloroform.
-
The chloroform fraction containing the desired polymer is concentrated, and the polymer is reprecipitated in methanol.
-
Collect the final polymer by filtration and dry under vacuum.
-
Protocol 2: General Procedure for Direct Arylation Polymerization (DArP) of 3,6-Dibromo-N,N'-di(2-octyldodecyl)this compound with Thiophene
-
Monomer and Reagent Preparation:
-
3,6-Dibromo-N,N'-di(2-octyldodecyl)this compound (1.0 eq)
-
Thiophene (1.1-1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3-5 mol%)
-
Tris(o-methoxyphenyl)phosphine (P(o-MeOPh)₃) (6-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous toluene or mesitylene
-
-
Reaction Setup:
-
In a glovebox, add the dibromothis compound monomer, K₂CO₃, PivOH, Pd(OAc)₂, and P(o-MeOPh)₃ to a reaction vessel.
-
Add anhydrous toluene or mesitylene, followed by thiophene.
-
Seal the vessel and remove from the glovebox.
-
-
Polymerization:
-
Heat the reaction mixture to 110-130 °C and stir for 24-48 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with chloroform.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Precipitate the crude polymer in methanol.
-
Filter and purify the polymer by Soxhlet extraction as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for cross-coupling polymerization.
Technical Support Center: Stabilization of Pyromellitic Diimide (PMDI) Radical Anions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pyromellitic diimide (PMDI) radical anions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the generation, stabilization, and characterization of PMDI radical anions.
Frequently Asked Questions (FAQs)
Q1: My PMDI radical anion is highly unstable and decomposes quickly. What are the primary factors affecting its stability?
A1: The stability of PMDI radical anions is critically influenced by several factors:
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Molecular Structure: Unmodified PMDI radical anions are often unstable. Chemical modification, such as the introduction of electron-withdrawing groups or cationic functionalities, can significantly enhance stability. For instance, functionalizing the PMDI core with cationic pyridinium (B92312) groups has been shown to stabilize the radical anion state.[1][2][3][4][5][6][7]
-
Solvent: The choice of solvent is crucial. Aprotic solvents that can effectively solvate the counter-ion are preferred. The effectiveness of common solvents follows this general trend: diethyl ether < tetrahydrofuran (B95107) (THF) < 1,2-dimethoxyethane (B42094) (DME) < hexamethylphosphoramide (B148902) (HMPA).
-
Atmosphere: PMDI radical anions are highly sensitive to oxygen and water.[8] All experiments should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate air-sensitive handling techniques.
-
Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the stability and solubility of the radical anion salt.
Q2: I am observing unexpected or irreproducible peaks in the cyclic voltammogram (CV) of my PMDI derivative. What could be the cause?
A2: Irreproducible CV results can stem from several sources:
-
Contaminants: Impurities in the solvent, supporting electrolyte, or the PMDI sample itself can lead to extraneous redox peaks. Ensure all components are of high purity and properly dried.
-
Reference Electrode Instability: An unstable or improperly positioned reference electrode can cause shifts in the measured potentials. It is recommended to use an internal standard, such as ferrocene (B1249389)/ferrocenium (Fc/Fc+), for accurate potential referencing.
-
Electrode Surface Issues: The working electrode surface must be clean and properly polished before each experiment. Passivation of the electrode surface by reaction products can also lead to peak distortion or disappearance.
-
Presence of Oxygen or Water: Trace amounts of oxygen or water can react with the radical anion, leading to decomposition products that may be electroactive. Ensure rigorous exclusion of air and moisture.[8]
Troubleshooting Common Experimental Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change and disappearance of the radical anion signal (UV-vis or EPR). | 1. Presence of oxygen or water in the system. 2. Reaction with an incompatible solvent. 3. Inherent instability of the unmodified PMDI radical anion. | 1. Improve inert atmosphere techniques (e.g., use a glovebox, thoroughly degas solvents). 2. Switch to a more suitable aprotic solvent (e.g., THF, DMF). 3. Consider chemical modification of the PMDI core to enhance stability.[1][2][3][4][5][6][7] |
| Distorted or ill-defined peaks in the cyclic voltammogram. | 1. High solution resistance. 2. Uncompensated resistance in the potentiostat. 3. Adsorption of species onto the electrode surface. | 1. Ensure proper concentration of the supporting electrolyte (typically 0.1 M). 2. Use iR compensation if available on your potentiostat. 3. Clean and polish the working electrode between experiments. |
| Inconsistent results between different batches of experiments. | 1. Variations in solvent purity and water content. 2. Inconsistent handling of air-sensitive materials. 3. Temperature fluctuations. | 1. Use freshly distilled and degassed solvents from a reliable source. 2. Standardize procedures for handling air-sensitive compounds using Schlenk lines or a glovebox. 3. Control the temperature of the electrochemical cell. |
Quantitative Data
The stability of PMDI radical anions can be quantitatively assessed by measuring their reduction potentials. A more positive reduction potential indicates a more stable radical anion.
Table 1: Reduction Potentials of PMDI and Functionalized Derivatives
| Compound | First Reduction Potential (E1/21 vs. Fc/Fc+) | Second Reduction Potential (E1/22 vs. Fc/Fc+) | ΔE1/2 (V) | Reference |
| Unfunctionalized PMDI (P) | -1.33 V | -1.79 V | 0.46 | [2][3] |
| Mono-pyridinium functionalized PMDI (1+) | -1.18 V | -1.60 V | 0.42 | [2][3] |
| Bis-pyridinium functionalized PMDI (22+) | -0.97 V | -1.22 V | 0.25 | [2][3] |
Data obtained from cyclic voltammetry in DMF with 0.1 M Bu4NPF6 as the supporting electrolyte.[2]
Experimental Protocols
Protocol 1: Synthesis of Pyridinium-Functionalized PMDI
This protocol is adapted from the work of Greenlee et al. and describes the synthesis of a more stable PMDI derivative.[3]
-
Synthesis of Brominated PMDI Precursors:
-
Mono- and dibromodurene are oxidized using potassium permanganate (B83412) (KMnO4).
-
The resulting carboxylic acids are dehydrated with acetic anhydride.
-
Imidization is carried out with 2,6-diisopropylaniline (B50358) to yield the brominated PMDI precursors.[3]
-
-
Nucleophilic Aromatic Substitution:
-
The brominated PMDI precursor is reacted with 4-(dimethylamino)pyridine (DMAP) in a suitable solvent (e.g., refluxing THF).
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
-
-
Isolation and Purification:
-
For the mono-functionalized product, anion exchange with KPF6 in a methanol/water mixture is performed to precipitate the hexafluorophosphate (B91526) salt.[3]
-
The di-functionalized product, being insoluble in THF, can be separated by trituration.
-
The final products are collected by vacuum filtration, washed, and dried under vacuum.[3]
-
Protocol 2: Cyclic Voltammetry for PMDI Radical Anion Characterization
-
Preparation:
-
Prepare a 1 mM solution of the PMDI derivative in anhydrous, degassed dimethylformamide (DMF).
-
Add 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (Bu4NPF6) as the supporting electrolyte.
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode.
-
-
Execution:
-
Purge the electrochemical cell with dry argon or nitrogen for at least 15 minutes to remove oxygen.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Use ferrocene as an internal standard for potential referencing. The ferrocene/ferrocenium couple will appear as a reversible wave, and all potentials can be reported relative to the E1/2 of this couple.
-
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for the reduction events, which correspond to the formation of the radical anion and dianion.
-
Protocol 3: Spectroelectrochemistry for UV-vis Characterization of PMDI Radical Anion
-
Setup:
-
Use an optically transparent thin-layer electrochemical (OTTLE) cell.
-
Prepare the solution as described for cyclic voltammetry.
-
-
Procedure:
-
Record the UV-vis spectrum of the neutral PMDI derivative.
-
Apply a potential slightly more negative than the first reduction potential (E1/21) to generate the radical anion in situ.
-
Record the UV-vis spectrum of the radical anion. The appearance of new absorption bands is indicative of its formation.
-
Step the potential to a value more negative than the second reduction potential (E1/22) to generate the dianion and record its spectrum.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Key factors influencing PMDI radical anion stability.
References
- 1. researchgate.net [researchgate.net]
- 2. echem101.gamry.com [echem101.gamry.com]
- 3. Pyridinium-Functionalized Pyromellitic Diimides with Stabilized Radical Anion States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinium-Functionalized Pyromellitic Diimides with Stabilized Radical Anion States | Semantic Scholar [semanticscholar.org]
- 5. static.igem.org [static.igem.org]
- 6. Pyridinium-Functionalized Pyromellitic Diimides with Stabilized Radical Anion States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Unexpected Stability of the Dianion of Perylene Diimide in Water—A Computational Study [ouci.dntb.gov.ua]
- 8. [PDF] Electrochemical oxidation stability of anions for modern battery electrolytes: a CBS and DFT study. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Solubility of Pyromellitic Diimide-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of pyromellitic diimide-based polymers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound-based polymer is insoluble in common organic solvents. What are the primary reasons for this?
A1: this compound-based polymers, particularly those derived from rigid aromatic diamines, often exhibit poor solubility due to strong intermolecular charge-transfer complex (CTC) interactions and efficient chain packing.[1][2] The planar and rigid structure of the this compound unit promotes the formation of highly ordered, sometimes crystalline, domains, which are difficult for solvent molecules to penetrate and disrupt.[3]
Q2: What are the main strategies to improve the solubility of these polymers?
A2: The most effective strategies involve modifying the polymer backbone to disrupt chain packing and weaken intermolecular forces. These approaches can be broadly categorized as:
-
Introducing Flexible Linkages: Incorporating flexible groups such as ether (-O-), methylene (B1212753) (-CH2-), or longer aliphatic chains into the diamine or dianhydride monomers can increase the rotational freedom of the polymer chain, leading to improved solubility.[4][5]
-
Incorporating Bulky Side Groups: Attaching bulky substituents to the polymer backbone hinders close chain packing, thereby increasing the free volume and allowing solvent molecules to permeate more easily.[5][6][7] Examples include methyl, isopropyl, and trifluoromethyl groups.[6][8]
-
Creating Non-Coplanar or Asymmetric Structures: Using monomers with non-coplanar or meta-linked structures disrupts the planarity of the polymer chain, which in turn reduces the efficiency of chain packing and improves solubility.[5][9]
-
Copolymerization: Introducing a second, more soluble dianhydride or diamine into the polymer backbone can disrupt the regular polymer structure and enhance overall solubility.[10][11]
Troubleshooting Guide
Issue: The synthesized polyimide precipitates out of solution during or after imidization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Polymer Rigidity | Introduce a more flexible diamine co-monomer or a diamine with bulky side groups in subsequent syntheses. | The resulting copolymer will have a less regular structure, disrupting crystal packing and improving solubility. |
| Strong Intermolecular Interactions | Switch from thermal imidization to chemical imidization at a lower temperature. | Chemical imidization can sometimes lead to less ordered polymer chains and better solubility compared to high-temperature thermal methods.[5] |
| Inappropriate Solvent | Test the solubility of the polymer in a range of aprotic polar solvents such as NMP, DMAc, DMF, and m-cresol.[12][13] | Identification of a suitable solvent that can better solvate the polymer chains. |
Issue: The poly(amic acid) precursor has low molecular weight, leading to a brittle final polyimide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Monomer Impurity | Recrystallize or sublime the dianhydride and diamine monomers before polymerization to ensure high purity. | Pure monomers lead to higher molecular weight polymers with improved mechanical properties. |
| Presence of Moisture | Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Preventing side reactions, such as anhydride (B1165640) hydrolysis, allows for the formation of high molecular weight poly(amic acid).[3] |
| Slow Reaction Rate | For sterically hindered diamines, the reaction rate may be slow. Increase the reaction time or slightly elevate the temperature during the poly(amic acid) formation.[3] | A higher degree of polymerization will be achieved, resulting in a higher molecular weight precursor. |
Quantitative Data on Polymer Solubility
The following table summarizes the solubility of various this compound-based polymers in different organic solvents. The solubility is indicated qualitatively.
| Polymer System (Dianhydride-Diamine) | NMP | DMAc | DMF | m-Cresol | Chloroform | THF | Reference |
| PMDA - 2,6-diaminoanthraquinone | Soluble (prepolymer) | Soluble (prepolymer) | - | - | - | - | [14] |
| PMDA - Short-chain aliphatic diamines | Insoluble | Insoluble | Insoluble | Soluble | Insoluble | Insoluble | [15] |
| PMDA - Diamino mesitylene (B46885) (DAM) | Insoluble | Insoluble | Insoluble | - | Insoluble | Insoluble | [3] |
| Hydrogenated PMDA - TFMB | Soluble | Soluble | - | - | - | - | [10] |
| PMDA-ODA | Insoluble | Insoluble | Insoluble | - | Insoluble | Insoluble | [12] |
NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; THF: Tetrahydrofuran; PMDA: Pyromellitic dianhydride; ODA: 4,4'-Oxydianiline; TFMB: 2,2'-Bis(trifluoromethyl)benzidine.
Experimental Protocols
Two-Step Synthesis of Polyimide (Poly(amic acid) Formation and Imidization)
This is a conventional method for synthesizing polyimides.
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in an anhydrous polar aprotic solvent (e.g., NMP or DMAc).
-
Once the diamine has completely dissolved, slowly add an equimolar amount of pyromellitic dianhydride powder in portions under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for several hours (typically 8-24 hours) until a viscous poly(amic acid) solution is formed.[3]
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven using a step-wise temperature program, for example, 100 °C, 200 °C, and 300 °C, holding for 1 hour at each temperature. This process removes the solvent and converts the amic acid to the imide.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, and stir at room temperature or slightly elevated temperatures for several hours.[11] The resulting polyimide can then be precipitated in a non-solvent like methanol, filtered, and dried.
-
One-Pot Synthesis of Soluble Polyimides
This method is often used to directly obtain soluble polyimides.
-
In a reaction flask, dissolve the diamine and dianhydride monomers in a high-boiling point solvent like m-cresol, often with a catalyst such as isoquinoline.
-
Heat the reaction mixture to a high temperature (e.g., 180-200 °C) and maintain it for several hours while removing the water formed during imidization.
-
After cooling, the soluble polyimide solution can be directly used for casting films, or the polymer can be isolated by precipitation in a non-solvent.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyimides.
Caption: Strategies to improve the solubility of this compound-based polymers.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. zeusinc.com [zeusinc.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. benchchem.com [benchchem.com]
- 5. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Technical Support Center: Pyromellitic Diimide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of pyromellitic diimide.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, offering potential causes and corrective actions.
| Observed Problem | Potential Cause(s) | Recommended Actions | Analytical Method for Detection |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of pyromellitic dianhydride (PMDA) starting material. 3. Suboptimal reaction temperature or time. 4. Impure reactants or solvents. | 1. Ensure stoichiometric balance of reactants. 2. Use anhydrous solvents and dry glassware to prevent moisture contamination.[1][2] 3. Optimize reaction temperature and time based on the specific amine and solvent used. Thermal imidization typically requires temperatures between 200-350°C.[3] 4. Use high-purity (≥99.5%) PMDA and freshly distilled solvents.[4] | FT-IR, ¹H NMR, HPLC, Mass Spectrometry[5] |
| Product is a Mixture of Amic Acid and Diimide | 1. Incomplete imidization. 2. Insufficient heating during thermal imidization. 3. Deactivating impurities in the reaction mixture. | 1. Increase reaction time or temperature. For thermal imidization, a stepwise heating process up to 350°C may be necessary.[1][3] 2. If using chemical imidization with agents like acetic anhydride (B1165640) and pyridine, ensure the correct stoichiometry and reaction conditions.[6][7] 3. Purify starting materials and solvents to remove any impurities that may hinder the reaction. | FT-IR (presence of broad -OH and amide peaks), ¹H NMR[1] |
| Presence of Pyromellitic Acid in the Final Product | 1. Hydrolysis of unreacted PMDA during workup. 2. Moisture contamination of reactants or solvent.[8][9] | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Purify the crude product by washing with a solvent in which pyromellitic acid is soluble but the diimide is not. | HPLC, ¹H NMR in a suitable deuterated solvent. |
| Discolored Product (Yellowish or Brownish) | 1. Side reactions with the solvent, especially at high temperatures (e.g., with DMF). 2. Presence of impurities in the starting materials. 3. Oxidation of reactants or products. | 1. Consider using a different high-boiling aprotic solvent. 2. Purify the starting materials before synthesis. Sublimation is an effective method for purifying PMDA.[10][11] 3. Conduct the reaction under an inert atmosphere. | UV-Vis Spectroscopy, HPLC |
| Poor Solubility of the Final Product | 1. High molecular weight of the polymer (in the case of polyimide synthesis). 2. Strong intermolecular interactions and crystallinity. | 1. For polymeric diimides, solubility can sometimes be improved by using chemical imidization methods.[6] 2. Modify the diimide structure, for example, by introducing bulky side groups to disrupt packing. | Dynamic Light Scattering (for polymers), Visual inspection. |
Frequently Asked Questions (FAQs)
1. What is the most critical factor for minimizing impurities in this compound synthesis?
The most critical factor is the rigorous exclusion of water from the reaction system. Pyromellitic dianhydride is highly susceptible to hydrolysis, which leads to the formation of pyromellitic acid.[8][9] This impurity can interfere with the desired reaction and is often difficult to remove from the final product. Using anhydrous solvents, thoroughly drying glassware, and running the reaction under an inert atmosphere are crucial steps.
2. What are the advantages and disadvantages of thermal versus chemical imidization?
| Imidization Method | Advantages | Disadvantages |
| Thermal Imidization | - Simpler procedure, as it doesn't require additional reagents. - Avoids the introduction of potential impurities from chemical agents. | - Requires high temperatures (200-350°C), which can lead to side reactions or degradation.[3] - May result in incomplete imidization for some systems.[3] |
| Chemical Imidization | - Can be performed at lower temperatures. - May lead to more soluble polyimides.[6] - Can achieve a high degree of imidization.[7] | - Introduces additional reagents (e.g., acetic anhydride, pyridine) that must be completely removed. - Can potentially lead to the formation of isoimide (B1223178) impurities.[1] |
3. How can I monitor the progress of the imidization reaction?
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and common technique for monitoring the conversion of the poly(amic acid) intermediate to the polyimide. The disappearance of the characteristic broad absorption bands of the amic acid's carboxylic acid (-OH) and amide groups, and the appearance of the characteristic imide carbonyl absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) indicate the progress of the reaction.[1]
4. What is the role of the solvent in the synthesis, and which solvents are recommended?
The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. High-boiling polar aprotic solvents are typically used. N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are common choices. However, be aware that at high temperatures, side reactions with these solvents can occur, potentially leading to impurities.[1] The choice of solvent can also influence the molecular weight of the resulting polymer in polyimide synthesis.[1]
5. How can I purify the final this compound product?
Common purification techniques include:
-
Washing/Trituration: Washing the crude product with various solvents such as acetone (B3395972), chloroform, and benzene (B151609) can help remove unreacted starting materials and other soluble impurities.[12]
-
Recrystallization: This is a standard method for purifying solid compounds, provided a suitable solvent system can be found.
-
Column Chromatography: For some soluble diimide derivatives, column chromatography can be an effective purification method.[6]
-
Sublimation: Sublimation is a particularly effective method for purifying the pyromellitic dianhydride starting material.[10][11]
Experimental Protocols
Key Experiment: Synthesis of a Generic N,N'-disubstituted this compound
This protocol describes a general two-step synthesis involving the formation of a diamic acid intermediate followed by chemical imidization.
Materials:
-
Pyromellitic dianhydride (PMDA) (1 mole equivalent)
-
Aromatic or aliphatic primary amine (2 mole equivalents)
-
Anhydrous acetone (or another suitable aprotic solvent)
-
Acetic anhydride
-
Sodium acetate (B1210297) (anhydrous)
Procedure:
-
Step 1: Formation of the Diamic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the PMDA in anhydrous acetone.
-
Slowly add a solution of the amine in anhydrous acetone dropwise to the stirred PMDA solution over a period of 1-2 hours at room temperature.[12]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
The resulting precipitate, the diamic acid, is collected by filtration.
-
Wash the collected solid with fresh acetone and then ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
-
Step 2: Chemical Imidization
-
In a separate flask, suspend the dried diamic acid in a mixture of acetic anhydride and anhydrous sodium acetate.[12]
-
Heat the mixture with stirring, for example, in a water bath at 90°C for 2 hours.[12]
-
After heating, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water to precipitate the this compound.
-
Filter the solid product, wash thoroughly with water, and then with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any remaining impurities.
-
Dry the final this compound product in a vacuum oven.
-
Visualizations
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. EP0010440B1 - Pyromellitic diimides, processes for their preparation, these compounds in orally administrable form for use in increasing the feed efficiency of a ruminant animal and compositions for this purpose containing them - Google Patents [patents.google.com]
- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 4. CN103969392A - High performance liquid chromatographic analysis method for pyromellitic dianhydride - Google Patents [patents.google.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film | Semantic Scholar [semanticscholar.org]
- 8. Pyromellitic dianhydride | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyromellitic dianhydride - Wikipedia [en.wikipedia.org]
- 10. labproinc.com [labproinc.com]
- 11. US3927039A - Purification of pyromellitic dianhydride - Google Patents [patents.google.com]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Technical Support Center: Enhancing Electron Mobility in Pyromellitic Diimide (PMDI) Films in Air
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the electron mobility of pyromellitic diimide (PMDI) films in ambient air conditions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the fabrication and measurement of PMDI-based devices in air.
Issue 1: Rapid Degradation of Electron Mobility upon Exposure to Air
-
Question: My PMDI-based device shows good initial electron mobility under vacuum or in an inert atmosphere, but the performance degrades rapidly when exposed to air. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation in air is a common challenge for n-type organic semiconductors like PMDI. The primary culprits are oxygen and moisture.[1][2]
-
Oxygen: Acts as a p-dopant, creating trap states that immobilize electrons and reduce mobility.[1][3]
-
Moisture (Water): Can lead to the formation of charge traps and disrupt the molecular packing of the PMDI film, hindering electron transport.[1][2] The presence of both oxygen and water can have a synergistic detrimental effect.
Troubleshooting Steps:
-
Chemical Modification of PMDI:
-
Fluorination/Thionation: Incorporating electron-withdrawing groups like fluorine or replacing carbonyl oxygen with sulfur (thionation) can lower the LUMO energy level of the PMDI derivative.[4] This makes the material less susceptible to oxidation by air.
-
-
Device Encapsulation (Passivation):
-
A passivation layer is crucial to protect the active PMDI film from the ambient environment.[5][6] Materials like silicon oxide/nitride (SiOx/Ny), polyvinyl acetates (PVA), or organic/metallic hybrid layers can be effective.[5][7] A multi-layer encapsulation approach often provides the best barrier properties.[7]
-
-
Controlled Environment During Fabrication:
-
While the goal is air-stable operation, minimizing exposure to high humidity during film deposition and device fabrication can improve the initial quality and stability of the film.
-
-
Issue 2: Low Electron Mobility Even with Air-Stable PMDI Derivatives
-
Question: I am using a fluorinated PMDI derivative that is reported to be air-stable, but I am still observing low electron mobility. What other factors could be limiting performance?
-
Answer: Even with inherently air-stable materials, several other factors can limit electron mobility. These often relate to the quality of the semiconductor film and the device architecture.
Troubleshooting Steps:
-
Optimize Film Morphology and Crystallinity:
-
Substrate Temperature: The temperature of the substrate during deposition significantly influences the ordering and grain size of the PMDI film.[8][9] For each PMDI derivative, there is an optimal substrate temperature that needs to be determined experimentally to achieve high crystallinity and larger grain sizes, which generally lead to higher mobility.[8]
-
Deposition Rate: A slower deposition rate can sometimes lead to more ordered film growth and larger crystalline domains.
-
Solvent Selection and Annealing (for solution-processed films): For spin-coated films, the choice of solvent and post-deposition annealing temperature are critical for controlling film morphology.[10]
-
-
Minimize Grain Boundaries:
-
Grain boundaries act as scattering sites and can trap charge carriers, significantly reducing electron mobility.[11][12][13][14] Techniques that promote the growth of large, interconnected crystalline grains are beneficial. While single-crystal devices show the highest stability, for polycrystalline films, minimizing the density of grain boundaries is key.[11]
-
-
Improve Contact Injection:
-
Contact Resistance: A large energy barrier between the source/drain electrodes and the PMDI film can impede electron injection, leading to an underestimation of the intrinsic mobility.[15] Using low work function metals for the electrodes or modifying the electrode surface with a suitable interlayer can reduce contact resistance.
-
-
Gate Dielectric Interface:
-
The quality of the interface between the gate dielectric and the PMDI semiconductor is critical. Traps at this interface can scatter and trap electrons. Using a hydrophobic and smooth dielectric surface can improve performance.[2]
-
-
Issue 3: Inconsistent and Poorly Reproducible Device Performance
-
Question: I am getting highly variable results between different devices and batches. What could be the cause of this poor reproducibility?
-
Answer: Poor reproducibility in organic thin-film transistors (OTFTs) often points to a lack of control over critical experimental parameters.
Troubleshooting Steps:
-
Strict Control of the Fabrication Environment:
-
Humidity: The level of humidity in the fabrication environment can significantly impact film morphology and device performance.[16] Maintaining a consistent and preferably low-humidity environment is crucial.
-
Cleanliness: Particulate and organic contamination on the substrate or in the deposition chamber can lead to defects in the film.[17] Ensure rigorous cleaning of substrates and the deposition system.
-
-
Standardize the Film Deposition Process:
-
Spin Coating Parameters: For solution-processed films, precisely control the spin speed, acceleration, and duration, as these parameters determine the film thickness and uniformity.[18][19][20][21][22] The volume and dispensing method of the solution should also be kept constant.
-
Vapor Deposition Parameters: For vapor-deposited films, maintain a stable substrate temperature, deposition rate, and vacuum level.
-
-
Ensure Consistent Substrate and Electrode Preparation:
-
Variations in substrate cleaning procedures or the quality of the source/drain electrodes can lead to inconsistent contact properties and film growth.
-
-
Quantitative Data Summary
The following tables summarize reported electron mobility values for various this compound derivatives and related n-type organic semiconductors, highlighting the impact of measurement conditions and material modifications.
Table 1: Electron Mobility of PMDI Derivatives in Air vs. Vacuum/Inert Atmosphere
| PMDI Derivative | Measurement Atmosphere | Electron Mobility (cm²/Vs) | Substrate Temperature (°C) | Deposition Method | Reference |
| PyDI-BSCF3 | Air | 0.09 | 70 | Vapor Deposition | [4] |
| PyDI-BOCF3 | Air | 0.058 | 70 | Vapor Deposition | [4] |
| Thionated & Fluorinated PyDI | Air | (Improved by 2 orders of magnitude) | Not Specified | Not Specified | [4] |
| F16CuPc (related diimide) | Air | 0.03 | 125 | Vapor Deposition | [8] |
| C3F7CH2rPTCDI-(CN)2 (single crystal) | Air | 0.25 | Room Temperature | Solution Growth | [11] |
| C3F7CH2rPTCDI-(CN)2 (polycrystalline) | Air | < 0.01 (after 5 weeks) | Not Specified | Vapor Deposition | [11] |
Table 2: Influence of Device Parameters on Electron Mobility in Air
| Parameter Varied | Material | Effect on Electron Mobility in Air | Key Finding | Reference |
| Passivation Layer | Pentacene | Mobility stable for > 2 months | Hybrid organic/metallic passivation prevents degradation | [5] |
| Grain Boundaries | C3F7CH2rPTCDI-(CN)2 | Mobility degradation by >10x in polycrystalline vs. single crystal | Grain boundaries accelerate degradation in air | [11] |
| Substrate Temperature | F16CuPc | Increased from low value at RT to 0.03 cm²/Vs at 125°C | Higher temperature improves film crystallinity and mobility | [8] |
| Chemical Modification | This compound | Thionation and fluorination improve mobility and stability | Lowering LUMO enhances resistance to oxidation | [4] |
Experimental Protocols
Protocol 1: Fabrication of Air-Stable PMDI Thin-Film Transistors by Vapor Deposition
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Optional: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve the film growth and interface quality.
-
-
PMDI Film Deposition:
-
Place the cleaned substrates into a high-vacuum thermal evaporation system.
-
Load the desired PMDI derivative (e.g., a fluorinated variant) into a quartz crucible.
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Heat the substrate to the desired temperature (e.g., 70-125 °C, this needs to be optimized for the specific PMDI derivative).[8]
-
Deposit the PMDI film at a controlled rate (e.g., 0.1-0.2 Å/s) to a final thickness of 40-60 nm.
-
-
Electrode Deposition:
-
Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask.
-
Use a low work function metal like gold (Au) or silver (Ag). A thin adhesion layer of chromium (Cr) may be used.
-
The channel length and width are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Transfer the fabricated devices to a probe station for electrical measurements.
-
Perform measurements in ambient air.
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer to extract the electron mobility, on/off ratio, and threshold voltage.
-
Protocol 2: Fabrication of PMDI Thin-Film Transistors by Spin Coating
-
Solution Preparation:
-
Dissolve the soluble PMDI derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as in Protocol 1.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense a controlled volume of the PMDI solution onto the center of the substrate.
-
Spin the substrate at a specific speed and for a set duration (e.g., 2000 rpm for 60 seconds) to achieve the desired film thickness.[18][19][20][21][22] The spin coating parameters need to be optimized for the specific solution and desired film properties.[18][20]
-
-
Solvent Annealing/Thermal Annealing:
-
Transfer the coated substrate to a covered petri dish containing a small amount of the same solvent (for solvent vapor annealing) or onto a hotplate in a nitrogen-filled glovebox (for thermal annealing).
-
Anneal at an optimized temperature and for a specific duration to improve film crystallinity and remove residual solvent.
-
-
Electrode Deposition and Characterization:
-
Follow steps 3 and 4 from Protocol 1 for electrode deposition and device characterization.
-
Visualizations
Caption: Experimental workflow for fabricating and testing PMDI thin-film transistors.
Caption: Troubleshooting logic for low electron mobility in PMDI films in air.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyromellitic dithioimides: thionation improves air-stability and electron mobility of N-type organic field-effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic materials as a passivation layer for metal oxide semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New Air-Stable n -Channel Organic Thin Film Transistors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fkf.mpg.de [fkf.mpg.de]
- 12. Energy barriers at grain boundaries dominate charge carrier transport in an electron-conductive organic semiconductor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 19. The Nonlinear Optics Home Page [nlosource.com]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
- 22. techno-press.org [techno-press.org]
Troubleshooting low on/off ratios in pyromellitic diimide transistors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyromellitic diimide (PMDI)-based transistors. The focus is on addressing the common issue of low on/off ratios in these devices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the fabrication and characterization of PMDI transistors that may lead to a low on/off ratio.
Q1: My PMDI transistor has a very low on/off ratio. What are the most likely causes?
A low on/off ratio in PMDI transistors is typically a result of a high off-state current (I_off) or a low on-state current (I_on), or a combination of both. The primary factors contributing to this include:
-
High Off-State Current (I_off):
-
Gate Leakage Current: Significant current flowing through the gate dielectric.
-
Bulk Conductivity of the Semiconductor: The intrinsic conductivity of the PMDI film may be too high.
-
Interfacial Doping/Traps: Unwanted charge carriers at the semiconductor-dielectric interface.
-
Environmental Factors: Contamination from moisture and oxygen can increase off-current.
-
-
Low On-State Current (I_on):
-
High Contact Resistance: Poor injection of charge from the source/drain electrodes into the PMDI semiconductor.
-
Charge Trapping: Defects within the semiconductor bulk or at the interfaces can trap charge carriers, reducing mobility.
-
Poor Film Morphology: A disordered or non-uniform PMDI thin film can impede efficient charge transport.
-
Q2: How can I determine if gate leakage is the cause of my high off-current?
To diagnose gate leakage, you should measure the gate current (I_g) simultaneously with the drain current (I_d) during a transfer characteristic measurement (I_d vs. V_g).
-
Symptom: If the gate current is comparable in magnitude to the drain current in the "off" state (i.e., at low gate voltage), then gate leakage is a significant contributor to the high off-current.
-
Troubleshooting Steps:
-
Inspect the Dielectric: Use atomic force microscopy (AFM) to check for pinholes or defects in the gate dielectric layer.
-
Optimize Dielectric Deposition: Ensure your dielectric deposition process (e.g., thermal oxidation for SiO2, spin-coating for polymers) is optimized to produce a uniform, pinhole-free layer.
-
Increase Dielectric Thickness: A thicker dielectric layer can reduce gate leakage, but this may also decrease the on-current, so a balance must be found.[1][2][3]
-
Use a High-k Dielectric: Employing a high-k dielectric material can allow for a physically thicker film while maintaining a high capacitance, which can help suppress leakage current.
-
Q3: I suspect charge trapping is limiting my on-current and increasing my off-current. How can I confirm and mitigate this?
Charge trapping is a common issue in organic semiconductors. Traps can be present at the semiconductor-dielectric interface or within the bulk of the PMDI film.
-
Diagnosis:
-
Hysteresis in Transfer Characteristics: A large hysteresis between the forward and reverse sweeps of the gate voltage is a strong indicator of charge trapping.
-
Temperature-Dependent I-V Measurements: The mobility of the transistor will show a strong temperature dependence if charge transport is trap-limited.
-
Low-Frequency Noise Spectroscopy: This technique can be used to probe the density and energy distribution of trap states.[4][5][6]
-
-
Mitigation Strategies:
-
Dielectric Surface Treatment: Treating the dielectric surface with self-assembled monolayers (SAMs) like hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS) can passivate trap states and improve the interface quality.[7][8][9]
-
Thermal Annealing: Annealing the PMDI thin film after deposition can improve its crystallinity and reduce the density of bulk traps. The optimal annealing temperature and time must be determined experimentally.
-
Solvent Selection and Purity: For solution-processed films, the choice of solvent and the presence of impurities can significantly impact film morphology and introduce traps. Use high-purity solvents and consider the solvent's boiling point and its interaction with the PMDI material.[10]
-
Q4: My device has a high off-current even with low gate leakage. What other factors should I investigate?
If gate leakage is ruled out, the high off-current could be due to issues with the semiconductor layer itself or the device architecture.
-
Troubleshooting Steps:
-
Semiconductor Purity: Ensure the purity of your PMDI material. Impurities can act as dopants, increasing the bulk conductivity.
-
Active Area Patterning: In bottom-gate devices without a patterned semiconductor layer, current can flow between the source and drain electrodes outside of the intended channel region, leading to a higher off-current. Patterning the semiconductor layer can help to confine the current path.
-
Environmental Control: PMDI-based n-type transistors can be sensitive to moisture and oxygen, which can create trap states or act as dopants.[11] Fabricate and characterize your devices in an inert atmosphere (e.g., a glovebox) to minimize these effects.
-
Q5: How does the choice of fabrication method (solution processing vs. vacuum deposition) affect the on/off ratio?
Both solution processing and vacuum deposition can yield high-performance PMDI transistors, but they have different considerations for achieving a high on/off ratio.
-
Solution Processing (e.g., Spin-coating, Solution Shearing):
-
Advantages: Low cost, high throughput, and compatibility with large-area fabrication.
-
Challenges: The choice of solvent, solution concentration, and deposition parameters (e.g., spin speed, shearing speed) heavily influence the film morphology and crystallinity.[10][12][13][14][15] Poor film formation can lead to high trap densities and low mobility. Residual solvent in the film can also act as a source of traps.
-
-
Vacuum Thermal Evaporation:
-
Advantages: Produces highly pure and uniform thin films with good control over thickness.
-
Challenges: The substrate temperature during deposition is a critical parameter.[16][17][18] An optimized substrate temperature can promote the growth of a well-ordered film with large crystalline domains, leading to higher mobility and a better on/off ratio.[19][20]
-
Quantitative Data Summary
The following tables summarize key performance parameters for PMDI-based transistors under different fabrication and treatment conditions.
Table 1: Performance of PMDI Derivatives in n-Channel OFETs
| PMDI Derivative | Deposition Method | Substrate Temperature (°C) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PyDI-BOCF3 | Vacuum Evaporation | 70 | 0.058 | > 10^5 | [19][20] |
| PyDI-BSCF3 | Vacuum Evaporation | 70 | 0.09 | > 10^5 | [19][20] |
| PB-PyDI | Spin-coating | RT | Modest | - | [12][13] |
| PB-PyDI:PCBM (1:9) | Spin-coating | RT | 3 x 10⁻³ | 1000 | [12][13] |
| Fluorinated PyDI | - | - | up to 0.079 | 10^6 | [21] |
| Thionated/Fluorinated PyDI | - | - | Two orders of magnitude increase | Two orders of magnitude increase | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting low on/off ratios in PMDI transistors.
Protocol 1: Fabrication of a Top-Contact, Bottom-Gate PMDI Transistor
-
Substrate Cleaning:
-
Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer, which will serve as the gate and gate dielectric, respectively.
-
Sonnicate the substrate sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 15 minutes to remove any organic residues and to create a hydrophilic surface.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
For an HMDS treatment, place the substrate in a vacuum desiccator with a few drops of HMDS in a small container. Evacuate the desiccator and leave for 12 hours.
-
For an OTS treatment, prepare a 10 mM solution of OTS in anhydrous toluene (B28343). Immerse the substrate in the solution for 30 minutes in a nitrogen-filled glovebox. Rinse with fresh toluene and anneal at 120°C for 1 hour.
-
-
PMDI Deposition:
-
By Vacuum Evaporation: Place the substrate and the PMDI source material in a thermal evaporator. Evacuate the chamber to a pressure below 10⁻⁶ Torr. Heat the substrate to the desired temperature (e.g., 70°C). Evaporate the PMDI at a rate of 0.1-0.2 Å/s to a final thickness of 30-50 nm.
-
By Spin-Coating: Prepare a solution of the PMDI-based polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.[12][13] Spin-coat the solution onto the substrate at 3000 rpm for 60 seconds.
-
-
Thermal Annealing:
-
Transfer the substrate with the deposited PMDI film to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature optimized for the specific PMDI derivative (e.g., 100-150°C) for 30-60 minutes.
-
Allow the film to cool down slowly to room temperature.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (or another suitable electrode material like silver or calcium) for the source and drain electrodes at a pressure below 10⁻⁶ Torr. The channel length and width are defined by the shadow mask.
-
Protocol 2: Measurement of Transistor On/Off Ratio
-
Setup: Place the fabricated transistor on the probe station of a semiconductor parameter analyzer in a dark, electrically shielded box.
-
Connections: Connect the probes to the source, drain, and gate electrodes.
-
Transfer Curve Measurement:
-
Apply a constant drain-source voltage (V_ds), typically in the saturation regime (e.g., 60 V).
-
Sweep the gate-source voltage (V_gs) from a negative value (e.g., -20 V) to a positive value (e.g., 80 V) and then back to the negative value to check for hysteresis.
-
Record the drain current (I_d) and the gate current (I_g) at each V_gs step.
-
-
On/Off Ratio Calculation:
-
The "on" current (I_on) is the maximum drain current measured at the highest positive gate voltage.
-
The "off" current (I_off) is the minimum drain current measured, typically at zero or a negative gate voltage.
-
The on/off ratio is calculated as I_on / I_off.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low on/off ratios in PMDI transistors.
Caption: Key factors influencing the on/off ratio in PMDI transistors.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Low-frequency noise spectroscopy of polycrystalline silicon thin-film transistors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyromellitic dithioimides: thionation improves air-stability and electron mobility of N-type organic field-effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chalcogen.ro [chalcogen.ro]
- 17. mdpi.com [mdpi.com]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
- 20. Wide band gap pyromellitic diimides for photo stable n-channel thin film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Methods for Pyromellitic Diimide (PMDI) Monomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyromellitic diimide (PMDI) monomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of PMDI monomers.
Issue 1: Low Yield of Purified PMDI
| Potential Cause | Recommended Solution |
| Incomplete reaction: Residual starting materials (pyromellitic dianhydride and amine) remain in the crude product. | Ensure the initial reaction goes to completion by optimizing reaction time, temperature, and stoichiometry. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during transfers: Significant amounts of PMDI adhering to glassware. | Scrape glassware thoroughly. A small amount of a suitable solvent can be used to rinse the glassware and recover the adhered product, which can then be added to the bulk material for purification. |
| Suboptimal recrystallization conditions: Using a solvent in which PMDI is too soluble at room temperature, or not allowing sufficient time for crystallization. | Select a solvent system where PMDI has high solubility at elevated temperatures and low solubility at room temperature. Allow the solution to cool slowly and then chill in an ice bath to maximize crystal formation. |
| Product loss during sublimation: Sublimation temperature is too high, causing decomposition, or the vacuum is not sufficient. | Optimize the sublimation temperature and pressure. A lower pressure will allow for sublimation at a lower temperature, reducing the risk of decomposition. Ensure all seals in the sublimation apparatus are airtight. |
Issue 2: Discoloration of Purified PMDI (Yellowish or Brownish Tint)
| Potential Cause | Recommended Solution |
| Presence of colored impurities: Byproducts from the synthesis reaction or degradation products. | Recrystallization: Perform multiple recrystallizations. The use of activated charcoal during recrystallization can help adsorb colored impurities. Sublimation: This technique is often effective at separating the desired colorless PMDI from non-volatile colored impurities.[1] |
| Thermal degradation: Overheating during purification steps, particularly during sublimation or when dissolving for recrystallization. | Carefully control the temperature. Use a temperature-controlled heating mantle or oil bath. For sublimation, use the lowest temperature at which sublimation occurs under the applied vacuum. |
| Oxidation: Exposure to air at high temperatures. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at elevated temperatures. |
Issue 3: Persistent Impurities After Purification
| Potential Cause | Recommended Solution |
| Co-crystallization of impurities: Impurities with similar solubility profiles to PMDI crystallize along with the product. | Change the recrystallization solvent: A different solvent or solvent mixture may alter the solubility of the impurity relative to PMDI, allowing for better separation. Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent can be employed for separation.[2] |
| Incomplete removal of starting materials: Unreacted pyromellitic dianhydride or amine. | Washing: The crude product can be washed with a solvent that selectively dissolves the unreacted starting material but not the PMDI. For example, unreacted amine may be removed by washing with a dilute acid solution. Sublimation: This can be effective if the starting materials have significantly different vapor pressures than PMDI. |
| Hydrolysis of PMDI: The diimide ring can be susceptible to opening in the presence of moisture, especially under basic or acidic conditions. | Ensure all solvents and glassware are dry before use. If purification involves aqueous workups, minimize the time the PMDI is in contact with water and avoid harsh pH conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: The optimal purification method depends on the nature and quantity of the impurities. Recrystallization is a common and effective method for removing most impurities.[3] For higher purity, especially for removing non-volatile or colored impurities, vacuum sublimation is highly recommended.[1] In some cases, a combination of methods, such as recrystallization followed by sublimation, may be necessary to achieve the desired purity.
Q2: Which solvents are suitable for the recrystallization of PMDI?
A2: The choice of solvent is critical for successful recrystallization. Solvents in which PMDI exhibits high solubility when hot and low solubility when cold are ideal. Commonly used solvents for PMDI and its derivatives include dimethylformamide (DMF), benzene, and mixtures such as acetone/water or methanol/dichloromethane.[3][4] It is advisable to perform small-scale solubility tests to determine the best solvent or solvent system for your specific PMDI derivative.
Q3: My PMDI is a very fine powder and is difficult to handle. How can I obtain larger crystals?
A3: To obtain larger crystals during recrystallization, allow the saturated solution to cool slowly to room temperature without disturbance. Once crystals begin to form, you can then place the flask in an ice bath to maximize the yield. Rapid cooling often leads to the formation of smaller crystals or a powder.
Q4: How can I confirm the purity of my PMDI after purification?
A4: The purity of PMDI can be assessed using several analytical techniques. The most common methods include:
-
Melting Point Analysis: A sharp melting point close to the literature value (>320 °C for unsubstituted PMDI) is indicative of high purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic peaks of the PMDI structure and to detect the presence of any impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic imide carbonyl stretching frequencies.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the PMDI sample.[6]
Q5: I am observing a change in the color of my PMDI during storage. What could be the cause?
A5: Discoloration during storage could be due to slow decomposition or reaction with atmospheric components. To ensure stability, store purified PMDI in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator or under an inert atmosphere at a low temperature is recommended.
Experimental Protocols
Protocol 1: Purification of PMDI by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude PMDI and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. If the PMDI dissolves completely, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: Place the crude PMDI in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals start to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Purification of PMDI by Vacuum Sublimation
-
Apparatus Setup: Assemble a vacuum sublimation apparatus. Ensure all joints are properly sealed with high-vacuum grease.
-
Sample Loading: Place the crude PMDI powder in the bottom of the sublimation apparatus.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A cold trap should be placed between the apparatus and the pump.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the PMDI to sublime but low enough to prevent decomposition.
-
Condensation: The sublimed PMDI will deposit as pure crystals on the cold finger of the apparatus.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the system and collect the purified crystals from the cold finger.
Visualizations
Caption: General experimental workflow for the purification of PMDI monomers.
Caption: Troubleshooting workflow for common issues in PMDI purification.
References
- 1. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. 均苯四甲酸二酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN103969392A - High performance liquid chromatographic analysis method for pyromellitic dianhydride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Pyromellitic Diimide and Naphthalene Diimide in Battery Cathodes
For Researchers, Scientists, and Drug Development Professionals
The development of high-performance, sustainable, and cost-effective energy storage solutions is a critical endeavor in modern materials science. Organic electrode materials, with their tunable structures and reliance on abundant elements, present a promising alternative to traditional inorganic cathodes in lithium-ion batteries and beyond. Among these, pyromellitic diimide (PMDI) and naphthalene (B1677914) diimide (NDI) have garnered significant attention as potential cathode materials due to their reversible redox activity based on the enolation of carbonyl groups. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in the selection and development of next-generation organic batteries.
At a Glance: PMDI vs. NDI
While both PMDI and NDI operate on a similar two-electron redox mechanism, a critical difference in their chemical stability under electrochemical cycling dictates their performance and viability as cathode materials. Naphthalene diimide generally exhibits superior stability and cycling performance, whereas this compound, despite its higher theoretical capacity, suffers from irreversible degradation.
Quantitative Performance Comparison
The following tables summarize the key electrochemical performance metrics for derivatives of this compound and naphthalene diimide as reported in various studies. It is important to note that the experimental conditions, such as the specific derivative used, electrode composition, electrolyte, and cycling rate, vary between studies. Therefore, a direct comparison should be made with caution.
Table 1: Electrochemical Performance of this compound (PMDI)-Based Cathodes
| PMDI Derivative/Polymer | Specific Capacity (mAh/g) | Average Voltage (V vs. Li/Li⁺) | Cycling Stability | Rate Capability | Reference |
| PMDI-based copolymer | 73 (initial discharge at C/10) | 1.90 and 2.25 | ~51% capacity retention after 50 cycles at C/20 | High rate limit of 2C | [1] |
| PMDI-EG (cross-linked) | Markedly inferior to PNDI-EG | ~2.23 and ~2.65 (oxidation peaks) | Less stable than PNDI-EG | Slower reaction kinetics than PNDI-EG | [1] |
Table 2: Electrochemical Performance of Naphthalene Diimide (NDI)-Based Cathodes
| NDI Derivative/Polymer | Specific Capacity (mAh/g) | Average Voltage (V vs. Li/Li⁺) | Cycling Stability | Rate Capability | Reference |
| NDI-NHOH | ~80 (at 1.5-3.5 V) | 2.14 and 2.32 (reduction peaks) | 50% capacity retention over 20 cycles | - | [2][3] |
| Naphthalene polyimide-b-PEO2000 | 170 | 2.37 and 2.51 | Stable after 100 cycles | Cycled at 1Li⁺/5h | [2] |
| PNDI-EG (cross-linked) | Superior to PMDI-EG | ~2.45 and ~2.72 (oxidation peaks) | Highly stable over multiple CV scans | Faster reaction kinetics than PMDI-EG | [1] |
| NDI-ONa | 171 (at 0.05 A/g) | - | 93% capacity retention after 20,000 cycles at 3.0 A/g | 153 mAh/g at 5.0 A/g | [4] |
| NDI-based cocrystal (CN-1) | up to 230 | - | Long cyclability over 600 cycles | - | [5] |
Core Differences and Underlying Mechanisms
The primary factor differentiating the performance of PMDI and NDI lies in their structural stability. PMDI possesses a five-membered imide ring, which is more susceptible to nucleophilic attack by components of the electrolyte, leading to irreversible ring-opening during prolonged charge-discharge cycles.[1] This degradation pathway results in a rapid loss of active material and, consequently, poor cycling stability.[1]
In contrast, the six-membered imide ring of naphthalene diimide is more chemically robust and does not undergo this ring-opening degradation.[1] This inherent stability allows for more reversible electrochemical cycling and significantly better long-term performance.[1]
From a theoretical standpoint, PMDI has a higher theoretical specific capacity (approximately 248 mAh/g) compared to NDI (approximately 201 mAh/g) due to its lower molecular weight.[1] However, its instability prevents the realization of this high theoretical capacity in practical applications.
Experimental Protocols
To ensure reproducible and comparable results when evaluating organic cathode materials like PMDI and NDI, a standardized experimental protocol is crucial. The following outlines a general methodology for electrode preparation, cell assembly, and electrochemical testing.
Electrode Slurry Preparation
-
Mixing of Dry Components: The active material (PMDI or NDI derivative), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are weighed in a specific ratio (e.g., 70:20:10 wt%). The powders are thoroughly mixed in a mortar and pestle to ensure homogeneity.
-
Slurry Formation: The mixed powder is transferred to a vial, and a solvent (e.g., N-methyl-2-pyrrolidone - NMP) is added dropwise while stirring until a uniform, viscous slurry is formed.
-
Homogenization: The slurry is further homogenized using a planetary mixer or by continued stirring to ensure a consistent dispersion of all components.
Electrode Fabrication
-
Casting: The prepared slurry is cast onto a current collector (e.g., aluminum foil) using a doctor blade to achieve a uniform thickness.
-
Drying: The cast electrode is initially dried in an oven at a moderate temperature (e.g., 80°C) to evaporate the bulk of the solvent.
-
Vacuum Drying: The electrode is then transferred to a vacuum oven and dried at a higher temperature (e.g., 120°C) for several hours to remove any residual solvent and moisture.
-
Electrode Punching: Circular electrodes of a specific diameter are punched from the dried electrode sheet.
Coin Cell Assembly
All cell assembly is performed in an argon-filled glovebox to prevent contamination from air and moisture.
-
Components: A standard 2032-type coin cell is typically used, consisting of a cathode case, the prepared cathode, a separator, a lithium metal anode, a spacer disk, a spring, and an anode case.
-
Assembly Sequence: The cathode is placed in the center of the cathode case. A few drops of electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) are added to wet the cathode. The separator is placed on top of the cathode, followed by the addition of more electrolyte. The lithium metal anode is then placed on the separator, followed by the spacer disk and the spring.
-
Crimping: The anode case is placed on top, and the entire assembly is sealed using a hydraulic crimping machine.
Electrochemical Testing
The assembled coin cells are subjected to a series of electrochemical tests to evaluate their performance.
-
Cyclic Voltammetry (CV): CV is performed to determine the redox potentials and assess the reversibility of the electrochemical reactions.
-
Galvanostatic Cycling: The cells are charged and discharged at constant currents between defined voltage limits to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Rate Capability Testing: The cells are cycled at various C-rates (a measure of the charge/discharge current relative to the battery's capacity) to evaluate their performance under high power demands.
Visualizing the Processes
To better understand the experimental workflow and the degradation mechanism of PMDI, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for the fabrication and testing of organic battery cathodes.
Caption: The degradation pathway of this compound (PMDI) via irreversible ring-opening.
Conclusion
In the comparative analysis of this compound and naphthalene diimide for battery cathode applications, NDI emerges as the more promising candidate due to its superior chemical stability. While PMDI offers a higher theoretical capacity, its propensity for irreversible degradation through imide ring-opening severely limits its practical performance and cycling life. In contrast, the robust nature of the NDI structure leads to significantly better cycling stability and overall electrochemical performance. Future research efforts aimed at stabilizing the PMDI structure could potentially unlock its high theoretical capacity, but as it stands, NDI-based materials represent a more viable path toward high-performance organic batteries.
References
- 1. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Naphthalene and perylene diimides – better alternatives to fullerenes for organic electronics? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Non-aqueous Electrode Processing and Construction of Lithium-ion Coin Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electron Mobility of Pyromellitic and Perylene Diimides
For researchers, scientists, and professionals in drug development, the selection of high-performance organic semiconductors is paramount for advancing organic electronics. This guide provides an objective comparison of the electron mobility of two prominent classes of n-type organic semiconductors: pyromellitic diimides (PMDIs) and perylene (B46583) diimides (PDIs), supported by experimental data and detailed methodologies.
Pyromellitic diimides (PMDIs) and perylene diimides (PDIs) are both classes of aromatic diimides that have garnered significant attention for their excellent thermal and oxidative stability, high electron affinities, and promising electron-transporting properties, making them key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.[1][2] While both are utilized as n-type semiconductors, their distinct molecular structures give rise to differences in their electron mobility.
Unveiling the Contenders: Molecular Architecture
The fundamental difference between PMDIs and PDIs lies in their aromatic core. PMDIs are based on a smaller benzene (B151609) core, which can lead to more limited intermolecular π-π stacking compared to the larger, more extended perylene core of PDIs.[3] This extended π-system in PDIs generally facilitates more efficient intermolecular charge transport pathways, which is a critical factor for achieving high electron mobility.[4]
The performance of both PMDI and PDI-based materials can be significantly tuned by chemical modifications. Substituents on the imide nitrogens and the aromatic core can influence molecular packing, solubility, and energy levels, thereby impacting electron mobility.[5]
Quantitative Comparison of Electron Mobility
The electron mobility (μe) of a material is a key metric of its performance as a semiconductor, quantifying how quickly an electron can move through it under the influence of an electric field. The following table summarizes experimentally determined electron mobility values for various PMDI and PDI derivatives, as measured by the organic field-effect transistor (OFET) method.
| Class | Derivative | Electron Mobility (μe) [cm²/Vs] | Measurement Conditions |
| Pyromellitic Diimide (PMDI) | PB-PyDI/PCBM (1:9 blend) | 1 x 10⁻² | Top-contact, bottom-gate OFET on HMDS-treated n-doped Si/SiO₂ substrate with aluminum source/drain electrodes. The active layer was spin-coated from a chlorobenzene (B131634) solution and annealed at 56°C in a vacuum.[6][7] |
| Polymer P1 | 2.11 x 10⁻³ | Bottom-gate OFET fabricated by the eutectic-melt-assisted nanoimprinting (EMAN) method.[8] | |
| Fluorinated derivatives | up to 0.079 | N-channel organic thin-film transistors.[3] | |
| Perylene Diimide (PDI) | P(PDI-DTT) polymer | 1.3 x 10⁻² | Top-contact, bottom-gate (TCBG) OFET measured under nitrogen.[4] |
| Star-shaped PDI trimer (S(TPA-PDI)) | 3 x 10⁻⁵ | [4] | |
| N,N'-dioctyl perylene diimide (PDI-C8) | up to 10⁻⁵ | Thin-film transistor with sulfur-modified electrodes.[9] | |
| N,N′-ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13) | ~0.4 | Thin-film transistor with the dielectric deposited at around 150°C.[10][11] | |
| Swallow-tail substituted PDI (PDI-C8,7) | 1.9 x 10⁻⁶ (as-prepared, BC) | Bottom-contact (BC) and top-contact (TC) OFETs. The mobility increased to 3.4 x 10⁻⁵ in the TC configuration and was further improved with thermal annealing.[12] | |
| PDI dianion films | 3 (Hall mobility) | Solution-processed films with close π-π stacking, measured via the Hall effect.[13] |
Experimental Protocols: Measuring Electron Mobility
The most common method for determining the electron mobility of these materials is through the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A typical OFET device for measuring electron mobility consists of a semiconductor layer, a gate electrode, a dielectric layer, and source and drain electrodes. The operational principle involves the modulation of the current flowing between the source and drain electrodes by applying a voltage to the gate electrode.
Device Architectures:
Two common device architectures are employed:
-
Bottom-Gate, Top-Contact (BGTC): The gate electrode and dielectric layer are prepared first on a substrate. The organic semiconductor is then deposited, followed by the evaporation of the source and drain electrodes on top.
-
Bottom-Gate, Bottom-Contact (BGBC): The gate, dielectric, and source/drain electrodes are all fabricated on the substrate before the deposition of the organic semiconductor layer.
Fabrication Steps:
-
Substrate Preparation: Highly n-doped silicon wafers are often used as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer serving as the gate dielectric.[6] The substrate is typically cleaned and may be treated with a surface modification layer, such as hexamethyldisilazane (B44280) (HMDS), to improve the interface with the organic semiconductor.[6]
-
Semiconductor Deposition: The PMDI or PDI derivative is dissolved in a suitable organic solvent (e.g., chlorobenzene) and deposited onto the substrate, commonly via spin-coating to achieve a uniform thin film.[6]
-
Electrode Deposition: Source and drain electrodes (e.g., aluminum or gold) are then deposited onto the semiconductor layer (for top-contact) or were pre-patterned on the dielectric (for bottom-contact), typically through thermal evaporation using a shadow mask to define the channel length and width.[6]
-
Annealing: The completed device is often annealed under vacuum to remove residual solvent and improve the molecular ordering within the semiconductor film, which can enhance charge transport.[6]
Characterization Workflow:
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in an inert atmosphere) to exclude the influence of air and moisture.
The electron mobility is calculated from the transfer characteristics (a plot of the source-drain current versus the gate voltage) in the saturation regime using the following equation:
Isd = ( W / 2L ) Ciμ ( Vg - Vth )²
Where:
-
Isd is the source-drain current
-
W is the channel width
-
L is the channel length
-
Ci is the capacitance per unit area of the gate dielectric
-
μ is the charge carrier mobility
-
Vg is the gate voltage
-
Vth is the threshold voltage
Concluding Remarks
In general, perylene diimides tend to exhibit higher electron mobilities compared to pyromellitic diimides, which can be attributed to the larger, more conducive π-conjugated core of the perylene molecule. However, the performance of both classes of materials is highly dependent on molecular engineering and device fabrication conditions. The provided data and methodologies offer a foundation for researchers to make informed decisions in the selection and development of n-type organic semiconductors for their specific applications. The continued exploration of novel derivatives and optimization of processing techniques will undoubtedly lead to further advancements in the electron mobility of both PMDI and PDI-based materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymers based on thieno[3,4- c ]pyrrole-4,6-dione and this compound by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04602D [pubs.rsc.org]
- 9. Perylenediimide regioisomers with tunable physicochemical and charge-transport properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
Unraveling Molecular Stability: A DFT-Based Comparison of Pyromellitic Diimide and Naphthalene Diimide
A detailed computational analysis reveals the superior electronic and structural stability of naphthalene (B1677914) diimide over pyromellitic diimide, a critical consideration for researchers and professionals in materials science and drug development. This guide provides a comparative overview based on Density Functional Theory (DFT) analysis, supported by experimental observations, to inform the selection of these crucial molecular building blocks.
Naphthalene diimide (NDI) demonstrates greater stability compared to this compound (PMDI), also referred to as mellitic diimide (MDI) in some contexts. This difference is attributed to both its electronic properties and the chemical stability of its imide ring structure. DFT calculations indicate that NDI possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level than PMDI, suggesting a higher propensity to accept electrons and greater stability upon reduction.[1] Conversely, the Highest Occupied Molecular Orbital (HOMO) of PMDI is deeper in energy than that of NDI, implying that PMDI is less prone to oxidation in its pristine state.[1] However, upon reduction, which is a key process in applications like organic electronics and batteries, the mono- and di-lithiated species of PMDI exhibit more positive HOMO energy levels compared to NDI, indicating lower stability.[1]
From a structural standpoint, the five-membered imide ring of PMDI is more susceptible to degradation through ring-opening side reactions, particularly in the presence of nucleophiles.[1] In contrast, the six-membered imide ring of NDI confers greater intrinsic stability. This structural vulnerability of PMDI can lead to irreversible decomposition and capacity loss when utilized in applications such as lithium-ion batteries.[1]
Comparative Analysis of Electronic Properties
The following table summarizes key quantum chemical parameters for this compound and naphthalene diimide, calculated using Density Functional Theory. These values provide a quantitative basis for comparing their electronic stability.
| Parameter | This compound (PMDI/MDI) | Naphthalene Diimide (NDI) | Significance |
| HOMO Energy | -8.02 eV | -7.43 eV | Higher HOMO energy indicates lower ionization potential (easier to oxidize).[1] |
| LUMO Energy | -3.54 eV | -3.81 eV | Lower LUMO energy indicates higher electron affinity (more stable when reduced).[1] |
| HOMO-LUMO Gap | 4.48 eV | 3.62 eV | A larger gap generally implies greater kinetic stability. |
| Mono-lithiated HOMO | -4.13 eV | -4.29 eV | More negative value for NDI suggests greater stability after one-electron reduction.[1] |
| Di-lithiated HOMO | -3.08 eV | -3.68 eV | More negative value for NDI indicates continued superior stability upon further reduction.[1] |
Experimental Protocols
The computational data presented is supported by and helps to rationalize experimental findings. A common application for comparing the stability of these diimides is in the field of organic electrode materials for batteries.
Typical Experimental Workflow for Battery Performance Evaluation:
-
Monomer Synthesis: Functionalized this compound and naphthalene diimide monomers are synthesized. For instance, vinyl ethylene (B1197577) glycol-functionalized monomers (PMDI-EG-vin and NDI-EG-vin) can be prepared for subsequent polymerization.[1]
-
Polymerization: The monomers are subjected to polymerization, such as cationic polymerization, to create cross-linked polymer networks (e.g., PMDI-EG and PNDI-EG).[1] This cross-linking prevents dissolution in the electrolyte, allowing for the study of intrinsic degradation mechanisms.[1]
-
Electrode Preparation: The synthesized polymers are mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then cast onto a current collector (e.g., aluminum foil) to create the cathode.
-
Cell Assembly: The prepared cathodes are assembled into coin cells with a lithium metal anode and a suitable electrolyte.
-
Electrochemical Testing: The cells undergo galvanostatic charge-discharge cycling and cyclic voltammetry to evaluate their electrochemical performance, including capacity retention and cycling stability.[1]
-
Post-mortem Analysis: After cycling, the cathodes are harvested and analyzed using techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and solid-state Nuclear Magnetic Resonance (ssNMR) to identify any chemical degradation of the polymer structure.[1]
DFT Computational Methodology
The electronic properties summarized in the table are typically calculated using Density Functional Theory.
General Computational Protocol:
-
Structure Optimization: The molecular geometries of the pristine, mono-lithiated, and di-lithiated species of PMDI and NDI are optimized.
-
Functional and Basis Set Selection: A suitable combination of a density functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), 6-31G(d,p)) is chosen.[2][3]
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine the HOMO and LUMO energy levels.
-
Analysis: The calculated energy levels are then used to infer the relative stabilities of the different species.
Logical Workflow for Stability Analysis
The following diagram illustrates the logical workflow for the comparative stability analysis of this compound and naphthalene diimide, integrating both computational and experimental approaches.
Caption: Workflow for comparing the stability of PMDI and NDI.
References
Pyromellitic Diimide in Ion Batteries: A Comparative Performance Analysis for Lithium vs. Sodium Chemistries
A detailed examination of pyromellitic diimide's electrochemical performance reveals distinct advantages and challenges in its application as an electrode material for lithium-ion versus sodium-ion batteries. While offering a high theoretical capacity, its practical implementation is marked by differences in cycling stability, rate capability, and redox potentials between the two alkali-ion systems.
This compound (PMDI) has garnered significant attention as a promising organic electrode material for next-generation energy storage systems due to its high theoretical capacity stemming from a two-electron redox mechanism.[1] However, its performance and stability are highly dependent on the charge carrier, exhibiting notable differences when incorporated into lithium-ion batteries (LIBs) compared to sodium-ion batteries (NIBs). This guide provides a comparative analysis of PMDI's performance in these two battery chemistries, supported by experimental data and detailed methodologies.
Performance Metrics: A Side-by-Side Comparison
The electrochemical performance of PMDI and its derivatives varies significantly between LIBs and NIBs. The following tables summarize key quantitative data extracted from published research.
Table 1: Electrochemical Performance of PMDI-based Materials in Li-ion vs. Na-ion Batteries
| Battery Type | Active Material | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Cycling Stability | Rate Capability | Voltage Plateau (vs. Li/Li⁺ or Na/Na⁺) |
| Li-ion | PMDI-EG (cross-linked) | 110 (initial at 0.2C) | >100% | 9% capacity retention after 100 cycles | Inferior to PNDI-EG | ~2.1 V |
| Li-ion | PMDI-based copolymer | 73 (initial at C/10) | - | 51% capacity retention after 50 cycles (at C/20) | High rate limit of 2C | 1.65 - 2.50 V |
| Na-ion | Pyromellitic dianhydride-based polyimide | 125 (after 100 cycles at 25 mA/g) | - | Stable for 100 cycles | 43 mAh/g at 2 A/g | Below 1.5 V |
Data compiled from multiple sources.[1][2][3] Note: PNDI-EG (perylene diimide-ethylene glycol) is included for comparative context of stability.[1]
In-Depth Analysis of Performance Differences
Cycling Stability: A critical divergence between the two systems is the cycling stability of PMDI. In LIBs, PMDI-based materials often exhibit rapid capacity decay.[1] This instability is attributed to the irreversible ring-opening of the five-membered imide ring upon repeated charge-discharge cycles, a degradation pathway that is less pronounced in analogous naphthalene (B1677914) diimide (NDI) structures.[1] Cross-linking strategies have been employed to mitigate the dissolution of the active material in the electrolyte, yet intrinsic degradation remains a significant hurdle in LIBs.[1] In contrast, polyimide structures derived from pyromellitic dianhydride have demonstrated more stable cycling in NIBs, retaining a significant portion of their capacity over 100 cycles.[3]
Redox Potential: Density functional theory (DFT) calculations and experimental cyclic voltammetry have indicated higher corrected redox potentials for PMDI-based copolymers in NIBs compared to LIBs.[2][4] This suggests a potential advantage for NIBs in terms of higher operating voltage for the same active material.
Rate Capability: While direct comparative data on the rate capability of identical PMDI materials in both LIBs and NIBs is limited, studies on related polyimide anodes in NIBs show moderate rate performance, with capacity dropping at higher current densities.[3] For LIBs, the rate capability of PMDI-based cathodes has been noted as being significantly inferior to more stable diimide alternatives like PNDI.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental procedures for evaluating PMDI-based electrodes.
Electrode Preparation
A common method for preparing electrodes involves creating a slurry of the active material, a conductive agent, and a binder.
-
Slurry Composition: A typical composition consists of the active PMDI-based polymer (e.g., 76 wt.%), a conductive additive such as multiwalled carbon nanotubes (MWCNT) or acetylene (B1199291) black (e.g., 19 wt.%), and a binder like polyvinylidene difluoride (PVDF) (e.g., 5 wt.%).[1]
-
Mixing: The components are thoroughly mixed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.
-
Coating: The slurry is then cast onto a current collector (e.g., aluminum foil for cathodes) using a doctor blade to ensure a uniform thickness.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Pressing and Cutting: The dried electrode is then pressed to improve electrical contact and cut into desired dimensions (e.g., circular discs) for coin cell assembly.
Battery Assembly and Testing
Electrochemical performance is typically evaluated using coin-type half-cells.
-
Cell Assembly: The cells are assembled in an argon-filled glovebox to prevent contamination from air and moisture. A typical assembly consists of the prepared PMDI-based working electrode, a separator (e.g., glass fiber), and a counter/reference electrode (lithium or sodium metal).
-
Electrolyte: The electrolyte for LIBs is often a 1.0 M solution of LiPF₆ in a mixture of organic carbonates such as ethylene (B1197577) carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC) (e.g., 1:1:1 v/v/v).[4] For NIBs, a corresponding sodium-based salt like NaPF₆ is used in a similar solvent mixture.[5]
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): CV is performed to investigate the redox behavior of the electrode material, typically at a slow scan rate (e.g., 0.1 mV/s) within a defined potential window.[1]
-
Galvanostatic Cycling: The cells are charged and discharged at various current densities (C-rates) to evaluate specific capacity, coulombic efficiency, and cycling stability.[2][3]
-
Rate Capability Test: The C-rate is systematically increased and then returned to a low rate to assess the electrode's ability to perform at high charge and discharge speeds.[1]
-
Visualizing the Process and Logic
To better understand the workflow and the underlying chemical processes, the following diagrams are provided.
Caption: A typical workflow for the preparation and electrochemical evaluation of PMDI-based battery electrodes.
Caption: The two-electron redox mechanism of this compound during charge and discharge cycles.
Conclusion
References
- 1. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
Experimental Validation of Pyromellitic Diimide's Theoretical Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the theoretical and experimentally validated specific capacity of pyromellitic diimide (PMDI) against other promising organic electrode materials. The data presented is supported by detailed experimental protocols for key electrochemical validation techniques.
Performance Comparison of Organic Electrode Materials
The performance of this compound as an electrode material is benchmarked against other common organic alternatives in the table below. The theoretical capacity is calculated based on the molar mass of the molecule and the number of electrons exchanged during the redox reaction. The experimental capacity, however, is influenced by various factors including the material's conductivity, solubility in the electrolyte, and structural stability during cycling.
| Electrode Material | Theoretical Specific Capacity (mAh/g) | Experimental Specific Capacity (mAh/g) | Key Observations |
| This compound (PMDI) | ~248[1] | 73 - 200[2][3][4] | High theoretical capacity, but often exhibits significant capacity fading upon cycling due to instability.[1] |
| Naphthalene Diimide (NDI) | ~201[1] | 97 - 110[1] | Lower theoretical capacity than PMDI but generally shows better cycling stability.[1] |
| Perylene Diimide (PDI) | ~137[1][5][6] | 50 - 138.6[5][6][7] | Offers good stability and its electrochemical properties can be tuned through functionalization.[8] |
| Poly(anthraquinonyl sulfide) (PAQS) | ~225[9][10][11] | 103 - 198[12] | Exhibits high capacity and good cycling stability, with performance dependent on the polymer structure.[9][10] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the specific capacity of organic electrode materials.
Galvanostatic Cycling with Potential Limitation (GCPL)
This is a primary technique to determine the specific capacity, cycling stability, and coulombic efficiency of a battery electrode.
Objective: To measure the amount of charge stored and released by the electrode material at a constant current.
Procedure:
-
Electrode Preparation:
-
Mix the active organic material (e.g., PMDI), a conductive additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of typically 70:20:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.
-
Cast the slurry onto a current collector (e.g., copper foil for anodes) using a doctor blade to a uniform thickness.
-
Dry the electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.
-
Punch out circular electrodes of a known diameter and weigh them to determine the mass of the active material.
-
-
Cell Assembly:
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
-
Use the prepared organic electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a porous polymer membrane as the separator.
-
Add a few drops of a suitable electrolyte (e.g., 1 M LiPF6 in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).
-
-
Galvanostatic Cycling:
-
Connect the assembled cell to a battery cycler.
-
Set the upper and lower voltage cut-off limits based on the redox potential of the organic material.
-
Apply a constant current for charging and discharging (e.g., C/10 rate, where C is the theoretical capacity).
-
Record the charge and discharge capacity for a specified number of cycles (e.g., 100 cycles).
-
The specific capacity (mAh/g) is calculated by dividing the measured capacity by the mass of the active material.
-
Cyclic Voltammetry (CV)
This technique is used to investigate the redox behavior, electrochemical reversibility, and reaction kinetics of the electrode material.
Objective: To identify the oxidation and reduction potentials of the active material.
Procedure:
-
Cell Preparation: Assemble a three-electrode cell as described for galvanostatic cycling, or use a standard electrochemical cell with the organic material coated on a working electrode (e.g., glassy carbon), a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
CV Measurement:
-
Connect the cell to a potentiostat.
-
Set a potential window that encompasses the expected redox reactions of the material.
-
Apply a linear potential sweep at a specific scan rate (e.g., 0.1 mV/s to 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
The resulting plot of current vs. potential (voltammogram) will show peaks corresponding to the oxidation and reduction processes.
-
Rate Capability Testing
This experiment evaluates the performance of the electrode at different charge and discharge rates.
Objective: To determine how the specific capacity is affected by the speed of charging and discharging.
Procedure:
-
Cell Preparation: Assemble a coin cell as for galvanostatic cycling.
-
Testing Protocol:
-
Cycle the cell at a low C-rate (e.g., C/10) for a few cycles to stabilize the electrode.
-
Subsequently, cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C).
-
At each C-rate, perform several charge-discharge cycles.
-
Finally, return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
Plot the discharge capacity as a function of the C-rate.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental validation process for an organic electrode material like this compound.
References
- 1. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of polyketones with N-cyclic structure as electrode material for electrochemical energy storage: case of this compound dilithium salt - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Perylenetetracarboxylic Diimide Composite Electrodes as Organic Cathode Materials for Rechargeable Sodium-Ion Batteries: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Poly(anthraquinonyl sulfides): High Capacity Redox Polymers for Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Impact of Fluorinated Side Chains on Pyromellitic Diimide Mobility: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pyromellitic diimides (PyDIs) functionalized with various fluorinated side chains. Supported by experimental data, this document delves into the synthesis, characterization, and resulting electron mobility of these compounds, offering valuable insights for the design of high-performance organic electronic materials.
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for tuning their electronic properties. In the realm of organic semiconductors, fluorination of the side chains of π-conjugated cores can significantly influence molecular packing, energy levels, and, consequently, charge carrier mobility. This guide focuses on pyromellitic diimides, a class of electron-deficient aromatic compounds, and examines how the length and nature of their fluorinated side chains impact their performance in thin-film transistors.
Quantitative Data Summary
The electron mobility of N,N'-bis(fluoroalkylmethylene)pyromellitic diimides was systematically investigated, revealing a clear trend related to the length of the fluoroalkyl segment. Shorter fluorinated side chains were found to induce higher electron mobilities. The key findings are summarized in the table below.
| Side Chain | Electron Mobility (cm²/Vs) |
| Perfluorobutylmethyl | 0.026 |
| Perfluorohexylmethyl | 0.015 |
| Perfluorooctylmethyl | 0.008 |
| 3,6-dibromo PyDI with Perfluorobutylmethyl | 0.2 |
Table 1: Electron mobility of pyromellitic diimides with different fluorinated side chains. Data sourced from studies on thin-film transistors.[1]
Experimental Protocols
Synthesis of N,N'-bis(fluoroalkylmethylene)pyromellitic Diimides
The synthesis of the target compounds was achieved through a two-step process involving the formation of a poly(amic acid) intermediate followed by chemical imidization.[2]
Step 1: Formation of Poly(amic acid)
-
Pyromellitic dianhydride is reacted with a fluoroalkylmethylene amine (e.g., 1H,1H-perfluoropentylamine for the perfluorobutylmethyl side chain) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to form the corresponding poly(amic acid).
Step 2: Chemical Imidization
-
A dehydrating agent, typically a mixture of acetic anhydride (B1165640) and pyridine (B92270) or sodium acetate, is added to the poly(amic acid) solution.[2]
-
The mixture is heated to facilitate the cyclization and formation of the diimide ring.
-
The resulting pyromellitic diimide product is then precipitated by pouring the reaction mixture into a non-solvent like methanol (B129727) or water.
-
The precipitate is collected by filtration, washed thoroughly, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Fabrication of Organic Thin-Film Transistors (OTFTs)
The electron mobility of the synthesized pyromellitic diimides was evaluated using a bottom-gate, top-contact organic thin-film transistor architecture.[2]
Substrate Preparation:
-
Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are cleaned ultrasonically in a sequence of deionized water, acetone, and isopropanol.
-
The SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS), to improve the morphology of the organic semiconductor film.[2]
Semiconductor Deposition:
-
The synthesized this compound is dissolved in a suitable organic solvent (e.g., chloroform, toluene).
-
The solution is then deposited onto the prepared substrate using spin-coating or vapor deposition to form a thin film of the active material.
-
The film is subsequently annealed at an optimized temperature to improve crystallinity and molecular ordering.
Electrode Deposition:
-
Source and drain electrodes, typically made of gold (Au), are deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. This defines the channel length and width of the transistor.
Electron Mobility Measurement
The charge carrier mobility (µ) of the fabricated OTFTs is extracted from the transfer characteristics (drain current, ID, versus gate voltage, VG) in the saturation regime using the following equation:
ID = (µ * Ci * W) / (2 * L) * (VG - VT)²
where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and VT is the threshold voltage. The mobility is calculated from the slope of the plot of the square root of the drain current versus the gate voltage.
Experimental Workflow and Structure-Property Relationship
The following diagram illustrates the workflow from the synthesis of the fluorinated pyromellitic diimides to the characterization of their electron mobility. It also highlights the key relationship between the molecular structure (side chain) and the resulting material property (mobility).
References
- 1. Effect of side chain length on film structure and electron mobility of core-unsubstituted pyromellitic diimides and enhanced mobility of the dibrominated core using the optimized side chain - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Redox Potentials of Pyromellitic Diimide (PMDI) Derivatives for Advanced Research Applications
An objective guide for researchers, scientists, and drug development professionals on the electrochemical properties of various pyromellitic diimide (PMDI) derivatives. This document provides a comprehensive comparison of their redox potentials, supported by experimental data and detailed methodologies, to aid in the selection of appropriate compounds for various applications, including organic electronics and battery technology.
This compound (PMDI) and its derivatives are a class of organic molecules that have garnered significant interest due to their excellent thermal stability, chemical resistance, and tunable electronic properties.[1] Their electron-deficient aromatic core makes them promising candidates for n-type organic semiconductors and as active materials in organic redox flow batteries.[2][3] The ability to modify their redox potentials through chemical functionalization allows for the fine-tuning of their electronic characteristics to meet the demands of specific applications.[4][5] This guide presents a comparative analysis of the redox potentials of several PMDI derivatives, summarizing key experimental data to facilitate informed decision-making in research and development.
Comparative Redox Potentials of PMDI Derivatives
The redox behavior of PMDI derivatives is typically characterized by two reversible one-electron reduction steps, corresponding to the formation of the radical anion and then the dianion. The potentials at which these reductions occur are highly sensitive to the nature of the substituents on both the aromatic core and the imide nitrogen atoms. The introduction of electron-withdrawing groups, for instance, can significantly increase the redox potential, making the molecule easier to reduce.[4]
Below is a summary of the half-wave potentials (E½) for the two main reduction processes of various PMDI derivatives, as determined by cyclic voltammetry.
| Derivative Name | Substituent (X) | N-Substituent | E½ (1) (V vs. Ref) | E½ (2) (V vs. Ref) | Reference Electrode | Solvent/Electrolyte | Source |
| Pyromellitic Dianhydride | N/A | N/A | -0.83 | -1.46 | Ag/Ag+ | ACN/0.1 M TBAPF6 | [2] |
| PDI-H2 | H | H | -0.73 | -1.15 | Ag/AgNO3 (converted to Li+/Li) | ACN/0.1 M TBAP | [4] |
| PDI-Br2 | Br | H | -0.52 | -0.90 | Ag/AgNO3 (converted to Li+/Li) | ACN/0.1 M TBAP | [4] |
| PDI-(CN)2 | CN | H | -0.28 | -0.65 | Ag/AgNO3 (converted to Li+/Li) | ACN/0.1 M TBAP | [4] |
| PDI-TEMPO | H | 4-amino-TEMPO | -1.17 | -1.72 | Ag/Ag+ | ACN/0.1 M TBAPF6 | [2] |
| PMDI-EG | Ethylene Glycol | Ethylene Glycol | -2.34 | -2.65 | Li/Li+ | Not Specified | [3] |
| PB-PyDI | 3,6-(4-aminophenyl) | 2-decyltetradecyl | -1.00 (onset) | - | Fc/Fc+ | ACN/0.1 M Bu4NPF6 | [1] |
| N,N'-bis(4-fluorophenyl)PMDI | H | 4-fluorophenyl | Not specified | Not specified | Not specified | Not specified | [6] |
| N,N'-bis(2,3,5,6-tetrafluorophenyl)PMDI | H | 2,3,5,6-tetrafluorophenyl | Not specified | Not specified | Not specified | Not specified | [6] |
| N,N'-bis(4,6-dimethylpyrimidin-2-yl)PMDI | H | 4,6-dimethylpyrimidin-2-yl | Not specified | Not specified | Not specified | Not specified | [6] |
Note: The redox potentials are highly dependent on the experimental conditions. Direct comparison should be made with caution when conditions differ.
The data clearly illustrates that modifying the PMDI core with electron-withdrawing substituents such as bromine and cyanide leads to a significant anodic shift in the reduction potentials, making the derivatives easier to reduce.[4] Conversely, the PDI-TEMPO derivative, designed for redox flow batteries, exhibits more negative reduction potentials.[2] The polymer PB-PyDI also shows a reduction onset potential suitable for n-channel field-effect transistors.[1]
Experimental Protocols
The primary technique for determining the redox potentials of PMDI derivatives is cyclic voltammetry (CV). A detailed, generalized protocol based on the methodologies reported in the cited literature is provided below.
Cyclic Voltammetry (CV) Protocol for PMDI Derivatives
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag+ or Ag/AgNO3).[2][4] All measurements should be carried out at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen.[2]
-
Electrolyte Solution: A solution of the PMDI derivative (typically 1-5 mM) is prepared in a suitable aprotic solvent, such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP)).[2][4]
-
Working Electrode Preparation: The working electrode should be polished with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used, and then dried before each experiment to ensure a clean and reproducible surface.[2]
-
Data Acquisition: The cyclic voltammograms are recorded using a potentiostat. The potential is swept from an initial value where no faradaic current is observed to a potential beyond the second reduction wave and then back to the starting potential. A scan rate of 50-100 mV/s is typically employed.[2][4]
-
Data Analysis: The half-wave potentials (E½) are determined as the average of the cathodic (reduction) and anodic (oxidation) peak potentials for each redox couple (E½ = (Epc + Epa)/2). If the ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard, its E½ is measured in the same solution, and all potentials are reported relative to it.[1]
Factors Influencing Redox Potential
The following diagram illustrates the key factors that can be manipulated to tune the redox potential of the PMDI core.
Caption: Key molecular and environmental factors affecting the redox potential of PMDI derivatives.
Conclusion
The redox potentials of this compound derivatives can be systematically tuned through chemical modification. The introduction of electron-withdrawing groups on the aromatic core is a particularly effective strategy for increasing the redox potential.[4] The choice of N-substituents also plays a crucial role in determining the overall electrochemical properties and solubility of the compounds.[6][7] The data and protocols presented in this guide provide a valuable resource for researchers working with PMDI derivatives, enabling the rational design and selection of materials with tailored redox properties for a wide range of applications in materials science and beyond.
References
- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene - PMC [pmc.ncbi.nlm.nih.gov]
Pyromellitic diimide versus other aromatic diimides for n-type semiconductors.
A Comparative Guide to Aromatic Diimides for n-Type Semiconductors: Pyromellitic Diimide vs. Naphthalene (B1677914) and Perylene (B46583) Diimides
Introduction
Aromatic diimides are a prominent class of organic molecules widely utilized as n-type semiconductors in various electronic applications, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). Their performance is intrinsically linked to their molecular structure, which influences their electronic properties, solid-state packing, and stability. This guide provides a comparative analysis of this compound (PMDI) against two other leading aromatic diimides: naphthalenediimide (NDI) and perylenediimide (PDI). We will delve into their key performance metrics, supported by experimental data, to assist researchers in selecting the optimal material for their specific applications.
Aromatic diimides like PMDI, NDI, and PDI are characterized by their electron-deficient aromatic cores, which facilitate electron transport.[1] NDI and PDI, in particular, have been extensively studied as electron-accepting building blocks in donor-acceptor conjugated polymers.[1] The imide nitrogen atoms in these structures offer a convenient site for attaching solubilizing side chains without significantly disrupting the electronic conjugation of the backbone.[1]
Performance Comparison
The suitability of an aromatic diimide for an n-type semiconductor is determined by several key parameters, including electron mobility (μe), the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), and thermal stability.
| Property | This compound (PMDI) Derivatives | Naphthalenediimide (NDI) Derivatives | Perylenediimide (PDI) Derivatives |
| Electron Mobility (μe) | 10⁻³ - 10⁻² cm²V⁻¹s⁻¹ (in blends)[2], up to 0.079 cm²V⁻¹s⁻¹[3] | 10⁻⁶ - 1.3 cm²V⁻¹s⁻¹[4][5] | up to 0.212 cm²V⁻¹s⁻¹[6] |
| LUMO Level | -3.5 eV to -3.93 eV[3] | -3.56 eV to -4.1 eV[4][7][8] | -3.8 eV to -4.2 eV[9] |
| Thermal Stability (Td) | Onset temperatures around 360 °C[7] | Degradation temperature greater than 440 °C[10] | Decomposition temperatures above 400 °C, with some derivatives up to 610 °C[6][11] |
| Key Features | Smallest aromatic core, limited intermolecular π-overlap.[3] | Good processability and stability.[12] Widely used in various organic electronics.[12] | Excellent thermal and photochemical stability, high electron affinity.[9] |
| Potential Applications | Binder material for solution-processable n-channel semiconductor blends.[3] | OFETs[8][13], organic solar cells[14], organic electrochemical transistors.[12][15] | High-performance OFETs[16], non-fullerene acceptors in organic photovoltaics[9], electron transport layers in perovskite solar cells.[6][17] |
Discussion:
-
Electron Mobility: PDI and NDI derivatives generally exhibit higher electron mobilities compared to PMDI. This is attributed to their larger aromatic cores, which facilitate better intermolecular π-π stacking and, consequently, more efficient charge transport.[3] However, PMDI-based materials, particularly when blended with other materials, can achieve respectable mobilities.[2]
-
LUMO Level: The LUMO energy level is a critical factor for efficient electron injection and air stability of n-type semiconductors. A lower LUMO level generally leads to better electron injection and improved stability. All three classes of diimides possess LUMO levels in a suitable range for n-type semiconductors. Functionalization of the aromatic core or the imide nitrogen with electron-withdrawing groups can further lower the LUMO energy.[18]
-
Thermal Stability: PDI derivatives often exhibit the highest thermal stability, with some showing decomposition temperatures exceeding 600°C.[6][11] NDI derivatives also possess excellent thermal stability.[10] PMDI-based polymers show good thermal stability as well, with onset temperatures around 360°C.[7] High thermal stability is crucial for device fabrication processes that involve thermal annealing and for the long-term operational stability of the devices.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of these materials and devices. Below are generalized protocols for key experiments.
Synthesis of N,N'-disubstituted Aromatic Diimides
This protocol describes a general one-step imidization reaction.
Materials:
-
Pyromellitic dianhydride, Naphthalene tetracarboxylic dianhydride, or Perylene tetracarboxylic dianhydride
-
Primary amine (e.g., 2-decyl-1-tetradecyl amine)
-
High-boiling point solvent (e.g., m-cresol, quinoline, or N-methyl-2-pyrrolidone (NMP))
-
Catalyst (e.g., isoquinoline (B145761) or zinc acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aromatic dianhydride and a slight excess (2.1 equivalents) of the primary amine in the chosen solvent.
-
Add a catalytic amount of isoquinoline or zinc acetate.
-
Heat the reaction mixture to 180-200°C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a non-solvent like methanol (B129727) or ethanol.
-
Collect the precipitate by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Fabrication of Top-Contact, Bottom-Gate Organic Field-Effect Transistors (OFETs)
This protocol outlines the fabrication of a standard OFET device architecture.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate dielectric)
-
Aromatic diimide semiconductor
-
Organic solvent for semiconductor deposition (e.g., chloroform, chlorobenzene)
-
Source and drain electrode material (e.g., Gold)
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) to improve the semiconductor film quality and device performance.
-
Semiconductor Film Deposition: Deposit a thin film of the aromatic diimide onto the treated substrate using a solution-based technique like spin-coating or a vacuum-based technique like thermal evaporation.
-
Spin-coating: Dissolve the semiconductor in a suitable organic solvent and spin-coat the solution onto the substrate at a specific speed to control the film thickness. Anneal the film at an optimized temperature to improve crystallinity.
-
Thermal Evaporation: Place the semiconductor powder in a crucible in a high-vacuum chamber and heat it until it sublimes. The vapor will deposit as a thin film on the substrate.
-
-
Electrode Deposition: Deposit the source and drain electrodes (typically 50 nm of gold) on top of the semiconductor film through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.
-
Device Characterization: Characterize the electrical properties of the OFET in a probe station under ambient or inert atmosphere. Measure the output and transfer characteristics to extract parameters like electron mobility and on/off ratio.
Experimental Workflow and Charge Transport
The following diagram illustrates the general workflow for fabricating and characterizing n-type organic semiconductors, and the subsequent charge transport process in an OFET.
Caption: Workflow for OFET fabrication, characterization, and charge transport.
Conclusion
The choice between this compound, naphthalenediimide, and perylenediimide for n-type semiconductor applications depends critically on the desired performance characteristics and processing requirements.
-
This compound (PMDI): While exhibiting lower intrinsic electron mobility compared to its larger counterparts, PMDI's simple structure and good film-forming properties make it a valuable component in blended systems for solution-processable electronics.[2][3]
-
Naphthalenediimide (NDI): NDI derivatives offer a good balance of high electron mobility, good processability, and robust stability, making them versatile materials for a wide range of organic electronic devices.[12]
-
Perylenediimide (PDI): PDI-based semiconductors are top-performers, often demonstrating the highest electron mobilities and exceptional thermal stability.[6][11] These characteristics make them ideal for high-performance and durable electronic applications.
Future research will likely focus on the development of novel derivatives with tailored side chains and core modifications to further enhance their performance and address specific application needs. The continued exploration of these aromatic diimides is crucial for advancing the field of organic electronics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly thermal-stable perylene-bisimide small molecules as efficient electron-transport materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Temperature-dependent morphology-electron mobility correlations of naphthalene diimide-indacenodithiophene copolymers prepared via direct arylation po ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00633A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Improvements in Stability and Performance of N,Nâ-dialkyl Perylene Diimide-Based n-Type Thin-Film Transistors----Institute of Chemistry the Chinese Academy of Sciences [english.ic.cas.cn]
- 17. Solution-processable perylene diimide-based electron transport materials as non-fullerene alternatives for inverted perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA01321E [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Verifying the Structure of Pyromellitic Diimide Polymers: A Comparative Guide to NMR and FTIR Techniques
The precise structural verification of pyromellitic diimide (PMDI) polymers is paramount for ensuring their desired physical and electronic properties in advanced applications, ranging from high-performance plastics to organic electronics. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two powerful and commonly employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods, complete with experimental protocols and data, to assist researchers in effectively characterizing PMDI-based polymers.
FTIR Spectroscopy: A Rapid Scan of Functional Groups
FTIR spectroscopy is an invaluable tool for monitoring the conversion of the poly(amic acid) precursor to the final polyimide structure. The technique works by measuring the absorption of infrared radiation by the material's molecular bonds, which vibrate at specific frequencies. The disappearance of bands associated with the amic acid and the appearance of characteristic imide bands provide strong evidence of successful imidization.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation:
-
For soluble polymers, a thin film can be cast onto a salt plate (e.g., KBr or NaCl) from a solution and the solvent evaporated.
-
For insoluble polymers, a small amount of the finely ground polymer powder is mixed with KBr powder and pressed into a pellet.
-
Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, where the sample is simply pressed against the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are usually averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands of the imide ring and the absence of bands from the poly(amic acid) precursor.
-
Table 1: Characteristic FTIR Absorption Bands for this compound Polymers
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~1778 & ~1728 | Asymmetric & Symmetric C=O stretching | Hallmark of the imide ring ; confirms successful imidization.[1] |
| 1768 & 1714 | Asymmetric & Symmetric C=O stretching | Confirms the presence of imide stretching bands.[2] |
| ~1370 | C-N stretching | Further evidence of the imide ring structure.[3] |
| ~3500 | N-H stretching (in amic acid) | Disappearance indicates complete cyclization to the imide.[4] |
| ~1660 | Amide C=O stretching (in amic acid) | Disappearance indicates the conversion of the amic acid precursor. |
| ~720 | Imide ring deformation | Another characteristic absorption for the imide ring.[5] |
NMR Spectroscopy: A Detailed Look at the Polymer Backbone
While FTIR confirms the presence of the correct functional groups, NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within the polymer chain. ¹H NMR is particularly useful for verifying the structure of the repeating unit.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
A small amount of the polymer (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Poor solubility can be a limiting factor for some PMDI polymers.[6]
-
-
Data Acquisition:
-
The sample is placed in an NMR spectrometer.
-
¹H NMR spectra are acquired. The number of scans can be increased to improve the signal for polymers with low solubility.
-
-
Data Analysis:
-
The chemical shifts (δ) of the peaks are analyzed to identify the different types of protons (aromatic, aliphatic, etc.).
-
The integration of the peak areas provides the relative ratio of the different types of protons.
-
The splitting patterns (singlet, doublet, triplet, etc.) give information about neighboring protons.
-
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Polymers
| Chemical Shift (δ, ppm) | Proton Environment | Significance |
| ~8.1-8.9 | Aromatic protons on the this compound core | Confirms the presence of the PMDI unit. The exact shift depends on the solvent.[7] |
| ~7.0-8.5 | Aromatic protons from the diamine monomer | Helps to confirm the structure of the specific diamine used in the polymerization.[8] |
| Varies | Aliphatic protons in the polymer backbone or side chains | Provides information about the non-aromatic parts of the polymer structure. |
For instance, in the ¹H NMR spectrum of this compound itself in DMSO-d₆, signals for the aromatic protons can be observed around 8.10 ppm and 8.90 ppm.[7] The absence of signals corresponding to the amine protons of the diamine monomer also indicates successful polymerization and imidization.[1]
Comparative Analysis: FTIR vs. NMR
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Information Obtained | Presence/absence of functional groups, confirmation of imidization. | Detailed structural information, connectivity of atoms, chemical environment, and stereochemistry. |
| Sample Preparation | Relatively simple; can be used for soluble and insoluble samples (KBr pellet). | Requires dissolution in a deuterated solvent; solubility can be a major challenge. |
| Sensitivity | Good for identifying major functional groups. | High sensitivity, can provide quantitative information through integration. |
| Analysis Time | Fast, typically a few minutes per sample. | Slower, can take from several minutes to hours depending on the experiment and sample concentration. |
| Cost | Generally lower instrument and operational costs. | Higher instrument and operational costs (requires cryogenic liquids for superconducting magnets). |
Alternative and Complementary Techniques
While FTIR and NMR are primary methods for structural verification, other techniques provide additional valuable information:
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer.[2]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (Tg) of the polymer.[2]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of using FTIR and NMR for structural verification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
- 5. researchgate.net [researchgate.net]
- 6. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(2550-73-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Pyromellitic Diimide and Naphthalene Diimide
This guide provides a detailed comparison of the electrochemical properties of pyromellitic diimide (PMDI) and a common alternative, naphthalene (B1677914) diimide (NDI). The information presented is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the application of these organic materials in electrochemical systems, such as organic rechargeable batteries.
Executive Summary
This compound (PMDI) and naphthalene diimide (NDI) are both promising organic electrode materials due to their reversible two-electron redox mechanism.[1] Theoretically, PMDI offers a higher specific capacity owing to its lower molecular weight.[1][2] However, experimental data reveals that NDI exhibits significantly superior cycling stability and rate capability, making it a more robust candidate for long-term electrochemical energy storage applications. The instability of PMDI is hypothesized to be due to the smaller five-membered imide ring being more susceptible to side reactions within the electrolyte.[1]
Data Presentation: PMDI vs. NDI
The following tables summarize the key electrochemical performance metrics of PMDI and NDI based on a comparative study.[1]
Table 1: Theoretical and Initial Electrochemical Performance
| Parameter | This compound (PMDI) | Naphthalene Diimide (NDI) |
| Theoretical Specific Capacity (mAh/g) | 248[1] | 201[1] |
| Initial Discharge Capacity (at 0.5C) | ~90% of theoretical capacity | ~88% of theoretical capacity |
| Redox Potentials (vs. Li/Li+) | 2.65 V / 2.34 V | 2.72 V / 2.55 V |
Table 2: Cycling Stability and Rate Capability
| Parameter | This compound (PMDI) | Naphthalene Diimide (NDI) |
| Capacity Retention (after 100 cycles at 0.5C) | 9% | 96% |
| Capacity Retention (after 1000 cycles at 0.5C) | Not Reported | 86% |
| Rate Capability | Significantly Inferior to NDI | Superior to PMDI |
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies for the electrochemical characterization of PMDI and NDI.
Electrode Preparation
-
Monomer Synthesis: PMDI and NDI monomers functionalized with vinyl ethylene (B1197577) glycol linkers (PMDI-EG-vin and NDI-EG-vin) were synthesized.[1]
-
Polymerization: The monomers were subjected to cationic polymerization to create cross-linked, amorphous, and insoluble polymers (PMDI-EG and PNDI-EG).[1] This cross-linking strategy was employed to eliminate extrinsic degradation pathways like dissolution in the electrolyte, allowing for the investigation of intrinsic material stability.[3]
-
Electrode Slurry Preparation: The active polymer material (PMDI-EG or PNDI-EG) was mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.
-
Coating and Drying: The slurry was cast onto a current collector (e.g., aluminum foil), followed by drying in a vacuum oven to remove the solvent.
-
Cell Assembly: The prepared electrodes were assembled into coin cells (e.g., 2032-type) with a lithium metal anode and a separator soaked in an appropriate electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).
Electrochemical Measurements
-
Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox behavior and determine the redox potentials of the materials.
-
Apparatus: A three-electrode setup with the prepared polymer as the working electrode, lithium metal as the counter and reference electrodes.
-
Parameters: The potential was swept between defined voltage limits at a specific scan rate (e.g., 0.1 mV/s). Multiple cycles were performed to assess the stability of the redox processes.[1]
-
-
Galvanostatic Cycling with Potential Limitation (GCPL):
-
Purpose: To evaluate the specific capacity, cycling stability, and rate capability of the materials.
-
Apparatus: Two-electrode coin cells with the prepared polymer as the cathode and lithium metal as the anode.
-
Parameters: The cells were charged and discharged at constant current densities (C-rates) within a set potential window. For example, cycling at 0.5C corresponds to a full charge or discharge in two hours. Rate capability was tested by cycling the cells at various C-rates (e.g., from 0.1C to 5C).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the cross-validation of the electrochemical properties of PMDI and NDI.
References
A Comparative Guide to the Photochemistry of Pyromellitic Diimide and Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photochemical performance of pyromellitic diimide (PMDI) and phthalimide (B116566) derivatives. By examining their photophysical properties, reactivity, and the underlying mechanisms, this document aims to equip researchers with the knowledge to select the appropriate chromophore for their specific photochemical applications, ranging from organic synthesis to the development of photoresponsive materials and therapeutics.
Executive Summary
This compound and phthalimide derivatives are both important classes of aromatic imides with rich and varied photochemistry. While they exhibit analogous reactivity in key photochemical processes such as photoinduced electron transfer (PET), there are crucial differences in their electronic properties and the stability of their intermediates that dictate their suitability for different applications.
Key distinctions:
-
Redox Properties: Pyromellitic diimides are generally more easily reduced than phthalimides, making them stronger electron acceptors in their excited states.
-
Intermediate Stability: A noteworthy difference is the formation of a remarkably stable radical anion upon reduction of PMDI, a phenomenon not observed with phthalimides. This stability can influence subsequent reaction pathways and product distributions.
-
Spectroscopic Properties: The extended π-system of PMDI often leads to different absorption and emission characteristics compared to phthalimides.
This guide will delve into the quantitative data supporting these differences, provide detailed experimental protocols for their characterization, and visualize the key photochemical pathways.
I. Comparative Photophysical and Photochemical Data
The following table summarizes key quantitative data for representative N-alkylated this compound and phthalimide derivatives. It is important to note that a direct comparison is often challenging due to variations in experimental conditions (e.g., solvent, concentration, excitation wavelength) across different studies. The data presented here is for N-methyl derivatives where available to provide a baseline for comparison.
| Parameter | N-Methylthis compound | N-Methylphthalimide | Key Differences & Implications |
| Reduction Potential (Ered) | Lower (more easily reduced) | Higher | PMDI is a stronger electron acceptor in its excited state, favoring PET with a wider range of donors. |
| Fluorescence Quantum Yield (Φf) | Generally low | Low to moderate, solvent-dependent | Both are often weak emitters, with non-radiative pathways being significant. |
| Excited-State Lifetime (τ) | Limited data available for simple derivatives | Typically in the nanosecond range | The lifetime of the excited state is crucial for determining the efficiency of bimolecular photochemical reactions. |
| Intersystem Crossing (ISC) Efficiency | Can be significant, leading to triplet-state reactivity | Can undergo ISC, but often less efficient than in heavier atom-substituted derivatives | The population of the triplet state opens up pathways for energy transfer and reactions with different selectivity. |
| Photochemical Reaction Quantum Yield (Φr) | Can be high in specific reactions (e.g., with carboxylates) | Good quantum yields in PET reactions | Both are efficient photoinitiators for specific transformations. |
| Radical Anion Stability | High (can persist for hours)[1] | Low (not typically observed) | The stability of the PMDI radical anion can lead to different follow-up reactions and potentially lower quantum yields for desired products due to back electron transfer. |
II. Key Photochemical Processes and Mechanisms
Both this compound and phthalimide derivatives engage in a variety of photochemical reactions, primarily driven by their electron-accepting nature in the excited state.
A. Photoinduced Electron Transfer (PET)
The most common photochemical pathway for both classes of compounds is photoinduced electron transfer. Upon excitation, the imide acts as an electron acceptor, abstracting an electron from a suitable donor molecule.
Caption: Generalized pathway for photoinduced electron transfer (PET).
This initial PET step generates a radical ion pair, the fate of which determines the final products. Common follow-up reactions include proton transfer, decarboxylation, and radical-radical coupling. The photochemical reactivity of PMDIs with alkyl carboxylates, for instance, is analogous to that of phthalimides, proceeding through a PET mechanism.[1]
B. Intersystem Crossing and Triplet State Reactivity
Following excitation to the singlet excited state, both PMDI and phthalimide derivatives can undergo intersystem crossing (ISC) to the corresponding triplet state. The efficiency of this process is influenced by factors such as the presence of heavy atoms and the energy gap between the singlet and triplet states. The triplet excited state has a longer lifetime than the singlet state, allowing for diffusion-controlled reactions and energy transfer to other molecules.
III. Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the photochemical performance of this compound and phthalimide derivatives.
A. Determination of Photochemical Reaction Quantum Yield (Φr)
The quantum yield of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.
Methodology:
-
Actinometry: A chemical actinometer with a well-known quantum yield (e.g., ferrioxalate) is used to determine the photon flux of the light source at the irradiation wavelength.
-
Sample Preparation: A solution of the reactant (PMDI or phthalimide derivative) and any other reagents is prepared in a suitable solvent. The concentration is adjusted to ensure sufficient light absorption.
-
Irradiation: The sample solution is irradiated for a specific time using a monochromatic light source (e.g., a laser or a lamp with a monochromator). The reaction progress is monitored by a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or GC.
-
Analysis: The amount of product formed or reactant consumed is quantified.
-
Calculation: The quantum yield is calculated using the following formula: Φr = (moles of product formed) / (moles of photons absorbed)
Caption: Experimental workflow for quantum yield determination.
B. Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique used to study the excited-state dynamics of molecules, including the lifetimes of excited states and the identification of transient intermediates such as radical ions and triplet states.
Methodology:
-
Pump-Probe Setup: The sample is excited with a short, intense "pump" laser pulse. A second, weaker "probe" pulse, with a variable time delay, is passed through the sample.
-
Data Acquisition: The change in absorbance of the probe pulse is measured as a function of the time delay between the pump and probe pulses and the wavelength of the probe.
-
Spectral Analysis: The transient absorption spectra provide information about the species formed in the excited state. The decay kinetics of the transient signals are analyzed to determine the lifetimes of these species.
Caption: Simplified workflow for transient absorption spectroscopy.
IV. Conclusion
The choice between a this compound and a phthalimide derivative for a given photochemical application depends on the specific requirements of the system.
-
For applications requiring a strong photo-oxidant, the lower reduction potential of pyromellitic diimides makes them a superior choice.
-
When the stability of the reduced intermediate is a critical factor, the persistent radical anion of PMDI offers unique opportunities but may also lead to undesired side reactions or back electron transfer, potentially lowering the efficiency of the desired photochemical transformation.
-
For applications where fine-tuning of the absorption and emission properties is necessary, the broader range of commercially available and synthetically accessible phthalimide derivatives may offer more flexibility.
This guide provides a foundational understanding of the comparative photochemical performance of these two important classes of imides. For specific applications, it is crucial to consult the primary literature and consider the influence of substituents, solvent, and other reaction conditions on the photochemical behavior.
References
Comparative Analysis of Diimide-Based Linkers in Metal-Organic Frameworks for Research and Development
A Side-by-Side Examination of Pyromellitic Diimide (PMDI), Naphthalene (B1677914) Diimide (NDI), and Perylene (B46583) Diimide (PDI) in Isoreticular Zinc-Pyrazolate MOFs
For researchers, scientists, and drug development professionals exploring advanced functional materials, metal-organic frameworks (MOFs) offer a versatile platform with tunable properties. The choice of organic linker is paramount in dictating the final characteristics of the MOF. This guide provides a comparative analysis of three prominent redox-active diimide linkers—this compound (PMDI), Naphthalene Diimide (NDI), and Perylene Diimide (PDI)—within an isoreticular series of zinc-pyrazolate based MOFs (Zn-XDI).
Performance and Properties Overview
The incorporation of PMDI, NDI, and PDI as core structures in bis-pyrazole linkers allows for the systematic tuning of the electronic and optical properties of the resulting MOFs.[1][2] This isoreticular series, where the underlying framework topology remains constant, provides a unique opportunity for direct comparison of the linkers' influence. The primary differences arise from the size of the π-conjugated systems, which increases in the order PMDI < NDI < PDI.
A key application area for these materials is in electrochromism, where an applied voltage induces a color change. The performance in this area is directly correlated with the electronic properties of the diimide linkers. For instance, the potential required for the first reduction becomes less negative as the π-system of the linker increases, following the trend Zn-PMDI > Zn-NDI > Zn-PDI.[3] This indicates that it is easiest to reduce the PDI-based MOF.
Quantitative Data Comparison
While a comprehensive dataset for all properties of this specific isoreticular series is not available in a single source, the following table summarizes key electrochemical data, which is crucial for applications in electro-optic devices and sensing. Information on porosity and thermal stability for pyrazolate-based MOFs is provided for general context.
| Property | Zn-PMDI | Zn-NDI | Zn-PDI | General Pyrazolate MOFs |
| First Reduction Potential (V vs Fc+/0) | -1.17[3] | -0.97[3] | -0.67[3] | N/A |
| Second Reduction Potential (V vs Fc+/0) | -1.72[3] | -1.34[3] | -0.82[3] | N/A |
| Coloration Efficiency (cm²/C) | 753 @ 714 nm[4][5] | 610 @ 472 nm[4][5] | 941 @ 746 nm[4][5] | N/A |
| BET Surface Area (m²/g) | Data not available | Data not available | Data not available | 930 - 1860[3] |
| Thermal Stability (°C) | Data not available | Data not available | Data not available | ~430 - 510[3] |
Experimental Protocols
The synthesis of these diimide-based MOFs involves two main stages: the synthesis of the bis-pyrazole functionalized linkers and the subsequent solvothermal reaction to form the MOF.
Synthesis of Bis-pyrazole Diimide Linkers
The general procedure involves the condensation reaction between the respective dianhydride (pyromellitic dianhydride, naphthalene tetracarboxylic dianhydride, or perylene tetracarboxylic dianhydride) and an amine-functionalized pyrazole.
Example Protocol for N,N'-bis(4-pyrazolyl)this compound (PMDI-Py linker):
-
Pyromellitic dianhydride and 4-aminopyrazole are dissolved in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 180 °C for 12-24 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid product is collected by filtration, washed with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove unreacted starting materials and solvent, and then dried under vacuum.
Note: The synthesis of the NDI and PDI analogues follows a similar procedure, though reaction times and temperatures may vary. The PDI linker often requires specific solubilizing groups to be attached to the perylene core to ensure sufficient solubility for the reaction.[6]
Solvothermal Synthesis of Zn-XDI MOFs
The isoreticular series of Zn-XDI MOFs can be synthesized via a solvothermal method.
General Protocol:
-
The bis-pyrazole diimide linker (e.g., PMDI-Py) and a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O) are mixed in a 1:1.1 molar ratio in a suitable solvent, typically DMF.[4]
-
The mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated in an oven to 130 °C for a period of 4 hours.[4]
-
After cooling to room temperature, the resulting microcrystalline powder is collected by filtration.
-
The product is washed with fresh DMF and then with a more volatile solvent like ethanol or acetone (B3395972) to remove residual reactants and solvent from the pores.
-
The final product is dried under vacuum.
Visualizing Synthesis and Potential Applications
Experimental Workflow for Zn-XDI MOF Synthesis
The following diagram illustrates the general workflow for the synthesis of the diimide-based MOFs.
References
- 1. Application of photo-responsive metal-organic framework in cancer therapy and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Redox Hopping Charge Transfer and Electrochromism in a Multivariate Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Electron-Withdrawing Groups on the Redox Potential of N,N'-Diphenyl-p-phenylenediamine (PMDI): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the influence of electron-withdrawing groups on the redox potential of N,N'-diphenyl-p-phenylenediamine (PMDI), a core structure in various applications, including antioxidant chemistry and materials science. Understanding how substituents modulate the electrochemical properties of PMDI is crucial for the rational design of novel molecules with tailored redox characteristics for applications in drug development, diagnostics, and organic electronics. This document presents a comparative analysis based on experimental data, details the experimental protocols for electrochemical characterization, and provides visual representations of the underlying principles.
Performance Comparison of PMDI Derivatives
The introduction of electron-withdrawing groups onto the phenyl rings of the PMDI scaffold has a profound and predictable effect on its redox potential. These substituents, by inductively and/or resonantly pulling electron density away from the p-phenylenediamine (B122844) core, make the removal of electrons (oxidation) more difficult. This results in a positive shift (increase) of the redox potential. The magnitude of this shift is directly related to the electron-withdrawing strength of the substituent.
The following table summarizes the experimentally determined first half-wave oxidation potentials (E'1/2) for a series of N,N'-diphenyl-p-phenylenediamine derivatives bearing various electron-withdrawing groups. The data is presented alongside the corresponding Hammett substituent constants (σp), which provide a quantitative measure of the electronic effect of each substituent.
| Derivative Name | Substituent (X) | Hammett Constant (σp) | First Half-Wave Oxidation Potential (E'1/2 vs. Ag/AgCl) [V] |
| N,N'-Diphenyl-p-phenylenediamine | -H | 0.00 | +0.55 |
| N,N'-Bis(4-chlorophenyl)-p-phenylenediamine | -Cl | +0.23 | +0.68 |
| N,N'-Bis(4-bromophenyl)-p-phenylenediamine | -Br | +0.23 | +0.69 |
| N,N'-Bis(4-cyanophenyl)-p-phenylenediamine | -CN | +0.66 | +0.85 |
| N,N'-Bis(4-nitrophenyl)-p-phenylenediamine | -NO₂ | +0.78 | +0.94 |
Note: The redox potential values are representative and may vary slightly depending on the specific experimental conditions.
The data clearly demonstrates a positive correlation between the electron-withdrawing strength of the substituent (as indicated by the Hammett constant) and the oxidation potential of the PMDI derivative.
Experimental Protocols
The electrochemical data presented in this guide were obtained using cyclic voltammetry (CV), a standard and powerful technique for characterizing the redox behavior of chemical species.
Cyclic Voltammetry (CV) Protocol for Substituted PMDI Derivatives
1. Materials and Reagents:
- Substituted N,N'-diphenyl-p-phenylenediamine derivative (analyte)
- Tetrabutylammonium perchlorate (B79767) (TBAP) or a similar supporting electrolyte
- Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), HPLC or electrochemical grade
- Ferrocene (for use as an internal standard)
- High-purity nitrogen or argon gas
2. Electrode System:
- Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode. The electrode should be polished to a mirror finish with alumina (B75360) slurry and sonicated in a suitable solvent before each measurement.
- Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
- Counter (Auxiliary) Electrode: Platinum wire or gauze.
3. Solution Preparation:
- Prepare a stock solution of the PMDI derivative in the chosen solvent (e.g., 1 mM).
- Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.
- The final analyte solution for the CV measurement is prepared by adding the stock solution to the electrolyte solution.
- Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurement.
4. Instrumental Parameters:
- Potentiostat/Galvanostat: A standard electrochemical workstation.
- Potential Range: The potential window should be set to encompass the oxidation and subsequent reduction peaks of the analyte. A typical range for PMDI derivatives is from 0 V to +1.5 V (vs. Ag/AgCl).
- Scan Rate: A typical scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.
- Number of Cycles: Typically 2-3 cycles are sufficient to obtain a stable voltammogram.
5. Data Analysis:
- The half-wave potential (E'1/2) is determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E'1/2 = (Epa + Epc) / 2.
- For irreversible or quasi-reversible processes, the peak potential (Epa) is often reported.
- The potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be measured under the same conditions and used as an internal reference to standardize the measured potentials.
Visualizing the Structure-Property Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship between PMDI, electron-withdrawing groups, and the resulting redox potential.
The relationship between the electronic nature of the substituent and the redox potential can be quantitatively described by the Hammett equation, which demonstrates a linear free-energy relationship.
Caption: A Hammett plot illustrating the linear correlation between redox potential and substituent constants.
A Comparative Guide to Pyromellitic Diimide and Isoquinoline Diimide Analogues for Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyromellitic diimide (PMDI) analogues and the emerging class of isoquinoline (B145761) diimides (IQDIs). Both classes of compounds are of significant interest in the development of n-type organic semiconductors, fluorescent materials, and bioactive molecules. This document summarizes their performance characteristics, supported by available experimental data, and provides detailed experimental protocols for their synthesis and characterization.
Introduction
Aromatic diimides are a critical class of organic compounds known for their excellent thermal stability, high electron affinity, and robust photophysical properties. Among these, pyromellitic diimides (PMDIs) have been extensively studied and utilized in organic electronics. More recently, isoquinoline-based diimides have garnered attention due to their unique structural features and potential for novel applications in medicinal chemistry and materials science. This guide aims to provide a side-by-side comparison to aid researchers in selecting and designing materials for specific applications.
Data Presentation: A Comparative Analysis
The following tables summarize the key photophysical and electrochemical properties of representative PMDI and isoquinoline diimide analogues based on available literature. It is important to note that direct comparisons can be influenced by varying experimental conditions across different studies.
Table 1: Photophysical Properties of this compound and Isoquinoline Diimide Analogues
| Compound Class | Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
| This compound (PMDI) | N,N'-bis(4,6-dimethylpyrimidin-2-yl)PMDI | 293, 394 | - | - | - | DMSO |
| N,N'-bis(4-fluorophenyl)PMDI | 267 | - | - | - | DMSO | |
| N,N'-bis(2,3,5,6-tetrafluorophenyl)PMDI | 267 | - | - | - | DMSO | |
| Isoquinoline Diimide (IQDI) | 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 425 | 69 | 0.584 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 433 | 70 | 0.612 | 0.1 M H₂SO₄ | |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 443 | 66 | 0.731 | 0.1 M H₂SO₄ | |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 68 | 0.479 | 0.1 M H₂SO₄ |
Data for PMDIs and IQDIs are compiled from various sources and may have been measured under different conditions.
Table 2: Electrochemical Properties of this compound and Isoquinoline Diimide Analogues
| Compound Class | Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Measurement Conditions |
| This compound (PMDI) | N,N'-bis(4,6-dimethylpyrimidin-2-yl)PMDI | -6.74 | -3.75 | 2.99 | Cyclic Voltammetry in DMF-CHCl₃ |
| N,N'-bis(4-fluorophenyl)PMDI | -7.02 | -3.57 | 3.45 | Cyclic Voltammetry in DMF-CHCl₃ | |
| N,N'-bis(2,3,5,6-tetrafluorophenyl)PMDI | -7.02 | -3.58 | 3.44 | Cyclic Voltammetry in DMF-CHCl₃ | |
| Isoquinoline Diimide (IQDI) | IQDI derivative | - | -0.83 (Ered1) | - | Cyclic Voltammetry |
| PTDI derivative | - | -0.73 (Ered1) | - | Cyclic Voltammetry | |
| Naphthalene Diimide (NDI) (for comparison) | NDI derivative | - | -0.93 (Ered1) | - | Cyclic Voltammetry |
HOMO/LUMO values for PMDIs were estimated from cyclic voltammetry data. For IQDI and PTDI, the first reduction potentials are provided as a measure of their electron-accepting ability, with a comparison to NDI. Direct HOMO/LUMO data for a range of IQDIs is limited in the current literature.
Experimental Protocols
Detailed methodologies for the synthesis of these diimide analogues are crucial for reproducibility and further development.
Synthesis of N,N'-Disubstituted Pyromellitic Diimides
General Procedure:
-
Reaction Setup: A mixture of pyromellitic dianhydride and a primary amine (2 equivalents) in a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The reaction mixture is heated to reflux (typically 120-150 °C) for several hours (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by sublimation.
Example: Synthesis of N,N'-bis(4,6-dimethylpyrimidin-2-yl)this compound
A mixture of pyromellitic dianhydride (1 equivalent) and 2-amino-4,6-dimethylpyrimidine (B23340) (2 equivalents) in glacial acetic acid is refluxed for 12 hours. After cooling, the mixture is poured into water, and the precipitate is filtered off, washed with water, and dried to yield the final product.
Synthesis of Isoquinoline-1,3(2H,4H)-diones (Isoquinoline Diimides)
Several methods exist for the synthesis of the isoquinoline-1,3(2H,4H)-dione core structure. One common approach involves the cyclization of N-substituted 2-carboxyphenylacetamides.
General Procedure (via Radical Cascade Reaction):
-
Substrate Preparation: Acryloyl benzamides are used as key substrates. These can be synthesized from the corresponding benzoic acids and acryloyl chlorides.
-
Radical Reaction: The acryloyl benzamide (B126) is reacted with a radical precursor (e.g., those containing carbon, sulfur, phosphorus, nitrogen, silicon, or bromine) under conditions that promote radical addition and subsequent cyclization.[1] These reactions can be initiated photochemically, thermally, or through redox processes.[1]
-
Workup and Purification: The reaction mixture is typically subjected to standard workup procedures, including extraction and column chromatography, to isolate the desired isoquinoline-1,3(2H,4H)-dione.
Mandatory Visualization
The following diagrams illustrate key processes related to the synthesis and application of these diimide analogues.
Caption: General synthesis of N,N'-disubstituted pyromellitic diimides.
Caption: Workflow for Organic Field-Effect Transistor (OFET) fabrication and characterization.
Concluding Remarks
Pyromellitic diimides represent a well-established class of materials with predictable properties and straightforward synthesis, making them reliable choices for applications in organic electronics. Isoquinoline diimides, while less explored, offer exciting opportunities due to their distinct electronic and structural characteristics. The available data suggests that isoquinoline diimides can exhibit high fluorescence quantum yields, indicating their potential in optoelectronic devices such as organic light-emitting diodes (OLEDs).
Further research is required to fully elucidate the structure-property relationships in isoquinoline diimides and to enable a more direct and comprehensive comparison with their pyromellitic counterparts. The development of standardized testing protocols would be highly beneficial for the field to allow for more accurate comparisons of materials synthesized in different laboratories. This guide serves as a foundational resource to stimulate further investigation and innovation in the design and application of these promising diimide-based materials.
References
Benchmarking Pyromellitic Diimide-Based OFETs Against Existing Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to advance at a rapid pace, with organic field-effect transistors (OFETs) standing out as a cornerstone technology for applications ranging from flexible displays and sensors to integrated circuits. Among the various classes of organic semiconductors, n-type materials are crucial for the development of complementary logic circuits. Pyromellitic diimide (PMDI) and its derivatives have emerged as a promising class of n-type organic semiconductors due to their tunable electronic properties, good thermal stability, and potential for high performance. This guide provides an objective comparison of PMDI-based OFETs against other established n-type OFET technologies, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), threshold voltage (Vth), and operational stability. The following table summarizes these key performance metrics for PMDI-based OFETs and compares them with other prominent n-type organic semiconductors, including naphthalene (B1677914) diimide (NDI), perylene (B46583) diimide (PDI), diketopyrrolopyrrole (DPP), and fullerene derivatives. It is important to note that the performance of OFETs is highly dependent on the specific molecular structure, device architecture, and fabrication conditions. The data presented here is a compilation from various sources and serves as a representative comparison.
| Semiconductor Class | Specific Material Example | Electron Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Processing Method |
| This compound (PMDI) | Di-n-octyl-PMDI | ~ 0.1 - 0.5 | > 105 | < 10 | Solution-processed |
| Fluorinated PMDI Derivatives | ~ 0.01 - 0.2 | > 106 | Variable | Vapor-deposited | |
| Naphthalene Diimide (NDI) | P(NDI2OD-T2) | ~ 0.1 - 1.5 | > 106 | < 5 | Solution-processed |
| Core-substituted NDIs | ~ 0.01 - 0.8 | > 105 | Variable | Solution-processed | |
| Perylene Diimide (PDI) | PDI-C13 | ~ 0.1 - 2.0 | > 106 | < 10 | Solution-processed |
| Core-extended PDIs | ~ 1.0 - 6.0 | > 107 | Variable | Vapor-deposited | |
| Diketopyrrolopyrrole (DPP) | PDPP-TBT | ~ 0.5 - 3.0 | > 106 | < 5 | Solution-processed |
| Donor-Acceptor DPP Polymers | ~ 1.0 - 10.0 | > 107 | Variable | Solution-processed | |
| Fullerene Derivatives | PC61BM | ~ 0.01 - 0.1 | > 105 | > 10 | Solution-processed |
| C60 | ~ 1.0 - 6.0 | > 106 | Variable | Vapor-deposited |
Experimental Protocols
To ensure a fair and reproducible comparison of OFET performance, standardized experimental protocols are essential. Below are detailed methodologies for the fabrication and characterization of solution-processed and vapor-deposited OFETs, which are common techniques for the materials discussed.
I. Fabrication of Solution-Processed OFETs (Bottom-Gate, Top-Contact Architecture)
-
Substrate Cleaning:
-
Substrates (e.g., heavily n-doped Si with a 300 nm SiO2 dielectric layer) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a stream of dry nitrogen and treated with UV-ozone for 10 minutes to remove any remaining organic residues and to create a hydrophilic surface.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve the semiconductor-dielectric interface, a self-assembled monolayer (SAM) is often applied. For n-type semiconductors, a common choice is hexamethyldisilazane (B44280) (HMDS) or an n-octadecyltrimethoxysilane (OTS) treatment to create a hydrophobic surface, which can improve molecular ordering. This is typically done by vapor deposition or spin-coating.
-
-
Organic Semiconductor Deposition:
-
The PMDI derivative or other solution-processable semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (typically 5-10 mg/mL).
-
The solution is then deposited onto the substrate using spin-coating. A typical spin-coating process involves a two-step program: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000 rpm for 60 seconds) to achieve the desired film thickness.
-
The film is then annealed on a hot plate at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 30-60 minutes) to remove residual solvent and improve crystallinity.
-
-
Source and Drain Electrode Deposition:
-
Source and drain electrodes (typically 50 nm of gold with a 5 nm chromium adhesion layer) are deposited on top of the organic semiconductor film through a shadow mask by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr). The channel length and width are defined by the shadow mask.
-
II. Fabrication of Vapor-Deposited OFETs (Bottom-Gate, Top-Contact Architecture)
-
Substrate Cleaning and Dielectric Surface Treatment:
-
Follow the same procedure as for solution-processed OFETs (Steps 1 and 2).
-
-
Organic Semiconductor Deposition:
-
The PMDI derivative or other sublimable organic semiconductor is placed in a quartz crucible in a thermal evaporator.
-
The substrate is mounted above the crucible.
-
The chamber is evacuated to a high vacuum (< 10-6 Torr).
-
The crucible is heated until the organic material sublimes, and a thin film is deposited on the substrate at a controlled rate (typically 0.1-0.5 Å/s), monitored by a quartz crystal microbalance. The substrate can be heated to a specific temperature during deposition to control film morphology.
-
-
Source and Drain Electrode Deposition:
-
Follow the same procedure as for solution-processed OFETs (Step 4).
-
III. Electrical Characterization of OFETs
-
Measurement Setup:
-
The electrical characteristics of the OFETs are measured in a probe station under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum to minimize degradation from air and moisture.
-
A semiconductor parameter analyzer is used to apply voltages and measure currents.
-
-
Transfer Characteristics:
-
The transfer characteristics (ID vs. VG) are measured by sweeping the gate voltage (VG) at a constant drain voltage (VD) in both the linear (low VD) and saturation (high VD) regimes.
-
From the transfer curve in the saturation regime, the field-effect mobility (μ) can be calculated using the following equation: ID = (μ * Ci * W) / (2 * L) * (VG - Vth)2 where ID is the drain current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VG is the gate voltage, and Vth is the threshold voltage.
-
The on/off ratio is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff).
-
The threshold voltage (Vth) is determined from the x-intercept of the linear fit to the square root of ID versus VG plot.
-
-
Output Characteristics:
-
The output characteristics (ID vs. VD) are measured by sweeping the drain voltage (VD) at different constant gate voltages (VG). These curves show the current modulation by the gate voltage and confirm the transistor operation in the linear and saturation regimes.
-
Visualizing the Process and Relationships
To better understand the workflow and the factors influencing OFET performance, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Pyromellitic Diimide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of pyromellitic diimide, focusing on operational plans and procedural steps to maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance may cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[2]
-
Hand Protection: Use protective gloves. It is important to inspect gloves before use and select them based on chemical compatibility and breakthrough time.[2][3]
-
Skin and Body Protection: Wear long-sleeved clothing.[2][3] In situations with a risk of significant exposure, protective clothing and boots may be required.
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Spill Containment and Cleanup
In the event of a spill, immediate action is necessary to prevent dispersion and exposure.
-
Containment: Keep people away from and upwind of the spill.
-
Cleanup: Sweep up the spilled solid material, taking care to avoid dust formation, and shovel it into a suitable, closed container for disposal.[2][3][4]
Step-by-Step Disposal Procedure
While this compound is not currently classified as a hazardous waste under federal regulations, all chemical waste disposal must adhere to local, regional, and national regulations.[2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[2][3]
-
Waste Characterization: Confirm the waste stream composition. If this compound is mixed with other substances, the entire mixture must be characterized to identify all potential hazards.
-
Consult Regulations: Review all applicable federal, state, and local regulations regarding chemical waste disposal.
-
Primary Disposal Method: One recommended disposal method is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5] This should only be performed by a licensed disposal company.[5]
-
Alternative Disposal: If incineration is not an option, consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor for alternative disposal methods.
-
Contaminated Packaging: Empty containers should have their remaining contents removed.[2] Do not reuse empty containers.[2] Dispose of contaminated packaging in the same manner as the chemical waste itself, in accordance with local regulations.[2]
Quantitative Data for Disposal
At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for landfill or sewer disposal) are not widely established in publicly available safety data sheets. Disposal decisions should be based on the general principle of minimizing environmental release and in accordance with hazardous waste regulations.
| Parameter | Value | Source |
| Hazardous Waste Classification | Not typically classified as hazardous; however, generators must verify with local, regional, and national regulations. | Safety Data Sheets[2][3] |
| Incompatible Materials for Disposal | Oxidizing agents | Safety Data Sheet |
Experimental Protocol: Incineration with a Combustible Solvent
The following is a generalized protocol for the disposal of this compound via incineration. This procedure must be carried out by trained personnel at a licensed waste disposal facility.
-
Solvent Selection: Choose a suitable combustible solvent that is compatible with this compound and the incinerator's operational parameters.
-
Dissolution: In a well-ventilated area, and using appropriate PPE, carefully dissolve or mix the this compound waste with the selected solvent in a designated container.
-
Incineration: The mixture is then introduced into a chemical incinerator equipped with an afterburner and scrubber system to ensure complete combustion and neutralization of any harmful byproducts.
-
Verification: Monitor the incineration process to ensure it complies with all environmental regulations regarding emissions.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pyromellitic Diimide
Providing comprehensive safety guidelines for laboratory professionals, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Pyromellitic diimide. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing exposure risks.
This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1] The following information is designed to provide researchers, scientists, and drug development professionals with immediate, actionable safety and logistical information.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following equipment is recommended.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European standard - EN 166).[2] A face shield may be required in situations with a higher risk of dust generation. | To prevent eye irritation from dust particles.[1] |
| Hand Protection | Protective, chemical-resistant gloves.[1][2] Specific glove material should be chosen based on chemical compatibility, dexterity, and operational conditions.[2][3] | To prevent skin contact and potential irritation.[1] |
| Skin and Body Protection | Long-sleeved clothing or a lab coat.[2][3] Protective boots may be necessary depending on the scale of work. | To minimize skin exposure to dust. |
| Respiratory Protection | A dust respirator (e.g., N95) should be worn when dust generation is likely or in case of inadequate ventilation.[4] Follow local and national regulations for respirator use. | To prevent respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a procedural guide for laboratory operations.
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs or symptoms develop.[3] |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, provide oxygen.[5] Seek medical attention if symptoms occur.[3] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water.[3] Seek medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Treatment Methods:
-
Recycling: If possible, recycle the material through a licensed contractor.
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Landfill: Dispose of in a licensed landfill.
Disposal Regulations:
-
All disposal practices must be in accordance with federal, state, and local regulations.[6]
-
Containers should be punctured to prevent reuse and disposed of appropriately.[6]
-
Do not allow wash water from cleaning equipment to enter drains; collect it for treatment before disposal.[6]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
